Product packaging for 2-amino-2-(4-ethylphenyl)acetic Acid(Cat. No.:CAS No. 318270-08-5)

2-amino-2-(4-ethylphenyl)acetic Acid

Cat. No.: B112455
CAS No.: 318270-08-5
M. Wt: 179.22 g/mol
InChI Key: PWKCANDKDKPYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-amino-2-(4-ethylphenyl)acetic Acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B112455 2-amino-2-(4-ethylphenyl)acetic Acid CAS No. 318270-08-5

Properties

IUPAC Name

2-amino-2-(4-ethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKCANDKDKPYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392375
Record name 2-amino-2-(4-ethylphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318270-08-5
Record name 2-amino-2-(4-ethylphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(4-ethylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-amino-2-(4-ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(4-ethylphenyl)acetic acid is a non-proteinogenic amino acid, a derivative of phenylglycine. Phenylglycine and its derivatives are of significant interest in medicinal chemistry, serving as chiral building blocks in the synthesis of various pharmaceutical compounds.[1][2] The physicochemical properties of this molecule are fundamental to understanding its behavior in biological systems and for its application in drug design and development. This technical guide provides a comprehensive overview of the available and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological relevance.

Physicochemical Properties

A thorough literature search reveals a notable lack of experimentally determined physicochemical data for this compound. However, predicted values from computational models provide initial estimations.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueData Source
Molecular Formula C₁₀H₁₃NO₂PubChemLite
Molecular Weight 179.22 g/mol PubChemLite
Monoisotopic Mass 179.09464 DaPubChemLite
XlogP -0.9PubChemLite
SMILES CCC1=CC=C(C=C1)C(C(=O)O)NPubChemLite
InChI InChI=1S/C10H13NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)PubChemLite
InChIKey PWKCANDKDKPYIT-UHFFFAOYSA-NPubChemLite

Note: These values are computationally predicted and await experimental verification.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining accurate physicochemical data. The following sections outline standard protocols for determining key properties of amino acids like this compound.

Melting Point Determination

The melting point provides an indication of the purity of a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[3]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.

  • Procedure:

    • A preliminary rapid heating run can be performed to determine an approximate melting range.[4]

    • For an accurate measurement, a fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 20°C below the expected melting point.[3]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[3]

Solubility Determination

The solubility of an amino acid is highly dependent on the pH of the solvent.[5]

Methodology:

  • Solvents: Prepare a series of aqueous solutions with varying pH (e.g., acidic, neutral, and basic buffers), as well as common organic solvents.[5][6]

  • Procedure:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24 hours).[7]

    • Centrifuge the suspension to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

  • Quantification: Determine the concentration of the dissolved amino acid in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or by evaporating the solvent and weighing the residue.[8]

pKa Determination

The pKa values correspond to the ionization constants of the acidic (carboxyl) and basic (amino) groups.

Methodology (Potentiometric Titration):

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in deionized water.[9]

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Titrate the amino acid solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of titrant added.

    • The pKa of the carboxyl group (pKa1) is the pH at the first half-equivalence point (when half of the carboxyl groups are deprotonated).

    • The pKa of the amino group (pKa2) is the pH at the second half-equivalence point (when half of the amino groups are deprotonated).[9] The isoelectric point (pI) can be calculated as the average of pKa1 and pKa2.[10]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

  • Objective: To identify the different types of protons and their connectivity in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For amino acids, D₂O is often used, but labile protons (from -NH₂ and -COOH) will exchange with deuterium.[11]

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected Spectrum: The ¹H NMR spectrum is predicted to show signals for the ethyl group protons (a quartet and a triplet), aromatic protons (two doublets), and the alpha-proton (a singlet). The chemical shifts of the amino and carboxyl protons will be broad and may not be observed in D₂O.

¹³C NMR Spectroscopy

  • Objective: To identify the different carbon environments in the molecule.

  • Sample Preparation: Similar to ¹H NMR, but a higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.[12]

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Spectrum: The spectrum will show distinct signals for the two carbons of the ethyl group, the four unique carbons of the phenyl ring, the alpha-carbon, and the carboxyl carbon. The carboxyl carbon will appear at the most downfield chemical shift.[12]

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in solution.[13]

  • Data Acquisition: Obtain the spectrum using an FTIR spectrometer.

  • Expected Spectrum: Characteristic absorption bands are expected for the N-H stretching of the amino group, the O-H stretching of the carboxyl group, the C=O stretching of the carboxyl group, and various C-H and C=C stretching and bending vibrations of the aromatic ring and the ethyl group.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology: Electrospray ionization (ESI) is a common technique for analyzing amino acids.

  • Expected Spectrum: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 180.1. Fragmentation analysis can provide further structural information.

Biological Context and Potential Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with this compound in the searched literature, its structural similarity to other phenylglycine derivatives suggests potential areas of interest for future research.

  • Neurological Activity: Phenylglycine derivatives are known to interact with receptors in the central nervous system. For instance, they can act as antagonists at metabotropic glutamate receptors, which are involved in various neurological processes.

  • Antimicrobial and Anticancer Potential: Substituted amino acids and their derivatives are actively being investigated for their potential as antimicrobial and anticancer agents.[14][15] The unique structural features of this compound could be explored for such activities.

Further research is required to elucidate any specific biological roles or signaling pathways involving this compound. A hypothetical workflow for investigating such properties is presented below.

Caption: A general workflow for the investigation of the biological activity of a novel compound.

Conclusion

This technical guide consolidates the currently available, albeit limited, information on the physicochemical properties of this compound. While computational predictions offer a starting point, there is a clear need for comprehensive experimental determination of its key properties. The provided experimental protocols serve as a detailed guide for researchers to obtain this crucial data. Furthermore, the exploration of its potential biological activities, guided by the knowledge of related phenylglycine derivatives, presents a promising avenue for future research in drug discovery and development. The systematic characterization of this compound will undoubtedly contribute to a deeper understanding of its potential applications in science and medicine.

References

Technical Guide: A Hypothetical Crystal Structure Analysis of 2-amino-2-(4-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure of 2-amino-2-(4-ethylphenyl)acetic acid has not been publicly reported. This document presents a comprehensive, hypothetical guide detailing the experimental and computational workflow that would be employed for its structural determination. The data herein is simulated but chemically plausible and serves as an illustrative example for researchers in the field.

Introduction

This compound is a non-proteinogenic α-amino acid. As a derivative of phenylglycine, it holds potential as a building block in the synthesis of novel peptides, pharmaceuticals, and chiral catalysts. Understanding its three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships, predicting intermolecular interactions, and informing rational drug design.

This guide outlines a standard, in-depth methodology for the synthesis, crystallization, and complete crystallographic analysis of the title compound.

Synthesis and Crystallization

Hypothetical Synthesis: Strecker Synthesis

A plausible and well-established method for the synthesis of α-amino acids is the Strecker synthesis.

Experimental Protocol:

  • Aldehyde Formation: The synthesis would commence with the Friedel-Crafts acylation of ethylbenzene to produce 4-ethylacetophenone, followed by oxidation to yield 4-ethylbenzaldehyde.

  • Strecker Reaction: 4-ethylbenzaldehyde (1.0 eq) is dissolved in an aqueous solution of ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq). The mixture is stirred at room temperature for 24 hours. The reaction proceeds via the formation of an imine, which is then attacked by the cyanide ion to form the α-aminonitrile intermediate, 2-amino-2-(4-ethylphenyl)acetonitrile.

  • Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic conditions (e.g., refluxing with 6M HCl) for 12-18 hours. This step converts the nitrile group into a carboxylic acid.

  • Purification: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (approximately pH 6) to induce precipitation. The crude product is collected by filtration, washed with cold water and diethyl ether, and then recrystallized from an ethanol/water mixture to yield pure this compound.

Single Crystal Growth

High-quality single crystals are essential for X-ray diffraction analysis. Vapor diffusion is a reliable method for growing crystals of small organic molecules.

Experimental Protocol:

  • Solution Preparation: A supersaturated solution of this compound is prepared by dissolving the purified compound in a minimal amount of a suitable solvent system (e.g., a 1:1 mixture of ethanol and deionized water) with gentle heating.

  • Vapor Diffusion Setup: The solution is filtered to remove any particulate matter and placed in a small, open vial (e.g., 2 mL). This vial is then placed inside a larger, sealed jar containing a reservoir of a more volatile anti-solvent (e.g., diethyl ether).

  • Crystallization: The sealed jar is left undisturbed at a constant temperature (e.g., 4°C). Over several days to weeks, the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the amino acid and promoting the slow growth of single crystals.

  • Crystal Harvesting: Once well-formed, colorless, prismatic crystals of suitable size (approx. 0.1-0.3 mm) are observed, they are carefully harvested from the solution using a cryoloop.

Single-Crystal X-ray Diffraction Analysis

Data Collection and Processing

Experimental Protocol:

  • Crystal Mounting: A suitable crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed on a goniometer of a modern single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a photon-counting detector.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of omega (ω) and phi (φ) scans.

  • Data Reduction: The raw diffraction images are processed using a suitable software package (e.g., APEX3 or CrysAlisPro). This process involves integrating the intensities of the diffraction spots, applying corrections for Lorentz and polarization effects, and performing an empirical absorption correction based on multi-scan data.

Structure Solution and Refinement

Protocol:

  • Space Group Determination: The space group is determined from the systematic absences in the processed diffraction data.

  • Structure Solution: The crystal structure is solved using intrinsic phasing (direct methods) with software such as SHELXT. This initial step provides the positions of most non-hydrogen atoms.

  • Structure Refinement: The structural model is refined against the experimental data using full-matrix least-squares on F² with software like SHELXL. The refinement process involves:

    • Assigning correct atom types.

    • Refining atomic coordinates and anisotropic displacement parameters for all non-hydrogen atoms.

    • Locating hydrogen atoms in the difference Fourier map and refining them using a riding model with appropriate geometric constraints.

    • The final model is validated using tools like PLATON to check for missed symmetry or other structural issues.

Hypothetical Crystallographic Data

The following tables summarize the plausible, simulated data for the crystal structure of this compound.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₀H₁₃NO₂
Formula weight179.22
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 9.854(3) Å, α = 90°
b = 5.678(2) Å, β = 105.21(1)°
c = 16.234(5) Å, γ = 90°
Volume876.5(5) ų
Z4
Calculated density1.358 Mg/m³
Absorption coefficient0.095 mm⁻¹
F(000)384
Crystal size0.25 x 0.18 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected / unique8912 / 2015 [R(int) = 0.034]
Completeness to theta = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2015 / 0 / 155
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.0412, wR2 = 0.1055
R indices (all data)R1 = 0.0521, wR2 = 0.1189
Largest diff. peak and hole0.28 and -0.25 e.Å⁻³

Table 2: Hypothetical Atomic Coordinates (Å x 10⁴) and Equivalent Isotropic Displacement Parameters (Ų x 10³)

AtomxyzU(eq)
O12450(1)3421(2)5871(1)25(1)
O23115(1)6589(2)6345(1)28(1)
N15123(2)3890(3)4987(1)21(1)
C14218(2)5432(3)5110(1)19(1)
C23189(2)5115(3)5823(1)20(1)
C34555(2)7891(3)4621(1)20(1)
C43421(2)8954(4)4012(2)24(1)
C53711(3)1087(4)3550(2)27(1)
C65134(3)1199(4)3689(2)26(1)
C76278(2)1092(4)4298(2)25(1)
C85988(2)9011(3)4760(1)22(1)
C95450(3)1412(5)3180(2)35(1)
C104288(4)2543(6)2654(2)45(1)

Table 3: Hypothetical Selected Bond Lengths (Å)

BondLengthBondLength
O1-C21.258(2)C3-C81.391(3)
O2-C21.261(2)C4-C51.388(3)
N1-C11.485(3)C5-C61.392(3)
C1-C21.531(3)C6-C71.385(3)
C1-C31.518(3)C6-C91.510(4)
C3-C41.395(3)C9-C101.525(4)

Table 4: Hypothetical Selected Bond Angles (°)

AtomsAngleAtomsAngle
N1-C1-C2109.8(2)C5-C6-C7117.8(2)
N1-C1-C3111.5(2)C5-C6-C9121.2(2)
C2-C1-C3110.2(2)C7-C6-C9121.0(2)
O1-C2-O2125.5(2)C6-C7-C8121.3(2)
O1-C2-C1117.3(2)C3-C8-C7120.9(2)
O2-C2-C1117.2(2)C6-C9-C10112.4(3)
C4-C3-C8118.2(2)C1-C3-C4120.8(2)
C3-C4-C5121.0(2)C1-C3-C8121.0(2)

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the determination of the crystal structure of this compound, from initial synthesis to the final validated structural model.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis start Strecker Synthesis purify Recrystallization start->purify Crude Product grow Vapor Diffusion purify->grow Pure Compound harvest Crystal Selection & Mounting grow->harvest Single Crystals collect Data Collection (Diffractometer) harvest->collect Mounted Crystal reduce Data Reduction & Correction collect->reduce Raw Diffraction Images solve Structure Solution (Direct Methods) reduce->solve Reflection File (hkl) refine Least-Squares Refinement solve->refine Initial Atomic Model refine->solve Re-evaluation validate Validation & CIF Generation refine->validate Refined Structure final_output Final Structural Data (Tables & Diagrams) validate->final_output

Workflow for Crystal Structure Determination.

Spectroscopic Data for 2-amino-2-(4-ethylphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the non-proteinogenic amino acid, 2-amino-2-(4-ethylphenyl)acetic acid. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data and established principles for its characterization. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in the acquisition and interpretation of data for this compound and structurally related molecules. This guide is intended to serve as a foundational resource for the identification, purity assessment, and structural elucidation of this compound in a drug discovery and development context.

Introduction

This compound is a derivative of phenylglycine, a class of compounds with significant interest in medicinal chemistry. The precise structural characterization of such molecules is paramount for understanding their biological activity and for quality control during synthesis and formulation. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This document outlines the predicted spectroscopic signature of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected quantitative data from the spectroscopic analysis of this compound. These values are derived from computational prediction tools and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35Doublet2HAr-H (ortho to -CH(NH₂)COOH)
~7.20Doublet2HAr-H (ortho to -CH₂CH₃)
~4.50Singlet1Hα-CH
~2.60Quartet2H-CH₂CH₃
~1.20Triplet3H-CH₂CH₃
VariableBroad Singlet3H-NH₂ and -COOH

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic Acid)
~145Ar-C (para to -CH(NH₂)COOH)
~138Ar-C (ipso to -CH(NH₂)COOH)
~128Ar-CH (ortho to -CH₂CH₃)
~127Ar-CH (ortho to -CH(NH₂)COOH)
~58α-C
~28-CH₂CH₃
~15-CH₂CH₃
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Strong, BroadO-H stretch (Carboxylic Acid)
3100-3000MediumN-H stretch (Amine)
2960-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1600MediumN-H bend (Amine)
~1580, ~1490MediumC=C stretch (Aromatic)
~1250MediumC-O stretch (Carboxylic Acid)
~820StrongC-H bend (para-disubstituted Aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

AdductPredicted m/z
[M+H]⁺180.1019
[M+Na]⁺202.0838
[M-H]⁻178.0874

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[1] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.[2]

  • Instrumentation: The analysis should be performed on a 400 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1 second.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a small, transparent pellet.[5]

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Background Correction: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) or base to aid ionization.[6]

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the capillary tip to generate a fine spray of charged droplets.[7]

  • Desolvation: Use a heated drying gas (e.g., nitrogen) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[8]

  • Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated. The analysis can be performed in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination Final_Report Final Characterization Report Structure_Determination->Final_Report

References

Solubility Profile of 2-amino-2-(4-ethylphenyl)acetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-2-(4-ethylphenyl)acetic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding and determining the solubility of this compound. It includes a discussion of the expected solubility based on its chemical structure, detailed experimental protocols for solubility determination, and a template for data presentation.

Introduction to this compound

This compound, a derivative of phenylglycine, is a non-proteinogenic amino acid. Its structure, featuring a chiral center, an amino group, a carboxylic acid group, and a 4-ethylphenyl side chain, suggests it will exhibit zwitterionic properties. The presence of both polar (amino and carboxyl groups) and non-polar (ethylphenyl group) moieties dictates its solubility behavior in different solvent systems. The overall solubility is a balance between the energy required to break the crystal lattice of the solid and the energy released upon solvation of the ions by the solvent molecules.

Predicted and Experimental Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. However, based on the general principles of amino acid solubility, a qualitative prediction can be made. Amino acids are generally more soluble in polar protic solvents, such as alcohols, and less soluble in non-polar aprotic solvents. The hydrophobic ethylphenyl group is expected to slightly increase its solubility in less polar organic solvents compared to unsubstituted phenylglycine.

The following table provides a template for researchers to record experimentally determined solubility data. The predicted solubility is based on general chemical principles.

Organic SolventChemical ClassPredicted Qualitative SolubilityExperimental Solubility ( g/100 mL)Temperature (°C)
MethanolPolar ProticModerate to High
EthanolPolar ProticModerate
n-PropanolPolar ProticLow to Moderate
IsopropanolPolar ProticLow to Moderate
AcetonePolar AproticLow
Ethyl AcetatePolar AproticVery Low
DichloromethaneNon-Polar AproticInsoluble to Very Low
TolueneNon-Polar AproticInsoluble
HexaneNon-Polar AproticInsoluble

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound. The following protocol is a generalized procedure that can be adapted for measuring the solubility of this compound in various organic solvents.

3.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or vortex mixer with temperature control

  • Analytical balance (± 0.1 mg or better)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. A visual excess of solid should be present to ensure saturation.

    • Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a vortex mixer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • If necessary, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Accurately weigh the filtered solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

    • Weigh the vial containing the dry residue. The difference in weight gives the mass of the dissolved solid.

    • Alternatively, the concentration of the solute in the filtered supernatant can be determined using a validated analytical method such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • Gravimetric Method:

      • Solubility ( g/100 mL) = (mass of residue / volume of supernatant) * 100

    • Analytical Method (e.g., HPLC):

      • Determine the concentration from the calibration curve and convert it to the desired units (e.g., g/100 mL).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh excess solid prep_solvent Add known volume of solvent prep_solid->prep_solvent prep_vial Combine in sealed vial prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 24-72h) prep_vial->agitation settling Allow solid to settle agitation->settling sampling Withdraw supernatant settling->sampling filtration Filter (e.g., 0.22 µm) sampling->filtration quantification Quantify concentration (Gravimetric or HPLC) filtration->quantification calculation Calculate Solubility quantification->calculation

Caption: Experimental workflow for solubility determination.

Conclusion

4-Ethylphenylglycine: An In-Depth Technical Guide on a Novel Phenylglycine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylphenylglycine is a derivative of N-phenylglycine, a class of non-proteinogenic amino acids that have been a subject of scientific interest for over a century. While the parent compound, N-phenylglycine, has a well-documented history tied to the development of synthetic dyes, the specific discovery and detailed history of 4-ethylphenylglycine are not extensively covered in publicly available scientific literature. This guide aims to provide a comprehensive overview of 4-ethylphenylglycine, drawing upon the established chemistry of N-aryl glycines to infer its probable synthetic routes and properties. Due to the limited specific data on 4-ethylphenylglycine, this document will also address the broader context of N-phenylglycine derivatives, including their historical significance and general methodologies for their synthesis and characterization.

Historical Context: The Legacy of N-Phenylglycines

The journey of N-phenylglycine and its derivatives began in 1850 with the pioneering work of Adolph Strecker, who developed a method for synthesizing α-amino acids from aldehydes or ketones. This reaction, now known as the Strecker synthesis, laid the foundation for the creation of a vast array of amino acid derivatives, including N-phenylglycine. The industrial significance of N-phenylglycine was solidified through its use as a precursor in the synthesis of indigo dye. This historical connection to the textile industry spurred further research into the synthesis and properties of N-aryl glycines.

Synthesis of 4-Ethylphenylglycine

  • Reaction with a Haloacetic Acid: This is a direct approach where 4-ethylaniline is reacted with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, typically in the presence of a base to neutralize the resulting hydrohalic acid.

  • Strecker Synthesis: A variation of the original Strecker synthesis can be adapted for N-substituted glycines. This would involve the reaction of 4-ethylaniline with formaldehyde and a cyanide source, such as hydrogen cyanide or an alkali metal cyanide. The resulting α-aminonitrile is then hydrolyzed to yield 4-ethylphenylglycine.

Hypothetical Experimental Protocol for Synthesis via Haloacetic Acid

The following protocol is a generalized procedure based on common methods for N-aryl glycine synthesis and has not been specifically optimized for 4-ethylphenylglycine.

Materials:

  • 4-Ethylaniline

  • Chloroacetic acid

  • Sodium carbonate

  • Water

  • Hydrochloric acid (for workup)

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium carbonate in water.

  • Add 4-ethylaniline to the solution and heat the mixture gently.

  • Slowly add a solution of chloroacetic acid in water to the reaction mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-ethylphenylglycine.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Physicochemical Properties

Specific, experimentally determined quantitative data for 4-ethylphenylglycine is scarce in the public domain. However, data for a closely related compound, N-(4-ethyl-phenyl)-glycine ethyl ester, is available and can provide some insight into the properties of the core structure.

PropertyValue (for N-(4-ethyl-phenyl)-glycine ethyl ester)Data Source
Molecular Formula C12H17NO2PubChem[1]
Molecular Weight 207.27 g/mol PubChem[1]
IUPAC Name ethyl 2-(4-ethylanilino)acetatePubChem[1]
SMILES CCC1=CC=C(C=C1)NCC(=O)OCCPubChem[1]
InChIKey OLYBAEMPKZDLLY-UHFFFAOYSA-NPubChem[1]

Note: These properties are for the ethyl ester derivative and would differ from those of the free carboxylic acid, 4-ethylphenylglycine.

Biological Activity and Signaling Pathways

There is no specific information available in the searched scientific literature regarding the biological activity or any associated signaling pathways of 4-ethylphenylglycine. The broader class of N-phenylglycine derivatives has been investigated for various biological activities, including as intermediates in the synthesis of pharmaceuticals. However, without specific studies on the 4-ethyl derivative, any discussion of its biological role would be purely speculative.

Visualizing the Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an N-aryl glycine, which is applicable to the preparation of 4-ethylphenylglycine.

Synthesis_Workflow A Starting Materials (e.g., 4-Ethylaniline, Chloroacetic Acid) B Reaction (Alkylation) A->B Base (e.g., Na2CO3) Solvent (e.g., H2O) C Workup (Acidification, Extraction) B->C D Purification (Recrystallization, Chromatography) C->D E Characterization (NMR, IR, MS) D->E F Final Product (4-Ethylphenylglycine) E->F

A generalized workflow for the synthesis of N-aryl glycines.

Conclusion

4-Ethylphenylglycine represents a specific molecule within the well-established class of N-phenylglycine derivatives. While its direct history and discovery are not well-documented, its synthesis can be confidently predicted based on general methods for preparing N-aryl glycines. The lack of specific quantitative data and biological studies highlights an opportunity for future research to explore the properties and potential applications of this compound. Further investigation is required to fully characterize 4-ethylphenylglycine and determine if it possesses any unique chemical or biological activities that would make it a compound of interest for researchers in chemistry and drug discovery.

References

The Uncharted Territory of 2-amino-2-(4-ethylphenyl)acetic Acid in Nature: A Technical Guide to its Naturally Occurring Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature reveals no evidence for the natural occurrence of 2-amino-2-(4-ethylphenyl)acetic acid or its derivatives. This compound is recognized as a synthetic molecule, commercially available from various chemical suppliers. However, the structurally related compound, 2-amino-2-(4-hydroxyphenyl)acetic acid, also known as p-hydroxyphenylglycine, is a well-documented natural product with significant applications in the pharmaceutical industry. This technical guide will provide an in-depth exploration of this naturally occurring analogue, detailing its discovery, biosynthesis, and isolation, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Discovery and Significance of a Natural Analogue

p-Hydroxyphenylglycine was first identified as a constituent of the vancomycin group of glycopeptide antibiotics, where it plays a crucial structural role.[1] Its significance expanded dramatically with the development of semi-synthetic penicillins and cephalosporins. The D-(-)-enantiomer of p-hydroxyphenylglycine is a critical building block for the side chains of widely used antibiotics such as amoxicillin, cefadroxil, and cefoperazone.[1]

Biosynthesis of L-p-hydroxyphenylglycine

In microorganisms, the biosynthesis of L-p-hydroxyphenylglycine originates from the shikimic acid pathway, a metabolic route for the synthesis of aromatic amino acids.[1] The pathway commences with the intermediate, prephenate.[1]

A series of enzymatic reactions, as illustrated in the diagram below, leads to the formation of L-p-hydroxyphenylglycine.

Biosynthesis_of_L_p_hydroxyphenylglycine Prephenate Prephenate 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Prephenate->4-Hydroxyphenylpyruvate Prephenate Dehydrogenase (Pdh) 4-Hydroxymandelate 4-Hydroxymandelate 4-Hydroxyphenylpyruvate->4-Hydroxymandelate 4-Hydroxymandelate Synthase (HmaS) 4-Hydroxybenzoylformate 4-Hydroxybenzoylformate 4-Hydroxymandelate->4-Hydroxybenzoylformate 4-Hydroxymandelate Oxidase (Hmo) L-p-Hydroxyphenylglycine L-p-Hydroxyphenylglycine 4-Hydroxybenzoylformate->L-p-Hydroxyphenylglycine L-p-Hydroxyphenylglycine Transaminase (HpgT)

Biosynthesis of L-p-hydroxyphenylglycine.

Experimental Protocols

Synthesis of p-hydroxyphenylglycine from Phenol and 2-hydroxyglycine

This protocol is based on the methodology described in patent CN102816076B.

Reaction Workflow:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation Add Phenol & 2-hydroxyglycine to Dichloroethane Add Phenol & 2-hydroxyglycine to Dichloroethane Add Sulfuric Acid (catalyst) Add Sulfuric Acid (catalyst) Add Phenol & 2-hydroxyglycine to Dichloroethane->Add Sulfuric Acid (catalyst) Heat to 60-65°C for 8h Heat to 60-65°C for 8h Add Sulfuric Acid (catalyst)->Heat to 60-65°C for 8h Add Water & Separate Organic Phase Add Water & Separate Organic Phase Heat to 60-65°C for 8h->Add Water & Separate Organic Phase Neutralize Aqueous Phase with NaOH (pH ~5.2) Neutralize Aqueous Phase with NaOH (pH ~5.2) Add Water & Separate Organic Phase->Neutralize Aqueous Phase with NaOH (pH ~5.2) Cool to 15°C to Induce Crystallization Cool to 15°C to Induce Crystallization Neutralize Aqueous Phase with NaOH (pH ~5.2)->Cool to 15°C to Induce Crystallization Filter, Wash with Water, and Dry Filter, Wash with Water, and Dry Cool to 15°C to Induce Crystallization->Filter, Wash with Water, and Dry p-Hydroxyphenylglycine p-Hydroxyphenylglycine Filter, Wash with Water, and Dry->p-Hydroxyphenylglycine

Synthesis of p-hydroxyphenylglycine.

Methodology:

  • Reaction Setup: In a suitable reaction vessel, add phenol and 2-hydroxyglycine to a solvent such as dichloroethane. Stir the mixture to ensure it is homogeneous.[1]

  • Catalysis: Add an acid catalyst, for instance, sulfuric acid, to the mixture.[1]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-65°C. The progress of the reaction should be monitored using thin-layer chromatography (TLC). The reaction is typically complete within 8 hours.[1]

  • Workup: Once the reaction is complete, add water and separate the organic phase.[1]

  • Isolation and Purification: Neutralize the aqueous phase with a base, such as a sodium hydroxide solution, to a pH of approximately 5.2. Cool the solution to 15°C to facilitate crystallization.[1]

  • Final Product: Collect the crystalline product by filtration, wash it with water, and then dry to obtain p-hydroxyphenylglycine.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of p-hydroxyphenylglycine from phenol and 2-hydroxyglycine under various conditions, as sourced from patent CN102816076B.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
Phenol2-hydroxyglycineSulfuric AcidDichloroethane60-658Not Specified

Note: The patent does not specify the yield for this particular set of conditions but details the process for achieving the product. Industrial methods for resolving enantiomers, such as preferential crystallization, are widely employed to obtain the desired D-enantiomer.[1]

Conclusion

While the natural occurrence of this compound remains unconfirmed, its hydroxylated analogue, p-hydroxyphenylglycine, provides a compelling case study of a naturally derived amino acid with significant industrial applications. The detailed understanding of its biosynthesis and the development of efficient synthetic and isolation protocols have been driven by its importance in the production of life-saving antibiotics. Further research into novel biosynthetic pathways and the potential for enzymatic synthesis could offer more sustainable and efficient routes to this valuable molecule.

References

An In-depth Technical Guide to the Thermal Stability of 2-amino-2-(4-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific thermal stability of 2-amino-2-(4-ethylphenyl)acetic acid is limited. This guide provides a comprehensive overview based on the thermal analysis of structurally related compounds, particularly other amino acids, and outlines the standard experimental protocols for assessing thermal stability. The decomposition pathways presented are putative and based on established chemical principles for similar molecules.

Introduction

This compound, also known as 4-ethylphenylglycine, is an amino acid derivative with potential applications in pharmaceutical and chemical synthesis. Understanding its thermal stability is crucial for determining appropriate storage conditions, processing parameters, and ensuring the safety and efficacy of any related drug product. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the decomposition and phase behavior of such compounds upon heating.[1][2]

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a framework for evaluating the thermal stability of this compound and similar compounds.

Thermal Behavior of Structurally Related Amino Acids

In the absence of specific data for this compound, examining the thermal behavior of other amino acids, especially aromatic ones, provides valuable context. The thermal decomposition of amino acids is a complex process that can involve dehydration, deamination, and decarboxylation.[3][4] The decomposition temperatures and products are highly dependent on the structure of the amino acid side chain.[5]

Amino AcidDecomposition Temperature (°C)Key ObservationsVolatile Products
Glycine ~250Simple endothermic peak.[6]H₂O, NH₃
Phenylalanine ~280 - 300+Complex decomposition.[5][7] Primary pathways are decarboxylation and deamination.[4]Toluene, benzene, styrene, CO₂, NH₃
Tyrosine ~340Higher thermal stability compared to phenylalanine.[4]Phenols, cresols, CO₂, NH₃
Aspartic Acid 230 and 250 (two peaks)Two-step decomposition involving the formation of polyaspartic acid and then polysuccinimide.[6]H₂O

This table summarizes general findings from various studies and the exact values can vary with experimental conditions.

Experimental Protocols

A thorough investigation of the thermal stability of this compound would involve the following standard experimental protocols.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] It is used to determine the thermal stability and composition of a material.[10]

  • Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

  • Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace.[9]

  • Sample Preparation: A small amount of the sample (typically 5-20 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).[8]

  • Experimental Conditions:

    • Atmosphere: Nitrogen or another inert gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[11]

    • Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[8]

    • Temperature Range: From ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 30 °C to 600 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of sample mass remaining versus temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rates.[12]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It is used to detect thermal events such as melting, crystallization, and decomposition.[15]

  • Objective: To identify the melting point, heat of fusion, and any exothermic or endothermic events associated with decomposition.

  • Instrumentation: A differential scanning calorimeter.[14]

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Typically a nitrogen purge to maintain an inert environment.

    • Heating Rate: A constant heating rate, often matching the TGA rate (e.g., 10 °C/min), is used.

    • Temperature Range: The temperature range should encompass any expected thermal events, such as melting and decomposition.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak indicates melting, while an exothermic peak often accompanies decomposition.[15] The peak temperature and the integrated area of the peak provide the transition temperature and the enthalpy change, respectively.[16]

Visualizations

G General Workflow for Thermal Stability Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Interpretation Sample This compound (Solid Powder) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Stability Determine Thermal Stability (Decomposition Temperature) TGA_Data->Stability Kinetics Decomposition Kinetics (Activation Energy) TGA_Data->Kinetics Phase Identify Phase Transitions (Melting Point) DSC_Data->Phase DSC_Data->Kinetics G Putative Thermal Decomposition Pathways cluster_products Initial Decomposition Products cluster_gases Evolved Gases Parent This compound Decarboxy 1-(4-ethylphenyl)methanamine Parent->Decarboxy Decarboxylation Deamino 2-(4-ethylphenyl)acetic acid Parent->Deamino Deamination CO2 CO₂ Decarboxy->CO2 NH3 NH₃ Deamino->NH3

References

An In-depth Technical Guide to the Enantiomers of 2-Amino-2-(4-ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers of 2-amino-2-(4-ethylphenyl)acetic acid, a chiral non-proteinogenic amino acid. Due to the critical role of stereochemistry in determining pharmacological activity, this document details the synthesis of the racemic mixture and focuses on the primary methods for its chiral resolution: enzymatic kinetic resolution and diastereomeric salt crystallization. Detailed experimental protocols, quantitative data for the separated enantiomers, and methods for enantiomeric purity analysis are presented. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis, purification, and analysis of chiral pharmaceutical intermediates.

Introduction

Chirality is a fundamental aspect of medicinal chemistry, as the stereoisomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. The enantiomers of 2-amino-2-phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals. This guide specifically focuses on the 4-ethylphenyl substituted analog, providing detailed methodologies for the preparation and characterization of its individual (R)- and (S)-enantiomers.

Synthesis of Racemic this compound

The synthesis of the racemic starting material is a prerequisite for subsequent chiral resolution. A common and effective method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Generalized Strecker Synthesis Protocol
  • Reaction: 4-ethylbenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent system (e.g., a mixture of water and methanol).

  • Hydrolysis: The intermediate α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield racemic this compound.

  • Isolation: The pH of the solution is adjusted to the isoelectric point of the amino acid, causing the racemic product to precipitate. The precipitate is then collected by filtration, washed, and dried.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers is the most critical step in obtaining enantiomerically pure material. The two primary methods employed for this purpose are enzymatic kinetic resolution and diastereomeric salt crystallization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly stereoselective method that utilizes an enzyme to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. For amino acids, this often involves the selective hydrolysis of an N-acyl derivative.

  • N-Acetylation: The racemic this compound is first N-acetylated using acetic anhydride.

  • Enzymatic Hydrolysis: The resulting racemic N-acetyl-2-amino-2-(4-ethylphenyl)acetic acid is subjected to enzymatic hydrolysis using an aminoacylase (e.g., from Aspergillus oryzae). The enzyme selectively hydrolyzes the N-acetyl group from the (L)-enantiomer, leaving the N-acetyl-(D)-amino acid [(R)-enantiomer] unreacted.

  • Separation: The mixture of the free (L)-amino acid and the N-acetyl-(D)-amino acid can be separated based on their differing solubility at a specific pH.

  • Hydrolysis of N-acetyl-(D)-amino acid: The isolated N-acetyl-(D)-amino acid is then chemically hydrolyzed (e.g., with dilute acid) to yield the (D)-enantiomer of this compound.

Enzymatic_Resolution_Workflow racemate Racemic N-Acetyl-2-amino- 2-(4-ethylphenyl)acetic Acid enzyme Aminoacylase racemate->enzyme Enzymatic Hydrolysis s_enantiomer (S)-2-Amino-2-(4-ethylphenyl)acetic Acid enzyme->s_enantiomer Forms r_enantiomer_acetylated (R)-N-Acetyl-2-amino- 2-(4-ethylphenyl)acetic Acid enzyme->r_enantiomer_acetylated Unreacted separation Separation (pH adjustment) separation->s_enantiomer Isolate separation->r_enantiomer_acetylated Isolate hydrolysis Acid Hydrolysis r_enantiomer (R)-2-Amino-2-(4-ethylphenyl)acetic Acid hydrolysis->r_enantiomer s_enantiomer->separation r_enantiomer_acetylated->separation r_enantiomer_acetylated->hydrolysis

Caption: Workflow for Enzymatic Kinetic Resolution.

Diastereomeric Salt Crystallization

This classical resolution method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable hot solvent mixture (e.g., ethanol/water). In a separate container, dissolve one equivalent of an enantiomerically pure resolving agent, such as (+)-tartaric acid, in the same hot solvent.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly. The less soluble diastereomeric salt will preferentially crystallize out of the solution.

  • Isolation: Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid using a suitable base (e.g., aqueous ammonia) to precipitate the enantiomerically enriched this compound.

  • Purification: The enantiomer can be further purified by recrystallization.

Diastereomeric_Salt_Resolution cluster_0 Salt Formation & Crystallization cluster_1 Enantiomer Liberation racemic_acid Racemic 2-amino- 2-(4-ethylphenyl)acetic acid diastereomeric_salts Diastereomeric Salts ((R)-acid-(+)-tartrate & (S)-acid-(+)-tartrate) racemic_acid->diastereomeric_salts resolving_agent (+)-Tartaric Acid resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-acid-(+)-tartrate) crystallization->less_soluble_salt Precipitates more_soluble_salt More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble_salt basification Basification (pH adjustment) less_soluble_salt->basification pure_enantiomer Enantiomerically Pure (R)-2-amino-2-(4-ethylphenyl)acetic acid basification->pure_enantiomer

Caption: Diastereomeric Salt Crystallization Workflow.

Quantitative Data

While specific experimental data for the enantiomers of this compound is not widely published, the following table provides analogous data for the closely related 2-amino-2-(4-chlorophenyl)acetic acid to serve as a reference for expected values. Researchers should determine these values experimentally for the title compound.

Property(R)-2-amino-2-(4-chlorophenyl)acetic acid(S)-2-amino-2-(4-chlorophenyl)acetic acid
Molecular Formula C₈H₈ClNO₂C₈H₈ClNO₂
Molecular Weight 185.61 g/mol 185.61 g/mol
Specific Rotation Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.[α]
Melting Point To be determined experimentally.To be determined experimentally.
Enantiomeric Excess (e.e.) >99% (achievable via resolution)>99% (achievable via resolution)
Yield (from resolution) Typically <50% for each enantiomer.Typically <50% for each enantiomer.

Analysis of Enantiomeric Purity

The determination of the enantiomeric purity (or enantiomeric excess) of the resolved products is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Chiral HPLC Method
  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns (e.g., teicoplanin-based) are often effective for the separation of underivatized amino acids.

  • Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape. For reversed-phase chromatography, a mixture of water and an organic solvent like acetonitrile or methanol with a suitable buffer or acid is used.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (typically around 220-260 nm) is standard.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral_HPLC_Analysis sample Enantiomerically Enriched Sample hplc Chiral HPLC System sample->hplc Injection detector UV Detector hplc->detector chromatogram Chromatogram detector->chromatogram data_analysis Data Analysis (Peak Integration) chromatogram->data_analysis ee_result Enantiomeric Excess (e.e.) Calculation data_analysis->ee_result

Caption: Workflow for Chiral HPLC Analysis.

Biological Significance

While specific biological activity and signaling pathway data for the enantiomers of this compound are not extensively documented in public literature, it is well-established that the stereochemistry of phenylglycine derivatives is critical for their pharmacological effects. For instance, in other analogs, one enantiomer may exhibit potent activity at a specific receptor, while the other is inactive or may even have off-target effects. Therefore, the ability to synthesize and test enantiomerically pure forms of this compound is essential for any drug discovery and development program involving this scaffold.

Conclusion

This technical guide has outlined the key methodologies for the synthesis and chiral resolution of this compound. The detailed protocols for enzymatic kinetic resolution and diastereomeric salt crystallization provide a solid foundation for researchers to produce the enantiomerically pure (R)- and (S)-isomers. The importance of analytical techniques, particularly chiral HPLC, for the verification of enantiomeric purity has also been emphasized. The ability to access these enantiopure building blocks is a critical step in the development of new chiral pharmaceuticals.

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of 2-amino-2-(4-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 2-amino-2-(4-ethylphenyl)acetic acid into its individual enantiomers. The separation of enantiomers is a critical step in drug development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. The following sections describe three common and effective methods for chiral resolution: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical and widely used technique for the separation of enantiomers on a preparative scale. This method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Protocol: Resolution with (+)-Tartaric Acid

This protocol describes the resolution of racemic this compound using (+)-tartaric acid as the resolving agent.

Materials:

  • Racemic this compound

  • (+)-Tartaric acid

  • Methanol

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Reaction vessel with stirring capability

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH meter or pH indicator strips

Procedure:

  • Diastereomeric Salt Formation:

    • In a reaction vessel, dissolve 10.0 g of racemic this compound in 100 mL of methanol.

    • In a separate beaker, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of warm methanol.

    • Slowly add the (+)-tartaric acid solution to the amino acid solution with continuous stirring.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete salt formation.

  • Fractional Crystallization:

    • Slowly cool the solution to 0-5°C to induce crystallization of the less soluble diastereomeric salt.

    • Allow crystallization to proceed for at least 4 hours, or overnight, to maximize the yield.

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is the enriched diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Amino Acid:

    • Suspend the collected crystalline diastereomeric salt in 50 mL of deionized water.

    • Slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution reaches approximately 10-11. This neutralizes the tartaric acid and liberates the free amino acid.

    • The enantiomerically enriched this compound will precipitate from the solution.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under a vacuum.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess (e.e.) of the product using chiral HPLC (see Section 3 for a general method).

Data Presentation:

ParameterValue
Starting Racemic Amino Acid10.0 g
Resolving Agent(+)-Tartaric Acid
Yield of Diastereomeric Salt~6.5 g
Yield of Enriched Amino Acid~3.8 g
Enantiomeric Excess (e.e.)>95%
Optical Rotation[α]D20 = +X.X° (c=1, MeOH)

Note: The yield and e.e. are representative and may require optimization.

Workflow Diagram:

diastereomeric_resolution racemate Racemic Amino Acid in Methanol salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent (+)-Tartaric Acid in Methanol resolving_agent->salt_formation crystallization Fractional Crystallization (0-5°C) salt_formation->crystallization filtration1 Filtration crystallization->filtration1 diastereomeric_salt Enriched Diastereomeric Salt Crystals filtration1->diastereomeric_salt mother_liquor Mother Liquor (contains other diastereomer) filtration1->mother_liquor liberation Liberation of Free Amino Acid (add NaOH) diastereomeric_salt->liberation filtration2 Filtration liberation->filtration2 enantioenriched_product Enantiomerically Enriched Amino Acid filtration2->enantioenriched_product analysis Chiral HPLC Analysis enantioenriched_product->analysis

Caption: Workflow for Diastereomeric Salt Crystallization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amino acids, this often involves the hydrolysis of a racemic amino acid ester.

Protocol: Lipase-Catalyzed Hydrolysis of Racemic this compound methyl ester

This protocol outlines a general procedure for the enzymatic resolution of the methyl ester of the title compound. A screening of different lipases is recommended to find the most effective enzyme.

Materials:

  • Racemic this compound methyl ester

  • Various lipases (e.g., from Candida antarctica, Pseudomonas cepacia)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., tert-butanol)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Enzymatic Hydrolysis:

    • In a temperature-controlled reaction vessel, dissolve 1.0 g of racemic this compound methyl ester in a mixture of 20 mL of phosphate buffer and 5 mL of tert-butanol.

    • Add the selected lipase (e.g., 100 mg of Candida antarctica lipase B).

    • Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

  • Work-up and Separation:

    • Once ~50% conversion is reached, acidify the reaction mixture to pH 2 with 1 M HCl.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to extract the acidic product (the hydrolyzed amino acid).

    • The organic layer now contains the unreacted amino acid ester. Wash it with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Acidify the bicarbonate washings to pH 2 with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the enantiomerically enriched amino acid.

  • Hydrolysis of Unreacted Ester (Optional):

    • The enantiomerically enriched ester can be hydrolyzed using standard chemical methods (e.g., acid or base hydrolysis) to obtain the other enantiomer of the amino acid.

Data Presentation:

ParameterUnreacted EsterHydrolyzed Acid
Conversion~50%~50%
Yield~0.45 g~0.42 g
Enantiomeric Excess (e.e.)>98%>98%
Configuration (Hypothetical)(R)-ester(S)-acid

Note: The choice of enzyme will determine which enantiomer is hydrolyzed.

Workflow Diagram:

enzymatic_resolution racemic_ester Racemic Amino Acid Ester hydrolysis Enzymatic Hydrolysis (~50% conversion) racemic_ester->hydrolysis lipase Lipase in Buffer/Co-solvent lipase->hydrolysis workup Extraction and Separation hydrolysis->workup unreacted_ester Enriched (R)-Ester workup->unreacted_ester hydrolyzed_acid Enriched (S)-Acid workup->hydrolyzed_acid hydrolysis_step2 Chemical Hydrolysis unreacted_ester->hydrolysis_step2 final_acid_R Enriched (R)-Acid hydrolysis_step2->final_acid_R

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Analytical Chiral HPLC Method Development

This protocol provides a starting point for developing an analytical method to determine the enantiomeric purity of this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phases:

    • Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)

    • Macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC T)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable diluent (e.g., a mixture of the mobile phase components).

    • Prepare a working standard solution at a concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Screening and Optimization:

    • Start with a screening of different chiral columns and mobile phases.

    • For polysaccharide-based columns, typical mobile phases are mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

    • For macrocyclic glycopeptide-based columns, reversed-phase mobile phases (e.g., water/acetonitrile or water/methanol with a buffer or acid) are common.[1]

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers with good resolution (Rs > 1.5).

Data Presentation: Example HPLC Conditions

ParameterMethod 1 (Normal Phase)Method 2 (Reversed Phase)
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm)
Mobile PhaseHexane:Ethanol:TFA (80:20:0.1 v/v/v)10 mM Ammonium Acetate in Water:Methanol (50:50 v/v)
Flow Rate1.0 mL/min0.8 mL/min
Temperature25°C30°C
DetectionUV at 220 nmUV at 220 nm
Retention Time (Enantiomer 1)~8.5 min~10.2 min
Retention Time (Enantiomer 2)~10.1 min~12.5 min
Resolution (Rs)> 2.0> 1.8

Note: These are example conditions and will require optimization.

Workflow Diagram:

chiral_hplc sample_prep Sample Preparation (Dissolve & Filter) hplc_system HPLC System sample_prep->hplc_system column_screening Column & Mobile Phase Screening hplc_system->column_screening optimization Method Optimization (Flow rate, Temp., etc.) column_screening->optimization analysis Analysis & Data Acquisition optimization->analysis result Separated Enantiomer Peaks (Chromatogram) analysis->result quantification Quantification of Enantiomeric Excess (e.e.) result->quantification

Caption: Workflow for Chiral HPLC Method Development.

References

Application Note: Chiral HPLC Analysis of 2-amino-2-(4-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-amino-2-(4-ethylphenyl)acetic acid is detailed below, intended for researchers, scientists, and professionals in drug development. This document provides methodologies for the chiral separation and quantification of this compound.

Introduction

This compound is a chiral carboxylic acid that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The stereoisomeric form of such intermediates is of paramount importance, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicological profiles. Consequently, the development of precise and reliable analytical methods for the enantiomeric separation and quantification of this compound is fundamental for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely adopted technique for the analysis of chiral molecules, offering high resolution and sensitivity.[1]

This application note outlines a chiral HPLC method for the effective separation and quantification of the enantiomers of this compound. The primary method described utilizes a chiral stationary phase (CSP) for the direct resolution of the enantiomers, which advantageously simplifies the sample preparation process and circumvents potential complications arising from derivatization reactions. Additionally, an alternative indirect approach is presented, which involves pre-column derivatization with a chiral agent like Marfey's reagent to form diastereomers that can be separated on a conventional achiral column.[2]

Experimental Protocols

1. Direct Chiral Separation Method

This protocol details the direct analysis of enantiomers using a chiral stationary phase.

Instrumentation and Materials:

  • HPLC system equipped with a UV detector

  • Chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm)

  • Data acquisition and processing software

  • Analytical balance

  • Standard laboratory volumetric glassware

  • 0.45 µm syringe filters

  • Reference standards of (R)- and (S)-2-amino-2-(4-ethylphenyl)acetic acid

  • HPLC grade solvents: Acetonitrile, Methanol, Water

  • Mobile phase additives: Formic acid, Trifluoroacetic acid (TFA)

Standard and Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions of the (R)- and (S)-enantiomers of this compound in the mobile phase at a concentration of 1 mg/mL. A racemic standard can be prepared by mixing equal volumes of the individual enantiomer stock solutions. A series of calibration standards should be prepared by diluting the stock solutions to the desired concentration range.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to achieve a known concentration. The sample solution should be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[3]

Chromatographic Conditions:

ParameterRecommended Condition
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm
Mobile Phase A mixture of Water, Methanol, and Formic Acid (composition to be optimized for best resolution)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Analytical Procedure:

  • System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is observed.

  • Calibration: Inject the prepared calibration standards, starting from the lowest concentration. Construct a calibration curve by plotting the peak area against the concentration for each enantiomer and determine the linearity (R²).

  • Sample Analysis: Inject the prepared sample solution. Identify the enantiomer peaks by comparing their retention times with the standards.

  • Quantification: Determine the concentration of each enantiomer in the sample using the generated calibration curve.

  • Enantiomeric Excess (% ee) Calculation: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

2. Indirect Separation via Derivatization

This protocol describes the analysis of enantiomers after derivatization with Marfey's reagent.

Materials for Derivatization:

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)[2]

  • HPLC grade Acetone

  • 50 mM Sodium bicarbonate buffer (pH ≈ 9.0)

  • 1 M Hydrochloric acid (HCl)

Derivatization Protocol:

  • Prepare a solution of the this compound standard or sample in 50 mM sodium bicarbonate buffer at a concentration of approximately 1 mg/mL.[2]

  • To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[2]

  • Incubate the mixture at 40°C for 1 hour.

  • Terminate the reaction by adding 20 µL of 1 M HCl.

  • Dilute the resulting solution with the mobile phase before HPLC analysis.

Chromatographic Conditions for Derivatized Sample:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[2]
Mobile Phase Gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA)[2]
Detection Wavelength 340 nm[4]

Data Presentation

The quantitative results from the HPLC analysis should be systematically tabulated for clarity and comparison.

Parameter(R)-enantiomer(S)-enantiomer
Retention Time (min) tR1tR2
Peak Area Area1Area2
Concentration (µg/mL) Conc1Conc2
Resolution (Rs) \multicolumn{2}{c}{Calculated Rs value}
Limit of Detection (LOD) Determined LODDetermined LOD
Limit of Quantification (LOQ) Determained LOQDetermained LOQ

Note: The values in this table are placeholders and must be determined experimentally through method validation.

Visualization of Experimental Workflow

The logical flow of the HPLC analysis, from initial preparation to final data analysis, is depicted in the following diagram.

HPLC_Analysis_Workflow cluster_preparation 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data_processing 3. Data Processing cluster_reporting 4. Reporting std_prep Standard Preparation filtration Filtration (0.45 µm) std_prep->filtration smp_prep Sample Preparation smp_prep->filtration injection Injection of Standards & Samples filtration->injection hplc_system HPLC System Setup & Equilibration hplc_system->injection data_acq Chromatogram Acquisition injection->data_acq peak_int Peak Integration & Identification data_acq->peak_int calibration Calibration Curve Generation peak_int->calibration quant Quantification of Enantiomers calibration->quant report Final Report Generation quant->report

Caption: Experimental workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-amino-2-(4-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of small molecules. For novel compounds such as 2-amino-2-(4-ethylphenyl)acetic acid, a non-proteinogenic amino acid with potential applications in drug development, detailed NMR analysis is critical for unambiguous characterization. This document provides a comprehensive guide to the NMR spectroscopy of this compound, including predicted spectral data, detailed experimental protocols for sample preparation and data acquisition, and visual workflows to guide the analytical process.

Due to the absence of experimentally acquired and published NMR spectra for this compound in the public domain, the quantitative data presented herein is based on predictive models. These predictions are derived from established NMR principles and comparison with structurally analogous compounds.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values serve as a guide for spectral assignment and interpretation.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35Doublet2HAr-H (ortho to -CH(NH₂)-)
~7.20Doublet2HAr-H (ortho to -CH₂CH₃)
~4.10Singlet1Hα-CH
~2.60Quartet2H-CH₂CH₃
~1.18Triplet3H-CH₂CH₃
Variable (broad)Singlet3H-NH₂ and -COOH
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~174C=O (Carboxylic acid)
~144Aromatic C (para to -CH(NH₂)-)
~138Aromatic C (ipso to -CH(NH₂)-)
~128Aromatic CH (ortho to -CH₂CH₃)
~127Aromatic CH (ortho to -CH(NH₂)-)
~57α-C
~28-CH₂CH₃
~15-CH₂CH₃

Experimental Protocols

Sample Preparation for NMR Spectroscopy

This protocol outlines the steps for preparing a sample of this compound for both ¹H and ¹³C NMR analysis.

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • High-quality 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference. DMSO-d₆ is a common choice for amino acids.

  • Dissolution: Vortex the mixture to facilitate dissolution. If the compound does not fully dissolve, gentle heating or sonication in an ultrasonic bath for a few minutes may be applied. Visually inspect the solution to ensure it is clear and free of particulate matter.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette. Avoid any solid particles from being transferred.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

G Workflow for NMR Sample Preparation weigh Weigh Sample add_solvent Add Deuterated Solvent weigh->add_solvent dissolve Dissolve Sample (Vortex/Sonicate) add_solvent->dissolve transfer Transfer to NMR Tube dissolve->transfer cap_label Cap and Label transfer->cap_label

Caption: A streamlined workflow for preparing NMR samples.

¹H NMR Data Acquisition

This protocol provides a general procedure for acquiring a standard one-dimensional ¹H NMR spectrum.

Instrument: 400 MHz (or higher) NMR Spectrometer

Parameters:

  • Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal signal detection.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans (NS): Typically 16 to 64 scans for sufficient signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative analysis.

    • Acquisition Time (AQ): Typically 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

    • Integrate the signals.

¹³C NMR Data Acquisition

This protocol outlines the acquisition of a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

Parameters:

  • Setup: Follow the same initial steps for insertion, locking, and shimming as for ¹H NMR.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard pulse-acquire experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Set a spectral width to cover all expected carbon signals (e.g., 0 to 200 ppm).

    • Number of Scans (NS): A larger number of scans is required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

    • Relaxation Delay (D1): A 2-second delay is a reasonable starting point.

    • Acquisition Time (AQ): Typically 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., DMSO-d₆ at 39.52 ppm).

G Logical Flow for NMR Data Acquisition and Processing cluster_acquisition Data Acquisition cluster_processing Data Processing insert_sample Insert Sample & Lock shim Shim insert_sample->shim tune_match Tune & Match shim->tune_match setup_params Set Acquisition Parameters tune_match->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration (1H) / Peak Picking (13C) calibrate->integrate

Caption: A diagram illustrating the sequential steps for acquiring and processing NMR data.

Conclusion

The successful application of NMR spectroscopy for the characterization of this compound relies on a systematic approach encompassing careful sample preparation, appropriate parameter selection for data acquisition, and meticulous data processing and interpretation. The predicted spectral data and detailed protocols provided in this document offer a robust framework for researchers, scientists, and drug development professionals to confidently analyze this and structurally related compounds. While the provided data is predictive, it establishes a strong foundation for the analysis and interpretation of experimentally obtained NMR spectra.

Application Notes and Protocols for the Mass Spectrometry of 2-amino-2-(4-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(4-ethylphenyl)acetic acid is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural similarity to neurologically active compounds makes it a molecule of interest in drug discovery and development. Accurate and robust analytical methods for its identification and quantification are paramount for pharmacokinetic studies, metabolic profiling, and quality control. This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry.

Part 1: Qualitative Analysis by Mass Spectrometry

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) is predicted to follow pathways characteristic of amino acids and aromatic compounds. The primary fragmentation events are expected to be the loss of the carboxyl group and cleavages related to the ethylphenyl moiety.

A plausible fragmentation pathway is initiated by the ionization of the molecule. The molecular ion [M]+• is expected to undergo several key fragmentations:

  • Loss of the carboxyl group (-COOH): A common fragmentation for amino acids, leading to a significant fragment ion.

  • Benzylic cleavage: Cleavage of the bond between the alpha-carbon and the ethylphenyl ring can occur.

  • Tropylium ion formation: The ethylphenyl group can rearrange to form a stable tropylium ion, a common feature in the mass spectra of alkylbenzenes.

  • Loss of the ethyl group: Fragmentation of the ethyl substituent from the phenyl ring.

G M [M+H]+ m/z 194 F1 [M+H - HCOOH]+ m/z 148 M->F1 Loss of Formic Acid F4 [M+H - C2H5]+ m/z 165 M->F4 Loss of Ethyl Radical F3 [C9H11]+ m/z 119 F1->F3 Rearrangement F2 [C8H9]+ (Tropylium ion) m/z 105 F3->F2 Loss of CH2

Experimental Protocol: Qualitative Analysis by GC-MS (for derivatized sample)

This protocol is suitable for identifying this compound and elucidating its fragmentation pattern. Derivatization is often necessary for GC-MS analysis of amino acids to increase their volatility.

1.2.1 Derivatization (Silylation)

  • Accurately weigh 1-2 mg of this compound into a glass vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

1.2.2 GC-MS Parameters

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temp 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Source Temperature 230°C
Quad Temperature 150°C

Part 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS is the gold standard for quantifying small molecules in complex matrices due to its high selectivity and sensitivity. This protocol describes a method for the quantification of this compound in human plasma using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample P2 Add Internal Standard P1->P2 P3 Protein Precipitation P2->P3 P4 Centrifugation P3->P4 P5 Supernatant Collection P4->P5 A1 LC Separation P5->A1 A2 ESI Ionization A1->A2 A3 MRM Detection A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve D1->D2 D3 Quantification D2->D3

Experimental Protocol: Quantification in Human Plasma

2.2.1 Materials and Reagents

  • This compound (analytical standard)

  • 2-amino-2-(4-ethylphenyl-d5)acetic acid (internal standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

2.2.2 Sample Preparation: Protein Precipitation

  • Thaw plasma samples and standards on ice.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.2.3 LC-MS/MS Parameters

ParameterValue
LC System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5-95% B over 3 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 500°C
Gas Flow Nebulizer: 50 psi, Heater: 60 psi

2.2.4 Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed for quantification. These should be optimized for the specific instrument used.

CompoundQ1 (m/z)Q3 (m/z)Dwell Time (ms)Collision Energy (eV)
This compound194.1148.110015
This compound (Qualifier)194.1119.110025
2-amino-2-(4-ethylphenyl-d5)acetic acid (IS)199.1153.110015
Data Presentation and Analysis

2.3.1 Calibration Curve

Prepare a calibration curve by spiking known concentrations of this compound into blank plasma. The concentration range should encompass the expected sample concentrations. A typical range might be 1-1000 ng/mL.

2.3.2 Quantitative Data Summary

The following table summarizes the key parameters for the quantitative analysis.

ParameterDescription
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Matrix Effect To be assessed during method validation.
Recovery To be assessed during method validation.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the qualitative and quantitative analysis of this compound using mass spectrometry. The predicted fragmentation patterns and the detailed LC-MS/MS method offer a robust starting point for researchers in drug development and related fields. Method validation should be performed according to regulatory guidelines to ensure data quality and reliability.

Application Notes and Protocols for the Use of 2-Amino-2-(4-ethylphenyl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance pharmacological properties such as potency, stability, and receptor selectivity. 2-Amino-2-(4-ethylphenyl)acetic acid, a derivative of phenylglycine, offers a unique structural motif to modulate the physicochemical properties of peptides. The ethyl group on the phenyl ring can introduce favorable hydrophobic interactions and influence the overall conformation of the peptide.

However, the synthesis of peptides containing phenylglycine and its derivatives presents a significant challenge due to the increased acidity of the α-proton, which makes the stereocenter prone to racemization during the base-catalyzed coupling step in Solid-Phase Peptide Synthesis (SPPS). This document provides detailed application notes and optimized protocols for the successful incorporation of this compound into peptide chains while minimizing epimerization, based on established methodologies for structurally similar compounds.

Key Considerations for Incorporating this compound

The primary challenge in utilizing this compound in Fmoc-based SPPS is the prevention of racemization at the α-carbon during peptide bond formation. The choice of coupling reagents and the base used for activation are critical to preserving the stereochemical integrity of the amino acid.

Data Presentation: Minimizing Racemization with Phenylglycine Derivatives

Coupling ReagentBasePercentage of Correct Diastereomer (%)Racemization Level
COMU TMP >99 Very Low
COMU DMP >99 Very Low
DEPBT TMP >99 Very Low
DEPBT DMP >99 Very Low
HATUDIPEA85-95Moderate to High
HBTUDIPEA80-90High
DIC/HOBtDIPEA88-96Moderate

Data is adapted from studies on phenylglycine-containing model peptides and is expected to be highly relevant for this compound.

Abbreviations:

  • COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate

  • DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one

  • HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate

  • HBTU: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate

  • DIC: N,N'-Diisopropylcarbodiimide

  • HOBt: Hydroxybenzotriazole

  • TMP: 2,4,6-Trimethylpyridine (Collidine)

  • DMP: 2,6-Dimethylpyridine (Lutidine)

  • DIPEA: N,N-Diisopropylethylamine

Experimental Protocols

The following protocols are based on the Fmoc/tBu strategy for SPPS and are optimized for the incorporation of this compound with minimal racemization.

Protocol 1: Manual Solid-Phase Peptide Synthesis

Materials and Reagents:

  • Fmoc-protected this compound

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected natural amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine, reagent grade

  • COMU or DEPBT

  • TMP or DMP

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), reagent grade

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water, HPLC grade

  • Diethyl ether, anhydrous

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Incorporation of this compound (Critical Step):

    • In a separate vial, dissolve Fmoc-2-amino-2-(4-ethylphenyl)acetic acid (3 equivalents relative to resin loading) and COMU or DEPBT (3 equivalents) in DMF.

    • Add TMP or DMP (6 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation (for subsequent amino acids):

    • Repeat the Fmoc deprotection (Step 2) and coupling cycles for the remaining amino acids in the sequence. For standard amino acids, HATU or HBTU with DIPEA can be used for coupling, although COMU/TMP or DEPBT/DMP can also be used throughout for consistency.

  • Final Fmoc Deprotection:

    • Perform the Fmoc deprotection as described in Step 2 after the final amino acid has been coupled.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains Trp, add 2.5% DTT.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualization of Key Processes

Standard Fmoc-SPPS Cycle

SPPS_Workflow cluster_cycle Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After final cycle Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.

Factors Influencing Racemization of Phenylglycine Derivatives

Racemization_Factors cluster_coupling Coupling Step for Fmoc-(4-ethylphenyl)glycine cluster_outcome Stereochemical Outcome Coupling_Reagent Coupling Reagent COMU COMU / DEPBT Coupling_Reagent->COMU HATU HATU / HBTU Coupling_Reagent->HATU Base Base TMP TMP / DMP (Non-nucleophilic, Sterically Hindered) Base->TMP DIPEA DIPEA (Nucleophilic, Less Hindered) Base->DIPEA High_Purity High Stereochemical Purity (>99% Correct Diastereomer) Racemization Racemization (<95% Correct Diastereomer) COMU->High_Purity HATU->Racemization TMP->High_Purity DIPEA->Racemization

Caption: Key factors influencing racemization during the coupling of phenylglycine derivatives.

Conclusion

The successful incorporation of this compound into synthetic peptides is achievable with high stereochemical purity by carefully selecting the coupling reagents and bases. The use of COMU or DEPBT as coupling agents in combination with sterically hindered, non-nucleophilic bases like TMP or DMP is strongly recommended to suppress racemization. The protocols and guidelines presented here, based on extensive data from analogous phenylglycine derivatives, provide a robust framework for researchers to synthesize novel peptides containing this non-natural amino acid for various applications in drug discovery and chemical biology. Subsequent purification by RP-HPLC and characterization by mass spectrometry are essential to ensure the final product's identity and purity.

Application Notes and Protocols for the Large-Scale Synthesis of 4-Ethylphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylphenylglycine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its incorporation into drug candidates can significantly influence their pharmacological properties, including efficacy, selectivity, and pharmacokinetic profiles. The large-scale synthesis of this compound is therefore of significant interest to the pharmaceutical industry.

This document provides detailed application notes and protocols for the large-scale synthesis of 4-ethylphenylglycine. Two robust and widely applicable methods, the Strecker synthesis and the Bucherer-Bergs reaction, are presented. Both methods commence with the readily available starting material, 4-ethylbenzaldehyde. The synthesis of this key precursor is also detailed.

Synthesis of the Starting Material: 4-Ethylbenzaldehyde

The most common and industrially viable method for the synthesis of 4-ethylbenzaldehyde is the oxidation of 4-ethyltoluene.

Experimental Protocol: Oxidation of 4-Ethyltoluene

This protocol describes the catalytic air oxidation of 4-ethyltoluene to 4-ethylbenzaldehyde.

Materials:

  • 4-Ethyltoluene

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Acetic acid (solvent)

Procedure:

  • In a suitable multi-neck reactor equipped with a mechanical stirrer, reflux condenser, and gas inlet, charge 4-ethyltoluene, acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.

  • Heat the mixture to the desired reaction temperature (typically 100-150 °C).

  • Introduce a continuous stream of compressed air or oxygen into the reaction mixture while stirring vigorously.

  • Monitor the reaction progress by gas chromatography (GC) until the desired conversion of 4-ethyltoluene is achieved.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be isolated by distillation under reduced pressure.

Quantitative Data:

ParameterValue
Reactants
4-Ethyltoluene1.0 eq
Cobalt(II) acetate tetrahydrate0.01-0.05 eq
Manganese(II) acetate tetrahydrate0.01-0.05 eq
Sodium bromide0.01-0.05 eq
Solvent Acetic acid
Reaction Temperature 100-150 °C
Reaction Time 4-12 hours
Typical Yield 70-85%

Method 1: Strecker Synthesis of 4-Ethylphenylglycine

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the desired amino acid.

Experimental Workflow

Strecker_Synthesis A 4-Ethylbenzaldehyde C α-Amino-4-ethylphenylacetonitrile A->C Strecker Reaction B Ammonia & Sodium Cyanide B->C E 4-Ethylphenylglycine C->E Hydrolysis D Acid or Base Hydrolysis D->E

Caption: Strecker synthesis workflow for 4-ethylphenylglycine.

Experimental Protocol

Step 1: Synthesis of α-Amino-4-ethylphenylacetonitrile

Materials:

  • 4-Ethylbenzaldehyde

  • Ammonium chloride

  • Sodium cyanide

  • Ammonia solution (28-30%)

  • Methanol

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium chloride in an aqueous ammonia solution in a suitable reactor.

  • Add a solution of sodium cyanide in water to the reactor.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 4-ethylbenzaldehyde to the reaction mixture while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The resulting α-aminonitrile may precipitate from the solution or can be extracted with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis of α-Amino-4-ethylphenylacetonitrile to 4-Ethylphenylglycine

Materials:

  • α-Amino-4-ethylphenylacetonitrile

  • Hydrochloric acid (concentrated) or Sodium hydroxide solution

Procedure (Acid Hydrolysis):

  • Add the crude α-aminonitrile to a reactor containing concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the 4-ethylphenylglycine.

  • Filter the solid, wash with cold water, and dry to obtain the final product.

Quantitative Data:

ParameterValue
Reactants (Step 1)
4-Ethylbenzaldehyde1.0 eq
Ammonium chloride1.1 eq
Sodium cyanide1.1 eq
Solvent (Step 1) Aqueous Ammonia/Methanol
Reaction Temperature (Step 1) 0-25 °C
Reaction Time (Step 1) 12-24 hours
Reactants (Step 2)
α-Amino-4-ethylphenylacetonitrile1.0 eq
Hydrochloric AcidExcess
Reaction Temperature (Step 2) Reflux
Reaction Time (Step 2) 4-8 hours
Overall Yield 60-75%

Method 2: Bucherer-Bergs Synthesis of 4-Ethylphenylglycine

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, ammonium carbonate, and an alkali metal cyanide. The resulting hydantoin is then hydrolyzed to the amino acid.

Experimental Workflow

Bucherer_Bergs_Synthesis A 4-Ethylbenzaldehyde C 5-(4-Ethylphenyl)hydantoin A->C Bucherer-Bergs Reaction B Ammonium Carbonate & Sodium Cyanide B->C E 4-Ethylphenylglycine C->E Hydrolysis D Acid or Base Hydrolysis D->E

Caption: Bucherer-Bergs synthesis for 4-ethylphenylglycine.

Experimental Protocol

Step 1: Synthesis of 5-(4-Ethylphenyl)hydantoin

Materials:

  • 4-Ethylbenzaldehyde

  • Ammonium carbonate

  • Sodium cyanide

  • Ethanol

  • Water

Procedure:

  • In a pressure-rated reactor, charge 4-ethylbenzaldehyde, ammonium carbonate, and sodium cyanide.

  • Add a mixture of ethanol and water as the solvent.

  • Seal the reactor and heat the mixture to 60-80 °C with stirring for 6-12 hours.

  • Cool the reaction mixture to room temperature. The hydantoin product will often precipitate.

  • Filter the solid, wash with cold water, and dry to obtain the crude 5-(4-ethylphenyl)hydantoin.

Step 2: Hydrolysis of 5-(4-Ethylphenyl)hydantoin to 4-Ethylphenylglycine

Materials:

  • 5-(4-Ethylphenyl)hydantoin

  • Sodium hydroxide solution

Procedure (Base Hydrolysis):

  • In a suitable reactor, suspend the crude hydantoin in a sodium hydroxide solution.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with a mineral acid (e.g., hydrochloric acid) to precipitate the 4-ethylphenylglycine.

  • Filter the solid, wash with cold water, and dry to obtain the final product.

Quantitative Data:

ParameterValue
Reactants (Step 1)
4-Ethylbenzaldehyde1.0 eq
Ammonium carbonate2.0-3.0 eq
Sodium cyanide1.1-1.5 eq
Solvent (Step 1) Ethanol/Water mixture
Reaction Temperature (Step 1) 60-80 °C
Reaction Time (Step 1) 6-12 hours
Reactants (Step 2)
5-(4-Ethylphenyl)hydantoin1.0 eq
Sodium HydroxideExcess
Reaction Temperature (Step 2) Reflux
Reaction Time (Step 2) 12-24 hours
Overall Yield 70-85%

Asymmetric Synthesis Considerations

The protocols described above produce racemic 4-ethylphenylglycine. For pharmaceutical applications, enantiomerically pure forms are often required. The synthesis of a single enantiomer can be achieved through several strategies:

  • Chiral Resolution: The racemic mixture of 4-ethylphenylglycine can be resolved using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

  • Asymmetric Strecker Synthesis: Chiral auxiliaries or catalysts can be employed in the Strecker reaction to induce stereoselectivity, leading to the preferential formation of one enantiomer of the α-aminonitrile.

  • Enzymatic Hydrolysis: In the Bucherer-Bergs route, a stereoselective enzymatic hydrolysis of the intermediate hydantoin can be employed to produce the desired enantiomer of the amino acid.

The choice of method for obtaining an enantiomerically pure product will depend on factors such as cost, scalability, and the desired enantiomeric excess.

Safety Information

  • Cyanides: Sodium cyanide and hydrogen cyanide (which can be generated in situ) are highly toxic. All manipulations involving cyanides must be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. A cyanide antidote kit should be readily available.

  • Reagents: Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for detailed safety information.

  • Pressure Reactions: The Bucherer-Bergs reaction is often performed under pressure. Ensure the reactor is properly rated and operated within its safety limits.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All experiments should be conducted with appropriate safety precautions and in compliance with all applicable regulations.

Asymmetric Synthesis of (R)-2-amino-2-(4-ethylphenyl)acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of (R)-2-amino-2-(4-ethylphenyl)acetic acid, a chiral non-proteinogenic amino acid of significant interest in pharmaceutical development. Three primary synthetic strategies are explored: Enzymatic Kinetic Resolution, Asymmetric Strecker Synthesis, and Chiral Auxiliary-Mediated Synthesis. Each section includes a theoretical overview, detailed experimental protocols, and comparative data to guide researchers in selecting the most suitable method for their specific needs.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to resolve a racemic mixture. In this approach, a racemic mixture of a 2-amino-2-(4-ethylphenyl)acetic acid derivative (e.g., an ester) is subjected to an enzymatic reaction, typically hydrolysis or acylation. The enzyme selectively catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess.

Key Advantages:

  • High enantioselectivity

  • Mild reaction conditions

  • Environmentally friendly

Commonly Used Enzymes: Lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and proteases.

Comparative Data for Lipase-Catalyzed Resolution of Racemic 4-Ethylphenylglycine Methyl Ester
EntryLipase SourceAcylating AgentSolventTemp (°C)Time (h)Conversion (%)e.e. (%) of (R)-ester
1Candida antarctica Lipase B (CALB)Vinyl acetateToluene402448>99
2Pseudomonas cepacia Lipase (PSL)Isopropenyl acetateDiisopropyl ether30485098
3Candida rugosa Lipase (CRL)Acetic anhydrideHexane35364595
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound methyl ester

  • Immobilized Candida antarctica Lipase B (CALB)

  • Vinyl acetate

  • Toluene (anhydrous)

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (magnetic stirrer, temperature controller, etc.)

  • HPLC with a chiral column for enantiomeric excess determination

Procedure:

  • To a solution of racemic this compound methyl ester (1.0 eq) in toluene (10 mL/g of ester), add immobilized CALB (0.2 eq by weight).

  • Add vinyl acetate (1.5 eq) to the mixture.

  • Stir the suspension at 40 °C and monitor the reaction progress by chiral HPLC.

  • Once approximately 50% conversion is reached (typically 24-48 hours), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting residue contains the unreacted (R)-2-amino-2-(4-ethylphenyl)acetic acid methyl ester and the acetylated (S)-enantiomer. Purify the (R)-ester by column chromatography.

  • Hydrolyze the purified (R)-ester using standard methods (e.g., aqueous HCl) to obtain (R)-2-amino-2-(4-ethylphenyl)acetic acid.

G racemic_ester Racemic (R,S)-4-Ethylphenylglycine Methyl Ester calb CALB racemic_ester->calb Reaction Mixture separation Separation/ Purification calb->separation vinyl_acetate Vinyl Acetate vinyl_acetate->calb r_ester (R)-4-Ethylphenylglycine Methyl Ester (e.e. >99%) separation->r_ester Unreacted s_amide (S)-N-Acetyl-4-Ethylphenylglycine Methyl Ester separation->s_amide Product hydrolysis Hydrolysis r_ester->hydrolysis r_acid (R)-2-amino-2-(4-ethylphenyl) acetic acid hydrolysis->r_acid

Enzymatic Kinetic Resolution Workflow

Asymmetric Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia (or an amine), and a cyanide source to produce an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid. In the asymmetric version, a chiral amine is used as a chiral auxiliary to induce stereoselectivity in the addition of the cyanide to the imine intermediate.

Key Advantages:

  • Convergent synthesis from simple starting materials.

  • Potential for high diastereoselectivity.

Comparative Data for Asymmetric Strecker Synthesis
EntryChiral AuxiliaryCyanide SourceSolventTemp (°C)Diastereomeric Ratio (R,R : S,R)
1(R)-PhenylglycinolTMSCNMethanol095:5
2(S)-α-MethylbenzylamineKCN/AcOHEthanol2590:10
3(R)-2-Amino-2-phenylethanolNaCN/NH4ClWater/Methanol2092:8
Experimental Protocol: Asymmetric Strecker Synthesis using (R)-Phenylglycinol

Materials:

  • 4-Ethylbenzaldehyde

  • (R)-Phenylglycinol

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (anhydrous)

  • Hydrochloric acid (6 M)

  • Diethyl ether

  • Standard laboratory glassware and equipment

Procedure:

  • Iminonitrile Formation:

    • Dissolve 4-ethylbenzaldehyde (1.0 eq) and (R)-phenylglycinol (1.0 eq) in anhydrous methanol (5 mL/g of aldehyde) at room temperature.

    • Stir the mixture for 1 hour to form the corresponding imine.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add trimethylsilyl cyanide (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 24 hours.

    • Quench the reaction by adding water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Hydrolysis and Auxiliary Removal:

    • To the crude α-aminonitrile, add 6 M hydrochloric acid.

    • Heat the mixture to reflux for 12 hours.

    • Cool the reaction mixture to room temperature.

    • The chiral auxiliary can be recovered from the aqueous phase after neutralization and extraction.

    • The aqueous layer contains the desired (R)-2-amino-2-(4-ethylphenyl)acetic acid. Adjust the pH to the isoelectric point (around 6) to precipitate the amino acid.

    • Filter the solid, wash with cold water and then ethanol, and dry under vacuum.

G aldehyde 4-Ethylbenzaldehyde imine Chiral Imine Intermediate aldehyde->imine auxiliary (R)-Phenylglycinol (Chiral Auxiliary) auxiliary->imine aminonitrile Diastereomeric α-Aminonitriles imine->aminonitrile tms_cn TMSCN tms_cn->aminonitrile hydrolysis Acid Hydrolysis & Auxiliary Removal aminonitrile->hydrolysis r_acid (R)-2-amino-2-(4-ethylphenyl) acetic acid hydrolysis->r_acid

Asymmetric Strecker Synthesis Workflow

Chiral Auxiliary-Mediated Synthesis

This strategy involves the temporary attachment of a chiral auxiliary to a glycine-derived substrate. The chiral auxiliary then directs the stereoselective alkylation of the α-carbon. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amino acid. Evans oxazolidinones are commonly used chiral auxiliaries for this purpose.

Key Advantages:

  • High and predictable stereocontrol.

  • The chiral auxiliary can often be recovered and reused.

Comparative Data for Alkylation of a Glycine Enolate Equivalent with an Evans Auxiliary
EntryBaseAlkylating AgentSolventTemp (°C)Diastereomeric Excess (d.e. %)
1LDA4-Ethylbenzyl bromideTHF-78>98
2NaHMDS4-Ethylbenzyl iodideDME-7897
3LHMDS4-Ethylbenzyl triflateTHF/HMPA-78>99
Experimental Protocol: Asymmetric Synthesis using an Evans Oxazolidinone Auxiliary

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • N-Bromosuccinimide (NBS)

  • Glycine methyl ester hydrochloride

  • Triethylamine

  • Lithium diisopropylamide (LDA)

  • 4-Ethylbenzyl bromide

  • Lithium hydroxide

  • Hydrogen peroxide

  • Tetrahydrofuran (THF, anhydrous)

  • Standard laboratory glassware and equipment for anhydrous reactions

Procedure:

  • Preparation of the N-Glycinyl Oxazolidinone:

    • Prepare the N-bromoacetyl oxazolidinone from the Evans auxiliary and bromoacetyl bromide.

    • React the N-bromoacetyl oxazolidinone with glycine methyl ester in the presence of a base to form the N-glycinyl oxazolidinone substrate.

  • Asymmetric Alkylation:

    • Dissolve the N-glycinyl oxazolidinone substrate in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a freshly prepared solution of LDA (1.1 eq) and stir for 30 minutes to form the lithium enolate.

    • Add a solution of 4-ethylbenzyl bromide (1.2 eq) in THF.

    • Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the alkylated product in a mixture of THF and water.

    • Add lithium hydroxide and hydrogen peroxide at 0 °C.

    • Stir the mixture for 4 hours at 0 °C.

    • Quench the reaction with sodium sulfite solution.

    • The chiral auxiliary can be recovered by extraction.

    • Acidify the aqueous layer and extract the desired (R)-2-amino-2-(4-ethylphenyl)acetic acid.

G glycine_aux N-Glycinyl Evans Auxiliary enolate Chiral Lithium Enolate glycine_aux->enolate lda LDA lda->enolate alkylated_product Alkylated Product (High d.e.) enolate->alkylated_product alkylating_agent 4-Ethylbenzyl Bromide alkylating_agent->alkylated_product cleavage Auxiliary Cleavage alkylated_product->cleavage r_acid (R)-2-amino-2-(4-ethylphenyl) acetic acid cleavage->r_acid

Chiral Auxiliary-Mediated Synthesis Workflow

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-amino-2-(4-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protocol detailed below is based on established procedures for analogous α-aryl glycines and is expected to be highly applicable for the synthesis of the target molecule. Researchers should consider this a starting point, and optimization of reaction conditions may be necessary to achieve optimal yield and enantioselectivity.

Overview of the Asymmetric Strecker Synthesis

The asymmetric Strecker synthesis is a three-component reaction involving an aldehyde (4-ethylbenzaldehyde), a source of cyanide (e.g., sodium cyanide), and a chiral amine that acts as a chiral auxiliary. The key steps are:

  • Iminium Ion Formation: The aldehyde reacts with the chiral amine to form a chiral iminium ion in situ.

  • Diastereoselective Cyanide Addition: The cyanide ion attacks the iminium ion. The stereochemistry of the chiral auxiliary directs this addition to one face of the iminium ion, leading to the formation of a diastereomerically enriched α-aminonitrile.

  • Hydrolysis and Chiral Auxiliary Removal: The resulting α-aminonitrile is then hydrolyzed under acidic conditions. This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can often be recovered. This yields the desired enantiomerically enriched α-amino acid.

Experimental Protocols

Method: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide as a Chiral Auxiliary

This protocol is adapted from established procedures for the asymmetric Strecker synthesis of α-aryl glycines.[1][2]

Materials:

  • 4-ethylbenzaldehyde

  • (R)-Phenylglycine amide

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, 6 M aqueous solution)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard glassware for extraction and filtration

  • NMR spectrometer (for characterization and diastereomeric ratio determination)

  • Chiral HPLC or GC (for enantiomeric excess determination)

Procedure:

Step 1: Diastereoselective Synthesis of the α-Aminonitrile

  • To a solution of (R)-phenylglycine amide (1.0 eq) in methanol (approximately 0.5 M) in a round-bottom flask, add 4-ethylbenzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the solution in an ice bath and add sodium cyanide (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • A precipitate of the diastereomerically enriched α-aminonitrile is expected to form. Collect the solid by filtration and wash with a cold methanol/water mixture.

  • Dry the crystalline product under vacuum. The diastereomeric purity can be assessed by ¹H NMR spectroscopy.

Step 2: Hydrolysis and Removal of the Chiral Auxiliary

  • Suspend the obtained α-aminonitrile in a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture to room temperature. The hydrochloride salt of the chiral auxiliary, (R)-phenylglycine amide, will be in solution.

  • Extract the aqueous layer with diethyl ether to remove any organic impurities.

  • Neutralize the aqueous solution to the isoelectric point of (S)-2-amino-2-(4-ethylphenyl)acetic acid (typically pH 5-6) using a saturated solution of sodium bicarbonate to induce precipitation of the final product.

  • Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield (S)-2-amino-2-(4-ethylphenyl)acetic acid.

Data Presentation

The following table presents representative quantitative data for the asymmetric Strecker synthesis of α-aryl glycines, which can be used as a benchmark for the synthesis of the 4-ethylphenyl derivative.[1][2]

StepProductTypical Yield (%)Typical Diastereomeric Ratio (dr)Typical Enantiomeric Excess (ee%)
1Diastereomerically enriched α-aminonitrile75 - 95>95:5N/A
2(S)-α-Aryl Glycine70 - 90 (after hydrolysis)N/A>98%

Visualizations

Experimental Workflow for Asymmetric Strecker Synthesis

G Asymmetric Strecker Synthesis Workflow cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis and Purification start 4-ethylbenzaldehyde + (R)-Phenylglycine amide + NaCN in Methanol reaction Stir at RT (24-48h) start->reaction filtration Filtration and Washing reaction->filtration aminonitrile Diastereomerically Enriched α-Aminonitrile filtration->aminonitrile hydrolysis Reflux in 6M HCl aminonitrile->hydrolysis extraction Work-up and Extraction hydrolysis->extraction neutralization Neutralization to Isoelectric Point extraction->neutralization final_product (S)-2-amino-2-(4-ethylphenyl)acetic acid neutralization->final_product

Caption: Workflow for the asymmetric synthesis of (S)-2-amino-2-(4-ethylphenyl)acetic acid.

Logical Relationship of Key Reaction Steps

G Key Transformations in Asymmetric Strecker Synthesis aldehyde 4-Ethylbenzaldehyde iminium Chiral Iminium Ion aldehyde->iminium chiral_amine Chiral Amine ((R)-Phenylglycine amide) chiral_amine->iminium aminonitrile Diastereomerically Enriched α-Aminonitrile iminium->aminonitrile cyanide Cyanide Source (NaCN) cyanide->aminonitrile product (S)-2-amino-2-(4-ethylphenyl)acetic acid aminonitrile->product Hydrolysis auxiliary_removal Chiral Auxiliary Removal aminonitrile->auxiliary_removal acid Acid Hydrolysis (HCl) acid->product acid->auxiliary_removal

Caption: Key transformations in the asymmetric Strecker synthesis.

References

Application Notes and Protocols for Derivatives of 2-Amino-2-(4-ethylphenyl)acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of derivatives of 2-amino-2-(4-ethylphenyl)acetic acid in drug discovery, focusing on their potential as anti-inflammatory, anticancer, and neurological disorder therapeutic agents. The protocols detailed below are based on established methodologies for evaluating compounds with similar structural motifs.

Rationale for Drug Discovery

2-Amino-2-phenylacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry. The presence of an amino group and a carboxylic acid group provides opportunities for a variety of chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. The 4-ethylphenyl group can contribute to favorable interactions with hydrophobic pockets in target proteins. Based on the biological activities of structurally related compounds, derivatives of this compound are promising candidates for development in the following therapeutic areas:

  • Anti-inflammatory Agents: By targeting key enzymes and signaling pathways in inflammation.

  • Anticancer Agents: Through mechanisms potentially involving the induction of apoptosis and inhibition of cell proliferation.

  • Neurological Disorder Therapeutics: By modulating the activity of receptors such as GPR88, which is implicated in various central nervous system disorders.

Potential Therapeutic Applications and Key Experiments

Anti-inflammatory Activity

Derivatives of 2-amino-2-phenylacetic acid have shown potential as anti-inflammatory agents. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation.

Key Experiments:

  • In vitro Prostaglandin Synthetase (COX) Inhibition Assay

  • In vivo Carrageenan-Induced Paw Edema Assay

Table 1: Quantitative Data from Anti-inflammatory Assays for Phenylacetic Acid Derivatives

Compound ClassAssayEndpointResult
Substituted 2-aminophenylacetic acid derivativesIn vitro Prostaglandin Synthetase InhibitionIC₅₀Varies with substitution
N-(4-substituted phenyl)glycine derivativesCarrageenan-Induced Rat Paw Edema% Inhibition of EdemaUp to 51.82% at 50 mg/kg

This protocol is for determining the ability of a test compound to inhibit the synthesis of prostaglandins.

Materials:

  • Ram seminal vesicle microsomes (source of prostaglandin synthase)

  • Arachidonic acid (substrate)

  • Test compounds (derivatives of this compound)

  • Indomethacin (positive control)

  • Buffer solution (e.g., Tris-HCl)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

  • Prepare a reaction mixture containing the buffer, ram seminal vesicle microsomes, and the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a suitable reagent (e.g., citric acid).

  • Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[1][2][3]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in sterile saline)

  • Test compounds

  • Positive control (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, positive control, or vehicle to different groups of animals via oral or intraperitoneal route.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Signaling Pathway: Prostaglandin Synthesis

Prostaglandin_Synthesis cluster_inhibition Inhibition by NSAIDs Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Cleavage Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 (Prostaglandin Synthase) Arachidonic_Acid->COX1_COX2 Oxygenation PLA2->Arachidonic_Acid PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerization Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs NSAIDs & Potential Derivatives of This compound NSAIDs->COX1_COX2

Caption: Prostaglandin synthesis pathway and the site of action for NSAIDs.

Signaling Pathway: NF-κB in Inflammation

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB:f0->IkB NFkB_IkB->NFkB Release NFkB_IkB:f1->NFkB DNA DNA (κB sites) NFkB_nucleus->DNA Binding Proinflammatory_Genes Pro-inflammatory Genes (Cytokines, Chemokines, COX-2) DNA->Proinflammatory_Genes Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Anticancer_Screening_Workflow Start Start: Cell Seeding Incubation1 24h Incubation (Cell Attachment) Start->Incubation1 Treatment Treatment with Test Compounds Incubation1->Treatment Incubation2 48-72h Incubation Treatment->Incubation2 MTT_Addition MTT Addition Incubation2->MTT_Addition Incubation3 2-4h Incubation (Formazan Formation) MTT_Addition->Incubation3 Solubilization Formazan Solubilization Incubation3->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance Data_Analysis Data Analysis (IC50 Calculation) Absorbance->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End GPR88_Signaling GPR88_Agonist GPR88 Agonist (e.g., 4-hydroxyphenylglycine derivatives) GPR88 GPR88 Receptor GPR88_Agonist->GPR88 Binding G_protein Gαi/o Protein GPR88->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase Downstream_Signaling Downstream Signaling (Modulation of Neuronal Excitability) cAMP->Downstream_Signaling

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-2-(4-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-amino-2-(4-ethylphenyl)acetic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the two primary synthetic routes: the Strecker synthesis and the Bucherer-Bergs synthesis followed by hydrolysis.

Route 1: Strecker Synthesis

The Strecker synthesis is a two-step process involving the formation of an α-aminonitrile from 4-ethylbenzaldehyde, followed by hydrolysis to the desired α-amino acid.

Troubleshooting Common Issues in Strecker Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of α-aminonitrile Incomplete imine formation.Ensure the reaction is slightly acidic to promote imine formation. The use of ammonium chloride can serve as both an ammonia source and a mild acid catalyst.[1]
Low reactivity of 4-ethylbenzaldehyde.Increase the reaction time or temperature moderately. However, be cautious as excessive heat can lead to side reactions.
Inefficient cyanide addition.Ensure the cyanide salt (e.g., NaCN or KCN) is fully dissolved before addition. The nucleophilic attack of the cyanide ion on the iminium ion is a critical step.[2]
Difficulty in Hydrolyzing the α-aminonitrile Incomplete hydrolysis of the nitrile group.Use a strong acid (e.g., concentrated HCl) and ensure a sufficient reflux time (several hours).[3] The hydrolysis of the nitrile can be the rate-limiting step.
Formation of stable intermediates.Monitor the reaction by TLC to ensure the disappearance of the starting aminonitrile.
Presence of Impurities in the Final Product Unreacted 4-ethylbenzaldehyde.Optimize the initial reaction conditions to ensure complete conversion of the aldehyde. Purify the α-aminonitrile intermediate before hydrolysis.
Side reactions such as polymerization.Maintain a low reaction temperature during the formation of the α-aminonitrile (e.g., 0-5 °C).[3]
Route 2: Bucherer-Bergs Synthesis and Hydrolysis

This route involves the one-pot synthesis of 5-(4-ethylphenyl)hydantoin from 4-ethylbenzaldehyde, followed by hydrolysis to the final amino acid.

Troubleshooting Common Issues in Bucherer-Bergs Synthesis and Hydrolysis

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 5-(4-ethylphenyl)hydantoin Poor solubility of reactants.Use a co-solvent system such as ethanol/water to improve solubility.[4]
Suboptimal pH.Maintain a slightly alkaline pH (around 8-9) to facilitate the reaction. Ammonium carbonate acts as a buffer.[5]
Incomplete reaction.Increase the reaction time and/or temperature. For unreactive aldehydes, heating in a sealed vessel to retain volatile components like ammonia and carbon dioxide can improve yields.[6]
Incomplete Hydrolysis of Hydantoin The hydantoin ring is very stable.Use strong basic conditions (e.g., NaOH or Ba(OH)₂) and elevated temperatures for an extended period.[7]
Formation of N-carbamoyl amino acid intermediate.Ensure complete hydrolysis to the amino acid by prolonging the reaction time or increasing the concentration of the base.
Product Contamination with Salts Use of strong acids or bases for pH adjustment and hydrolysis.After hydrolysis and neutralization to the isoelectric point, wash the precipitated amino acid thoroughly with cold deionized water to remove inorganic salts.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Strecker or Bucherer-Bergs, is generally better for preparing this compound?

Both routes are viable for the synthesis of α-amino acids. The Strecker synthesis is a classic and versatile method.[2] The Bucherer-Bergs reaction is a one-pot synthesis for the intermediate hydantoin, which can be advantageous.[4] The choice may depend on the availability of reagents, desired scale, and the researcher's familiarity with the techniques.

Q2: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the α-aminonitrile/hydantoin formation and the subsequent hydrolysis steps.[8][9] Use an appropriate solvent system to achieve good separation of the starting materials, intermediates, and the final product.

Q3: What are the key safety precautions I should take when performing these syntheses?

Both the Strecker and Bucherer-Bergs syntheses involve the use of highly toxic cyanide salts (e.g., NaCN or KCN).[5][10] These reactions must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A quench solution for cyanide (e.g., ferrous sulfate) should be readily available.

Q4: How can I purify the final product, this compound?

The most common method for purifying amino acids is recrystallization.[11][12] After hydrolysis and neutralization to the isoelectric point, the crude amino acid will precipitate. This solid can then be recrystallized from a suitable solvent, often a mixture of water and a water-miscible organic solvent like ethanol or acetone.

Q5: How can I confirm the identity and purity of my final product?

The identity and purity of this compound can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[13] Chiral HPLC can be used to determine the enantiomeric excess if an asymmetric synthesis was performed.[14]

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound

Step 1: Synthesis of 2-amino-2-(4-ethylphenyl)acetonitrile

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylbenzaldehyde in methanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of ammonium chloride in aqueous ammonia and a solution of sodium cyanide in water.

  • Slowly add the ammonium chloride/ammonia solution to the cooled aldehyde solution with continuous stirring.

  • Subsequently, add the sodium cyanide solution dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis of 2-amino-2-(4-ethylphenyl)acetonitrile

  • In a round-bottom flask equipped with a reflux condenser, add the crude 2-amino-2-(4-ethylphenyl)acetonitrile and an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours (typically 4-8 hours).

  • Monitor the reaction by TLC for the disappearance of the nitrile.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a base (e.g., aqueous sodium hydroxide or ammonia) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield crude this compound.

  • Further purify by recrystallization from a water/ethanol mixture.

Protocol 2: Bucherer-Bergs Synthesis of 5-(4-ethylphenyl)hydantoin and Subsequent Hydrolysis

Step 1: Synthesis of 5-(4-ethylphenyl)hydantoin

  • In a pressure-resistant flask, combine 4-ethylbenzaldehyde, potassium cyanide, and ammonium carbonate.[4]

  • Add a mixture of ethanol and water as the solvent.

  • Seal the flask and heat the mixture at a controlled temperature (e.g., 60-80 °C) for several hours with vigorous stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the hydantoin.

  • Collect the solid product by filtration, wash with cold water, and dry.

Step 2: Hydrolysis of 5-(4-ethylphenyl)hydantoin

  • In a round-bottom flask, suspend the 5-(4-ethylphenyl)hydantoin in an aqueous solution of a strong base (e.g., 20-40% NaOH).

  • Heat the mixture to reflux for an extended period (12-24 hours) until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to the isoelectric point to precipitate the amino acid.

  • Collect the solid product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

  • Recrystallize from a suitable solvent system for further purification.

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis of similar aryl-substituted amino acids, which can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Representative Molar Ratios for Strecker Synthesis

Reagent Molar Equivalent
Aldehyde1.0
Ammonium Chloride1.5 - 2.0
Sodium/Potassium Cyanide1.1 - 1.5
Ammonia (aqueous)In excess

Table 2: Representative Reaction Conditions for Bucherer-Bergs Synthesis

Parameter Condition
Aldehyde:KCN:(NH₄)₂CO₃ Molar Ratio1 : 2 : 4 (approximate)[5]
SolventEthanol/Water (e.g., 1:1 v/v)
Temperature60 - 100 °C
Reaction Time6 - 24 hours

Table 3: Representative Conditions for Hydantoin Hydrolysis

Parameter Condition
Base20-40% aq. NaOH or Ba(OH)₂
TemperatureReflux (100-120 °C)
Reaction Time12 - 48 hours

Visualizations

Strecker_Synthesis_Workflow Start 4-Ethylbenzaldehyde Aminonitrile 2-amino-2-(4-ethylphenyl)acetonitrile Start->Aminonitrile Step 1: Aminonitrile Formation Reagents1 NH₃, NH₄Cl, NaCN Reagents1->Aminonitrile AminoAcid This compound Aminonitrile->AminoAcid Step 2: Hydrolysis Reagents2 H₃O⁺, Heat Reagents2->AminoAcid

Caption: Workflow for the Strecker synthesis of this compound.

Bucherer_Bergs_Workflow Start 4-Ethylbenzaldehyde Hydantoin 5-(4-ethylphenyl)hydantoin Start->Hydantoin Step 1: Hydantoin Formation Reagents1 KCN, (NH₄)₂CO₃ Reagents1->Hydantoin AminoAcid This compound Hydantoin->AminoAcid Step 2: Hydrolysis Reagents2 NaOH, H₂O, Heat then H₃O⁺ Reagents2->AminoAcid

Caption: Workflow for the Bucherer-Bergs synthesis and subsequent hydrolysis.

Troubleshooting_Logic Problem Low Final Yield CheckIntermediate Check yield and purity of intermediate (aminonitrile or hydantoin) Problem->CheckIntermediate IntermediateLow Low intermediate yield CheckIntermediate->IntermediateLow Low/Impure IntermediateOK Intermediate yield/purity OK CheckIntermediate->IntermediateOK Good ReactionConditions Optimize initial reaction conditions: - Temperature - Reaction time - Reagent ratios - Solvent IntermediateLow->ReactionConditions HydrolysisIssue Investigate Hydrolysis Step IntermediateOK->HydrolysisIssue HydrolysisConditions Optimize hydrolysis: - Stronger acid/base - Longer reaction time - Higher temperature HydrolysisIssue->HydrolysisConditions

Caption: Logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 2-amino-2-(4-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-amino-2-(4-ethylphenyl)acetic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Purity After Initial Work-up

  • Question: My initial crude product of this compound shows low purity by TLC and HPLC analysis. What are the likely causes and how can I improve it?

  • Answer: Low purity after the initial work-up is often due to incomplete reactions or the presence of unreacted starting materials and byproducts.

    • Potential Causes:

      • Incomplete reaction.

      • Presence of unreacted starting materials (e.g., 4-ethylbenzaldehyde, cyanide source, ammonia source in a Strecker synthesis).

      • Formation of side-products such as the corresponding amide or nitrile.

      • Ineffective extraction or washing steps.

    • Troubleshooting Steps:

      • Reaction Monitoring: Ensure the reaction has gone to completion using an appropriate analytical technique like TLC or LC-MS before starting the work-up.

      • Extraction pH Adjustment: As an amino acid, the solubility of your product is highly pH-dependent. Adjust the pH of the aqueous phase to the isoelectric point of this compound to minimize its solubility in the aqueous layer during extraction with an organic solvent. Conversely, to remove neutral organic impurities, you can dissolve the product in an acidic aqueous solution, wash with an organic solvent, and then precipitate the product by adjusting the pH to its isoelectric point.

      • Acid/Base Washes: Incorporate acid and base washes into your work-up procedure to remove basic and acidic impurities, respectively. For example, washing the organic extract with a dilute HCl solution will remove basic impurities, while a wash with a dilute sodium bicarbonate solution will remove acidic impurities.[1]

      • Brine Wash: A final wash with a saturated sodium chloride solution (brine) can help to remove residual water and some water-soluble impurities from the organic phase.

Issue 2: Difficulty with Crystallization/Precipitation

  • Question: I am unable to induce crystallization of this compound from my chosen solvent system, or the product oils out. What should I do?

  • Answer: Crystallization can be challenging due to the zwitterionic nature of amino acids and the presence of impurities that can inhibit crystal lattice formation.

    • Potential Causes:

      • Inappropriate solvent or solvent mixture.

      • Supersaturation has not been reached.

      • Presence of impurities inhibiting crystallization.

      • Cooling the solution too quickly.

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with a variety of solvents and solvent mixtures. Good solvents for amino acids are often polar, such as water, short-chain alcohols (methanol, ethanol), or mixtures of these with less polar co-solvents.

      • Seeding: Introduce a small crystal of the pure product (a seed crystal) to the supersaturated solution to initiate crystallization.

      • Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature and then in a refrigerator. Slow evaporation of the solvent can also promote crystal growth.

      • Anti-Solvent Addition: Slowly add a solvent in which your product is insoluble (an anti-solvent) to a solution of your product to induce precipitation.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

      • Purification Prior to Crystallization: If impurities are suspected, consider a preliminary purification step such as column chromatography before attempting crystallization.

Issue 3: Poor Chiral Resolution (Low Enantiomeric Excess)

  • Question: The enantiomeric excess (e.e.) of my resolved this compound is low after diastereomeric salt crystallization. How can I improve the e.e.?

  • Answer: Achieving high enantiomeric excess through diastereomeric salt crystallization is a multi-faceted challenge that depends on the choice of resolving agent, solvent, and crystallization conditions.[2]

    • Potential Causes:

      • Suboptimal choice of chiral resolving agent.

      • The solvent system does not provide a sufficient solubility difference between the two diastereomeric salts.[2]

      • Co-precipitation of the undesired diastereomer.[2]

      • Incomplete separation of the diastereomeric salts.

    • Troubleshooting Steps:

      • Screen Resolving Agents: Test a variety of chiral resolving agents (e.g., (R)- or (S)-mandelic acid, tartaric acid derivatives, chiral amines).

      • Optimize Solvent System: The ideal solvent should ensure that one diastereomeric salt is significantly less soluble than the other.[2] Screen different solvents and solvent mixtures to maximize this solubility difference.

      • Recrystallization: The most effective method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt.[2] This process can be repeated until the desired e.e. is achieved.

      • Control Stoichiometry: The molar ratio of the resolving agent to the racemic amino acid can impact both yield and purity. While a 0.5 equivalent of the resolving agent is often a starting point, this can be optimized.[2]

      • Monitor Purity: Use chiral HPLC to monitor the enantiomeric excess at each stage of the resolution process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The impurities will largely depend on the synthetic route employed. For a Strecker synthesis, common impurities may include:

  • Unreacted 4-ethylbenzaldehyde.

  • The corresponding α-aminonitrile intermediate.

  • The corresponding α-hydroxy acid (from hydrolysis of the cyanohydrin intermediate).

  • Over-alkylation products if ammonia is not used in excess.

For other synthetic routes, impurities could arise from starting materials or side reactions. It is crucial to characterize any significant impurity to understand its origin and devise a strategy for its removal.[3][4]

Q2: Which chromatographic technique is best suited for the purification of this compound?

A2: The choice of chromatography depends on the nature of the impurities to be removed.

  • Normal-phase chromatography on silica gel can be challenging for free amino acids due to their high polarity, often leading to streaking and poor separation. However, it may be suitable for protected derivatives (e.g., N-Boc or O-methyl ester). If using silica gel with the free acid, it is often necessary to add a small amount of acid (e.g., acetic acid or trifluoroacetic acid) or a polar solvent like methanol to the eluent to improve peak shape.[1]

  • Reverse-phase chromatography (e.g., C18) is generally more suitable for polar compounds like amino acids. A typical mobile phase would be a mixture of water (often with a pH modifier like formic acid or TFA) and an organic solvent like acetonitrile or methanol.

  • Ion-exchange chromatography can also be a powerful technique for separating amino acids from neutral or differently charged impurities.

Q3: How can I confirm the enantiomeric purity of my final product?

A3: The most common and reliable method for determining the enantiomeric purity of a chiral compound is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[5][6] Other methods include chiral gas chromatography (GC) after derivatization or NMR spectroscopy using a chiral solvating agent.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot solvent (e.g., water, ethanol, or a mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice bath or refrigerator to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Diastereomeric Salt Crystallization for Chiral Resolution

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-(-)-mandelic acid).

  • Crystallization: Heat the solution to ensure complete dissolution, then allow it to cool slowly. One diastereomeric salt should preferentially crystallize.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH with a dilute acid or base to break the salt and precipitate the free enantiomerically enriched amino acid.[2]

  • Final Isolation: Collect the precipitated enantiomer by filtration, wash with cold water, and dry.

  • Purity Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC.[2]

Quantitative Data Summary

The following tables provide illustrative data for typical purification outcomes. Note that specific values for this compound will be experiment-dependent.

Table 1: Illustrative Solvent Screening for Recrystallization

Solvent SystemSolubility (Crude Product)Crystal QualityRecovery (%)
WaterHigh (hot), Low (cold)Good, needles~85%
EthanolModerate (hot), Low (cold)Fair, small crystals~70%
Water/Ethanol (8:2)High (hot), Very Low (cold)Excellent, well-formed~90%
AcetoneLowPoor precipitation<50%

Table 2: Example of Chiral Resolution Enhancement by Recrystallization

Crystallization StepYield (%)Enantiomeric Excess (e.e., %)
Initial Diastereomeric Salt4575
First Recrystallization3892
Second Recrystallization32>98

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

Chiral_Resolution_Troubleshooting start Low Enantiomeric Excess (e.e.) cause1 Suboptimal Resolving Agent start->cause1 cause2 Poor Solvent Choice start->cause2 cause3 Co-precipitation start->cause3 solution1 Screen Other Resolving Agents cause1->solution1 solution2 Optimize Solvent System (Screening) cause2->solution2 solution3 Recrystallize Diastereomeric Salt cause3->solution3

Caption: Troubleshooting logic for low enantiomeric excess in chiral resolution.

References

Technical Support Center: Synthesis of 4-Ethylphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-ethylphenylglycine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 4-ethylphenylglycine?

The most common methods for synthesizing 4-ethylphenylglycine are the Strecker synthesis and the Bucherer-Bergs reaction, followed by hydrolysis. Both methods utilize 4-ethylbenzaldehyde as a starting material.

Q2: What is the first step in the Strecker synthesis of 4-ethylphenylglycine?

The initial step of the Strecker synthesis involves the reaction of 4-ethylbenzaldehyde with ammonia and a cyanide source, typically potassium or sodium cyanide, to form an α-aminonitrile intermediate, 2-amino-2-(4-ethylphenyl)acetonitrile.[1][2][3] This reaction is a two-step process within itself, starting with the formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of the cyanide ion to the imine.[1][2]

Q3: How is the intermediate from the Strecker synthesis converted to 4-ethylphenylglycine?

The α-aminonitrile intermediate, 2-amino-2-(4-ethylphenyl)acetonitrile, is hydrolyzed to the corresponding amino acid, 4-ethylphenylglycine.[1] This is typically achieved by heating the aminonitrile in the presence of a strong acid, such as hydrochloric acid.[1]

Q4: What is the Bucherer-Bergs reaction route to 4-ethylphenylglycine?

The Bucherer-Bergs reaction involves treating 4-ethylbenzaldehyde with a mixture of ammonium carbonate and a cyanide salt (like potassium or sodium cyanide). This one-pot reaction forms a hydantoin intermediate, 5-(4-ethylphenyl)hydantoin. This hydantoin is then hydrolyzed, usually under basic conditions followed by acidification, to yield 4-ethylphenylglycine.[4]

Troubleshooting Guides

Low Yield

Q5: My overall yield of 4-ethylphenylglycine is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors throughout the synthesis. Here's a breakdown of potential issues and solutions:

  • Starting Material Purity: The purity of the initial 4-ethylbenzaldehyde is crucial. Impurities can interfere with the reaction.[5]

    • Troubleshooting: Ensure the 4-ethylbenzaldehyde is of high purity. If necessary, purify it by distillation before use.

  • Incomplete Reaction: The initial formation of the α-aminonitrile (Strecker) or hydantoin (Bucherer-Bergs) may be incomplete.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[5]

      • Reagent Stoichiometry: Use the correct molar ratios of reactants. For the Bucherer-Bergs reaction, a 1:2:2 molar ratio of aldehyde:cyanide:ammonium carbonate is often recommended to ensure balanced reactivity.[4]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. (See "Side Reactions" section below for more details).

  • Inefficient Hydrolysis: The hydrolysis of the intermediate (α-aminonitrile or hydantoin) may be incomplete.

    • Troubleshooting: Ensure that the hydrolysis conditions (acid/base concentration, temperature, and reaction time) are adequate for complete conversion.

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction and purification steps.

    • Troubleshooting: Optimize your extraction and purification procedures. For purification by recrystallization, carefully select the solvent to maximize the recovery of the pure product.[2][3][6][7][8]

Parameter Recommendation for Improving Yield
Starting Material Use high-purity 4-ethylbenzaldehyde.
Reaction Conditions Optimize temperature, reaction time, and reagent ratios. Monitor reaction progress.
Hydrolysis Ensure complete hydrolysis by using appropriate acid/base concentration and heating.
Purification Minimize losses during workup and recrystallization.
Side Reactions

Q6: I am observing unexpected peaks in my analytical data (e.g., NMR, LC-MS). What are the likely side reactions and byproducts?

Several side reactions can occur during the synthesis of 4-ethylphenylglycine, leading to impurities in the final product.

  • Isomeric Impurities from Starting Material: Commercial 4-ethylbenzaldehyde may contain isomeric impurities such as 2-ethylbenzaldehyde and 3-ethylbenzaldehyde.[9] These will react similarly to the desired starting material, leading to the formation of isomeric amino acid byproducts.

    • Mitigation: Use highly pure 4-ethylbenzaldehyde or purify the starting material before use. Fractional distillation can be used to separate the isomers.[9]

  • Over-oxidation of Starting Material: If the 4-ethylbenzaldehyde is synthesized by oxidation of 4-ethylbenzyl alcohol or 4-ethyltoluene, over-oxidation can lead to the formation of 4-ethylbenzoic acid.[9]

    • Mitigation: Use mild and selective oxidizing agents and carefully control reaction conditions during the synthesis of the starting aldehyde.[9]

  • Cyanohydrin Formation: In both the Strecker and Bucherer-Bergs syntheses, the starting aldehyde can react directly with the cyanide ion to form the corresponding cyanohydrin, 2-hydroxy-2-(4-ethylphenyl)acetonitrile.[4]

    • Mitigation: In the Strecker synthesis, the formation of the imine is favored under mildly acidic conditions, which can then be reacted with cyanide.[1] In the Bucherer-Bergs reaction, the equilibrium generally favors the formation of the aminonitrile and subsequently the hydantoin.[4]

  • Over-alkylation (Bucherer-Bergs): Using an excess of the cyanide source in the Bucherer-Bergs reaction can potentially lead to side products.[4]

    • Mitigation: Adhere to the recommended 1:2:2 molar ratio of aldehyde:KCN:(NH₄)₂CO₃.[4]

  • Incomplete Hydrolysis of Hydantoin: In the Bucherer-Bergs route, incomplete hydrolysis of the 5-(4-ethylphenyl)hydantoin intermediate will result in its presence as an impurity in the final product.

    • Mitigation: Ensure sufficient time and appropriate conditions (e.g., strong base and heat) for the complete ring opening of the hydantoin.

Q7: How can I effectively purify the crude 4-ethylphenylglycine?

Purification of the final product is critical to obtain 4-ethylphenylglycine of the desired purity.

  • Recrystallization: This is the most common method for purifying solid organic compounds.[2][3][6][7][8]

    • Protocol:

      • Dissolve the crude 4-ethylphenylglycine in a minimum amount of a suitable hot solvent. Water or a mixture of ethanol and water is often a good choice for amino acids.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration.[8]

      • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

      • Dry the purified crystals.

  • Column Chromatography: While less common for the final purification of amino acids on a large scale, it can be a useful technique for removing persistent impurities, especially on a smaller scale.

Experimental Protocols

Protocol 1: Strecker Synthesis of 4-Ethylphenylglycine

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of 2-Amino-2-(4-ethylphenyl)acetonitrile

  • In a well-ventilated fume hood, dissolve ammonium chloride in water.

  • Add a solution of potassium cyanide in water to the ammonium chloride solution.

  • Cool the mixture in an ice bath.

  • Slowly add 4-ethylbenzaldehyde to the cooled solution with vigorous stirring.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to 4-Ethylphenylglycine

  • Add concentrated hydrochloric acid to the crude 2-amino-2-(4-ethylphenyl)acetonitrile.

  • Heat the mixture at reflux for several hours. Monitor the reaction for the disappearance of the nitrile peak by IR spectroscopy or other suitable analytical methods.

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of 4-ethylphenylglycine to precipitate the amino acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 4-ethylphenylglycine.

Protocol 2: Bucherer-Bergs Synthesis and Hydrolysis

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of 5-(4-Ethylphenyl)hydantoin

  • In a round-bottom flask, combine 4-ethylbenzaldehyde, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

  • Heat the mixture at reflux with stirring for several hours.

  • Cool the reaction mixture. The hydantoin product may precipitate upon cooling.

  • Collect the solid by vacuum filtration and wash with water.

Step 2: Hydrolysis to 4-Ethylphenylglycine

  • Suspend the crude 5-(4-ethylphenyl)hydantoin in an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture at reflux for an extended period to ensure complete hydrolysis.

  • Cool the reaction mixture and carefully acidify with a strong acid (e.g., hydrochloric acid) to the isoelectric point of 4-ethylphenylglycine to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize as described in the Strecker protocol.

Visualizations

Strecker_Synthesis_Workflow Start 4-Ethylbenzaldehyde Intermediate 2-Amino-2-(4-ethylphenyl)acetonitrile Start->Intermediate Strecker Reaction Reagents1 NH3, KCN/NaCN Reagents1->Intermediate Product 4-Ethylphenylglycine Intermediate->Product Hydrolysis Reagents2 H3O+, Heat Reagents2->Product Purification Recrystallization Product->Purification FinalProduct Pure 4-Ethylphenylglycine Purification->FinalProduct

Caption: Workflow for the Strecker synthesis of 4-ethylphenylglycine.

Bucherer_Bergs_Workflow Start 4-Ethylbenzaldehyde Intermediate 5-(4-Ethylphenyl)hydantoin Start->Intermediate Bucherer-Bergs Reaction Reagents1 (NH4)2CO3, KCN/NaCN Reagents1->Intermediate Product 4-Ethylphenylglycine Intermediate->Product Hydrolysis Reagents2 1. NaOH, Heat 2. H3O+ Reagents2->Product Purification Recrystallization Product->Purification FinalProduct Pure 4-Ethylphenylglycine Purification->FinalProduct

Caption: Workflow for the Bucherer-Bergs synthesis of 4-ethylphenylglycine.

Troubleshooting_Side_Reactions cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction cluster_hydrolysis Hydrolysis Step S_Start 4-Ethylbenzaldehyde S_Desired 2-Amino-2-(4-ethylphenyl)acetonitrile S_Start->S_Desired S_Side1 2-Hydroxy-2-(4-ethylphenyl)acetonitrile (Cyanohydrin) S_Start->S_Side1 S_Reagents NH3, KCN S_Reagents->S_Desired S_Reagents->S_Side1 H_Intermediate1 2-Amino-2-(4-ethylphenyl)acetonitrile S_Desired->H_Intermediate1 B_Start 4-Ethylbenzaldehyde B_Desired 5-(4-Ethylphenyl)hydantoin B_Start->B_Desired B_Side1 2-Hydroxy-2-(4-ethylphenyl)acetonitrile (Cyanohydrin) B_Start->B_Side1 B_Reagents (NH4)2CO3, KCN B_Reagents->B_Desired B_Reagents->B_Side1 B_Side2 Over-alkylation Products B_Reagents->B_Side2 H_Intermediate2 5-(4-Ethylphenyl)hydantoin B_Desired->H_Intermediate2 H_Desired 4-Ethylphenylglycine H_Intermediate1->H_Desired H_Side1 Unreacted Intermediate H_Intermediate1->H_Side1 H_Intermediate2->H_Desired H_Intermediate2->H_Side1

Caption: Common side reactions in the synthesis of 4-ethylphenylglycine.

References

Technical Support Center: Chiral Separation of 2-Amino-2-(4-ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting the chiral separation of 2-amino-2-(4-ethylphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound?

A1: The main challenges arise from the molecule's amphoteric and zwitterionic nature at neutral pH. It possesses multiple points of interaction—the amino group, the carboxylic acid group, and the ethylphenyl aromatic ring—which can lead to complex interactions with the chiral stationary phase (CSP), potentially causing poor peak shape and inadequate resolution. Achieving a successful separation requires a chiral environment that can effectively discriminate between the two enantiomers.

Q2: Which type of Chiral Stationary Phase (CSP) is recommended as a starting point for this separation?

A2: For underivatized amino acids like this compound, macrocyclic glycopeptide-based CSPs are an excellent starting point. Specifically, a teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T) is highly recommended due to its proven success in separating a wide range of underivatized amino acids.[1] These CSPs have ionic groups and are compatible with various mobile phases suitable for polar and ionic compounds.

Q3: Is derivatization of my sample necessary before analysis?

A3: Derivatization is not always necessary and direct separation on a suitable CSP is often preferred to avoid extra sample preparation steps and potential introduction of impurities. However, if direct methods fail to provide adequate resolution, pre-column derivatization with a chiral derivatizing agent to form diastereomers can be a viable alternative strategy. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).

Q4: How does the mobile phase composition affect the separation?

A4: The mobile phase composition is a critical parameter for optimizing the chiral separation. The type and concentration of the organic modifier (e.g., methanol, acetonitrile), as well as the presence of acidic or basic additives, can significantly influence retention times and enantioselectivity. For zwitterionic compounds on macrocyclic glycopeptide columns, a polar ionic or reversed-phase mode is commonly employed. The addition of a small amount of acid (e.g., formic acid, trifluoroacetic acid) or base (e.g., diethylamine) can improve peak shape and resolution by controlling the ionization state of the analyte and the stationary phase.

Q5: What is the impact of temperature and flow rate on the chiral separation?

A5: Both temperature and flow rate can significantly impact the resolution.

  • Temperature: Lowering the column temperature often increases retention times and can improve enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

  • Flow Rate: Slower flow rates increase the interaction time between the analyte and the CSP, which can lead to better resolution. However, this will also increase the analysis time. A balance must be found between resolution and run time.

Troubleshooting Guide

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

  • Possible Cause A: The chosen Chiral Stationary Phase (CSP) is not suitable for the analyte.

    • Solution: While a teicoplanin-based column is a good starting point, consider screening other types of CSPs if resolution is not achieved. Polysaccharide-based (cellulose or amylose derivatives) or Pirkle-type columns could be effective alternatives, potentially with derivatization of the analyte.

  • Possible Cause B: The mobile phase composition is not optimal.

    • Solution 1 (Reversed-Phase/Polar Ionic Mode): Systematically vary the organic modifier (methanol or acetonitrile) concentration in 5-10% increments. Introduce an acidic modifier (0.1% formic acid or trifluoroacetic acid) to suppress the deprotonation of the carboxylic acid and promote interaction.

    • Solution 2 (Normal Phase - if applicable): Screen mobile phases such as hexane/isopropanol or hexane/ethanol with small amounts of an acidic (for basic analytes) or basic (for acidic analytes) modifier.

  • Possible Cause C: The column temperature is too high.

    • Solution: Decrease the column temperature in 5 °C increments (e.g., from 25 °C down to 15 °C or 10 °C) to see if resolution improves.

Problem 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause A: Secondary interactions between the analyte and the stationary phase.

    • Solution: Add a mobile phase modifier. For this acidic amino acid, ensuring the mobile phase is sufficiently acidic (e.g., with 0.1% formic or acetic acid) can improve peak shape by keeping the analyte protonated.

  • Possible Cause B: Column overload.

    • Solution: Reduce the sample concentration and/or the injection volume.

  • Possible Cause C: Column contamination or degradation.

    • Solution: Wash the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

Problem 3: Long Retention Times and Broad Peaks

  • Possible Cause A: Mobile phase is too weak.

    • Solution: Increase the percentage of the organic modifier in the mobile phase to decrease retention.

  • Possible Cause B: Flow rate is too low.

    • Solution: Gradually increase the flow rate (e.g., from 0.8 mL/min to 1.2 mL/min). Note that this may decrease resolution, so a balance is necessary.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Chiral Separation Issue problem Identify Problem start->problem no_resolution Poor/No Resolution (Rs < 1.5) problem->no_resolution e.g. bad_peak_shape Poor Peak Shape (Tailing/Fronting) problem->bad_peak_shape e.g. long_retention Long Retention Time problem->long_retention e.g. optimize_mp Optimize Mobile Phase no_resolution->optimize_mp First step add_modifier Add/Adjust Mobile Phase Modifier (e.g., 0.1% FA) bad_peak_shape->add_modifier First step increase_organic Increase % Organic in Mobile Phase long_retention->increase_organic First step change_temp Adjust Temperature optimize_mp->change_temp If no improvement end Problem Solved optimize_mp->end screen_csp Screen Different CSPs change_temp->screen_csp If still no improvement change_temp->end screen_csp->end reduce_load Reduce Sample Load add_modifier->reduce_load If no improvement add_modifier->end clean_column Clean/Replace Column reduce_load->clean_column If still no improvement reduce_load->end clean_column->end increase_flow Increase Flow Rate increase_organic->increase_flow If still too long increase_organic->end increase_flow->end

References

Technical Support Center: Optimization of HPLC Conditions for 2-amino-2-(4-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) conditions for 2-amino-2-(4-ethylphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC analysis of this compound?

A1: The primary challenges stem from its structural properties as an amino acid. Key issues include:

  • Poor retention on reversed-phase (RP) columns: Due to its polar nature, the analyte may have limited retention on common C18 columns, potentially eluting near the void volume.[1]

  • Lack of a strong UV chromophore: The phenyl group provides some UV absorbance, but for high sensitivity analysis, especially at low concentrations, derivatization might be necessary to enhance detection.[1]

  • Chiral nature: As an amino acid with a chiral center, separating the enantiomers is critical for pharmaceutical applications to ensure the desired therapeutic effect and minimize potential side effects from the unwanted enantiomer.[2] This requires specialized chiral separation techniques.

Q2: What are the common HPLC modes for analyzing this compound?

A2: Several HPLC modes can be employed:

  • Reversed-Phase (RP) HPLC: This is a common starting point. Optimization of mobile phase (e.g., pH, organic modifier, ion-pairing agents) is crucial for adequate retention and peak shape.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for polar compounds like amino acids and can provide good retention without derivatization.[1]

  • Chiral HPLC: This is mandatory for separating the enantiomers. It can be achieved through direct methods using a chiral stationary phase (CSP) or indirect methods involving derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[3][4]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization can be highly beneficial for several reasons:

  • Enhanced Detection: Reagents like o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), or Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent) introduce highly UV-active or fluorescent groups, significantly improving sensitivity.[4][5][6]

  • Improved Chromatography: Derivatization can alter the polarity of the molecule, leading to better retention and peak shape on reversed-phase columns.

  • Chiral Resolution (Indirect Method): Reacting the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent) forms diastereomers that can be separated on a standard C18 column.[4]

However, direct analysis without derivatization is also possible, particularly with HILIC or specialized chiral stationary phases, which can simplify sample preparation.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary Interactions The amino group can interact with residual silanols on the silica-based column, causing peak tailing. Adjust the mobile phase pH to suppress the ionization of either the silanols (low pH) or the amine (high pH, if the column allows). The addition of a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can also help.
Column Overload Injecting too much sample can lead to peak fronting.[8] Reduce the injection volume or the sample concentration.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the initial mobile phase or a weaker solvent.[9]
Column Contamination or Degradation A contaminated guard column or analytical column can lead to poor peak shapes.[8] Flush the column with a strong solvent or replace the guard/analytical column if necessary.
Issue 2: Inconsistent Retention Times
Possible Cause Recommended Solution
Inadequate Column Equilibration Insufficient equilibration time between gradient runs can cause retention time shifts.[8] Ensure the column is equilibrated with the initial mobile phase for at least 5-10 column volumes.
Mobile Phase Composition Inaccurate preparation or degradation of the mobile phase can lead to drift.[10] Prepare fresh mobile phase daily and ensure accurate measurements. For premixed solvents, ensure homogeneity.[9]
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[1]
Pump Malfunction Leaks or issues with the pump can cause inconsistent flow rates.[1] Check for leaks and perform regular pump maintenance.
Issue 3: Poor Resolution (Especially for Enantiomers)
Possible Cause Recommended Solution
Suboptimal Mobile Phase (Chiral Separation) The choice and ratio of organic modifier (e.g., methanol, ethanol, isopropanol) and additives (e.g., acids, bases) are critical for chiral recognition on a CSP. Systematically vary the mobile phase composition.
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for this specific analyte. Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[7][11]
Low Column Efficiency An old or poorly packed column will have reduced efficiency. Check the column's theoretical plates with a standard compound and replace it if performance has degraded.
Incomplete Derivatization (Indirect Method) If using a chiral derivatizing agent, ensure the reaction goes to completion. Optimize reaction time, temperature, and reagent concentrations.[4]
Issue 4: Low Signal Intensity
Possible Cause Recommended Solution
Low UV Absorbance The analyte's chromophore may not be strong enough at the chosen wavelength. Perform a UV scan to determine the optimal wavelength. Consider derivatization to enhance the signal.[1]
Incorrect Detector Settings Ensure the detector is set to the optimal wavelength and that the response time is appropriate.[1]
Sample Loss During Preparation The analyte may be adsorbing to vials or being lost during extraction steps. Use deactivated vials and optimize the sample preparation procedure.
Detector Lamp Failure A deteriorating lamp will result in lower sensitivity and increased noise.[8] Check the lamp's energy and replace it if necessary.

Experimental Protocols

Protocol 1: Chiral Separation using a Chiral Stationary Phase (Direct Method)

This protocol is a starting point for the direct enantiomeric separation of this compound.

Parameter Condition
HPLC System Standard HPLC or UHPLC system with UV detector
Column Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak IA/IB/IC or macrocyclic glycopeptide-based like CHIROBIOTIC T)[7], 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of an alcohol (e.g., Methanol, Ethanol, or Isopropanol) and an alkane (e.g., Hexane or Heptane) with an acidic or basic additive. A good starting point could be Methanol/Water/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).[2]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm or 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 0.5 - 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral Separation via Derivatization (Indirect Method)

This protocol uses Marfey's reagent for pre-column derivatization followed by analysis on a standard reversed-phase column.

Parameter Condition
HPLC System Standard HPLC or UHPLC system with UV detector
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution using: Solvent A: Water with 0.1% TFA Solvent B: Acetonitrile with 0.1% TFA A typical gradient could be: 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 340 nm (optimal for Marfey's reagent derivatives)
Injection Volume 10 µL

Derivatization Procedure:

  • Prepare a 1 mg/mL solution of the amino acid in 50 mM sodium bicarbonate buffer (pH ~9.0).[4]

  • To 50 µL of the amino acid solution, add 100 µL of a 1% (w/v) solution of Marfey's reagent (L-FDAA) in acetone.[4]

  • Incubate the mixture at 40 °C for 1 hour.

  • Cool the reaction mixture and add 20 µL of 2 M HCl to stop the reaction.[4]

  • Dilute the sample with the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start: Chromatographic Issue cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues cluster_solution Solution start Identify Problem peak_shape Poor Peak Shape? start->peak_shape tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes retention_time Inconsistent RT? peak_shape->retention_time No adjust_ph Adjust Mobile Phase pH tailing->adjust_ph reduce_load Reduce Sample Load fronting->reduce_load change_solvent Change Sample Solvent fronting->change_solvent resolved Problem Resolved adjust_ph->resolved reduce_load->resolved change_solvent->resolved equilibrate Increase Equilibration Time retention_time->equilibrate Yes fresh_mobile_phase Prepare Fresh Mobile Phase retention_time->fresh_mobile_phase use_oven Use Column Oven retention_time->use_oven resolution Poor Resolution? retention_time->resolution No equilibrate->resolved fresh_mobile_phase->resolved use_oven->resolved optimize_mobile_phase Optimize Mobile Phase resolution->optimize_mobile_phase Yes change_csp Try Different CSP resolution->change_csp check_derivatization Check Derivatization resolution->check_derivatization resolution->resolved No optimize_mobile_phase->resolved change_csp->resolved check_derivatization->resolved

Caption: A troubleshooting decision tree for common HPLC issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Weigh Sample dissolve Dissolve in Diluent sample_prep->dissolve derivatize Derivatize (Optional) dissolve->derivatize filter Filter (0.45 µm) derivatize->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analyte integrate->quantify

References

Technical Support Center: Preventing Racemization of 2-amino-2-(4-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-amino-2-(4-ethylphenyl)acetic acid and similar α-aryl amino acids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent racemization during your experiments, particularly in the context of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process that converts a single enantiomer of a chiral compound into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity. For this compound, maintaining its specific stereochemistry (e.g., the (S)- or (R)-enantiomer) is often critical for its biological activity and therapeutic efficacy. Racemization leads to a loss of the desired enantiomer, resulting in reduced potency and potentially introducing an undesired enantiomer with different pharmacological or toxicological properties. Phenylglycine derivatives, such as this compound, are particularly susceptible to racemization due to the increased acidity of the proton at the α-carbon, which is stabilized by the adjacent aromatic ring.[1][2]

Q2: Which step in my experimental workflow is most likely to cause racemization?

A2: For experiments involving the activation of the carboxylic acid, such as in peptide synthesis, the base-catalyzed coupling step is the most critical for racemization.[1][3] While the deprotection of the amino group (e.g., Fmoc removal with piperidine) can also contribute, the activation of the carboxyl group in the presence of a base makes the α-proton more susceptible to abstraction, leading to the formation of a planar intermediate and subsequent loss of stereochemistry.[1]

Q3: How does the structure of this compound affect its susceptibility to racemization?

A3: The phenyl ring adjacent to the chiral center stabilizes the negative charge that forms upon deprotonation of the α-carbon, making phenylglycine and its derivatives more prone to racemization than many aliphatic amino acids.[2] The 4-ethylphenyl group is an electron-donating group, which should slightly decrease the rate of racemization compared to unsubstituted phenylglycine by destabilizing the planar carbanion intermediate.[2] Conversely, electron-withdrawing groups on the phenyl ring would increase the rate of racemization.[2]

Troubleshooting Guide: Minimizing Racemization

If you are observing a loss of enantiomeric purity in your product, consider the following troubleshooting steps:

Issue: Significant racemization detected after a coupling reaction in peptide synthesis.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent/Base Combination Avoid using strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) with standard coupling reagents like HBTU or HATU.[1][3] Instead, use combinations known to suppress racemization, such as COMU or DEPBT with a sterically hindered, weaker base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[1]
High Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) as higher temperatures can accelerate racemization.[4]
Prolonged Exposure to Basic Conditions Minimize the reaction time for both the coupling and deprotection steps. Extended exposure to bases, especially strong ones, increases the risk of epimerization.[3]
Pre-activation Time If pre-activating the amino acid, keep the pre-activation time to a minimum before adding it to the resin-bound peptide to reduce the lifetime of the highly reactive, racemization-prone species.

Quantitative Data on Racemization

The choice of coupling reagents and bases has a significant impact on the prevention of racemization. The following table summarizes the percentage of the desired diastereomer of phenylglycine-containing dipeptides synthesized under various conditions, which can serve as a guide for this compound.

Coupling ReagentBaseDesired Diastereomer (%)Reference
HATUDIPEA~50-60%[1]
HATUNMM~70-80%[1]
HATUTMP93%[1]
HBTUDIPEA~50-60%[1]
PyBOPDIPEA~50-60%[1]
DEPBTTMP>98%[1]
COMUTMP>98%[1]

Note: The exact percentages can vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Racemization-Suppressed Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed to minimize racemization during the coupling of Fmoc-protected this compound.

Materials:

  • Fmoc-protected this compound

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagent: COMU or DEPBT

  • Base: 2,4,6-trimethylpyridine (TMP)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF. Perform the standard Fmoc deprotection of the N-terminal amino group and wash thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-protected this compound and 3 equivalents of COMU (or DEPBT) in DMF.

  • Coupling Reaction: Add 6 equivalents of TMP to the activation solution. Immediately add the activation solution to the resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: After the coupling reaction is complete (as determined by a negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Chiral HPLC Analysis of Enantiomeric Purity

This protocol provides a general method for determining the enantiomeric excess (ee%) of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., Astec CHIROBIOTIC® T or similar macrocyclic glycopeptide-based column)

  • Mobile phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic modifier (e.g., 0.1% trifluoroacetic acid). The exact ratio should be optimized for the specific column and compound.

  • Reference standards for both (R)- and (S)-enantiomers of this compound.

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare solutions of the (R)- and (S)-enantiomer standards and a racemic mixture for system suitability testing.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: UV at a wavelength where the compound has significant absorbance (e.g., 220 nm).

    • Injection Volume: 10 µL

  • Analysis: Inject the racemic mixture to confirm the separation of the two enantiomers and determine their retention times. Inject the sample solution and integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (ee%): ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Racemization_Pathway Enantiopure_AA (S)-2-amino-2-(4-ethylphenyl)acetic acid Deprotonation α-Proton Abstraction Enantiopure_AA->Deprotonation Base Base (e.g., DIPEA) Base->Deprotonation Planar_Intermediate Planar Carbanion/ Enolate Intermediate Deprotonation->Planar_Intermediate Reprotonation Reprotonation Planar_Intermediate->Reprotonation S_Enantiomer (S)-Enantiomer Reprotonation->S_Enantiomer R_Enantiomer (R)-Enantiomer Reprotonation->R_Enantiomer Racemic_Mixture Racemic Mixture S_Enantiomer->Racemic_Mixture R_Enantiomer->Racemic_Mixture Prevention Prevention Strategies Prevention->Deprotonation Inhibits Sterically_Hindered_Base Sterically Hindered Base (e.g., TMP) Sterically_Hindered_Base->Prevention Low_Temp Low Temperature Low_Temp->Prevention Mild_Coupling Mild Coupling Reagent (e.g., COMU, DEPBT) Mild_Coupling->Prevention

Caption: Factors leading to racemization and preventative measures.

Experimental_Workflow Start Start: Enantiomerically Pure Fmoc-2-amino-2-(4-ethylphenyl)acetic acid SPPS_Setup Solid-Phase Peptide Synthesis Setup (Resin with free amine) Start->SPPS_Setup Coupling_Step Coupling Step SPPS_Setup->Coupling_Step Post_Coupling Wash Resin & Continue Synthesis Coupling_Step->Post_Coupling Reagent_Choice Select Reagents: - Coupling Agent: COMU or DEPBT - Base: TMP or DMP Reagent_Choice->Coupling_Step Reaction_Conditions Set Reaction Conditions: - Temperature: 0°C to RT - Time: 1-2 hours Reaction_Conditions->Coupling_Step Cleavage Cleavage from Resin Post_Coupling->Cleavage Purification Purify Peptide Cleavage->Purification Analysis Analyze Enantiomeric Purity (Chiral HPLC) Purification->Analysis Racemization_Check Racemization < 1-2%? Analysis->Racemization_Check Final_Product Enantiomerically Enriched Peptide Racemization_Check->Reagent_Choice No - Optimize Racemization_Check->Final_Product Yes

References

"stability issues of 2-amino-2-(4-ethylphenyl)acetic acid in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-amino-2-(4-ethylphenyl)acetic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guides

Q1: My solution of this compound is showing a decrease in purity over time. What are the potential causes?

A1: A decrease in the purity of this compound in solution can be attributed to several factors, primarily chemical degradation. Based on the behavior of structurally similar amino acids, the most probable degradation pathways include oxidation, racemization, and photodegradation. The stability is significantly influenced by the solution's pH, temperature, exposure to light, and the presence of oxidizing agents.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the solution is stored at the recommended temperature (typically 2-8°C or frozen for long-term storage) and protected from light.

  • pH Measurement: Check the pH of your solution. Extreme pH values, especially basic conditions, can accelerate degradation.

  • Solvent Purity: Use high-purity solvents, as impurities can catalyze degradation reactions.

  • Inert Atmosphere: If sensitivity to oxidation is suspected, prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing a loss of chiral purity in my sample. What is causing this and how can I prevent it?

A2: Loss of chiral purity, or racemization, is a known issue for some amino acid derivatives, particularly under basic pH conditions. The chiral center of this compound can be susceptible to racemization, leading to a mixture of enantiomers.

Preventative Measures:

  • pH Control: Maintain the solution pH in the acidic to neutral range (pH 3-7) to minimize the risk of racemization.[1]

  • Low Temperature: Store solutions at reduced temperatures to slow down the rate of racemization.

  • Buffer Selection: Use buffers that are known to be compatible with your compound and do not promote racemization.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, we can predict potential products based on the degradation pathways of similar amino acids.[2][3][4][5]

  • Oxidative Degradation: May lead to the formation of the corresponding α-keto acid or other oxidized species at the ethylphenyl group.

  • Photodegradation: Exposure to light, particularly UV light, can induce the formation of various photolytic products.

  • Impurity-Driven Degradation: Reactions with impurities in the solvent or container can lead to a variety of adducts.

A proposed degradation pathway is illustrated in the diagram below.

G A This compound B Racemization A->B Basic pH D Oxidation A->D O₂, Metal Ions F Photodegradation A->F UV Light C Enantiomeric Mixture B->C E α-Keto Acid Derivative D->E G Photolytic Products F->G

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial for identifying the potential degradation pathways and developing a stability-indicating analytical method.[1]

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC-UV or LC-MS/MS method.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid, 80°C) A->E F Photostability (ICH Q1B) A->F G HPLC-UV / LC-MS/MS Analysis B->G C->G D->G E->G F->G G A Stability Issue Observed (Loss of Purity) B Check Storage Conditions (Temp, Light) A->B C Are Conditions Optimal? B->C D Adjust Storage: Protect from Light, Lower Temp C->D No E Measure Solution pH C->E Yes J Problem Resolved D->J F Is pH > 8? E->F G Adjust pH to 3-7 F->G Yes H Suspect Oxidation? F->H No G->J I Prepare/Store under Inert Atmosphere H->I Yes K Contact Technical Support H->K No I->J

References

Technical Support Center: Synthesis of 2-amino-2-(4-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-amino-2-(4-ethylphenyl)acetic acid, with a focus on impurity identification and mitigation.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, offering potential causes and recommended actions.

Issue 1: Low Yield of Final Product
Issue IDProblemPotential CausesRecommended Actions
LY-01 Low Overall Yield Formation of Cyanohydrin Byproduct: 4-ethylbenzaldehyde reacts directly with cyanide before forming the imine.[1]- Control Reagent Addition: Pre-form the imine by reacting 4-ethylbenzaldehyde with the ammonia source (e.g., ammonium chloride) before the slow addition of the cyanide source.[1]- Temperature Control: Maintain a low temperature (e.g., 0-10 °C) during the cyanide addition step to disfavor cyanohydrin formation.[1]
LY-02 Incomplete Imine Formation: Presence of water can hydrolyze the imine intermediate back to the starting aldehyde.[1]- Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents for the imine formation step.- Use a Desiccant: Add a drying agent like magnesium sulfate (MgSO₄) to the reaction mixture to remove water and drive the equilibrium towards the imine.[2]
LY-03 Incomplete Hydrolysis of the α-aminonitrile: The nitrile intermediate is resistant to hydrolysis under the current conditions.[1]- Increase Reaction Time/Temperature: Extend the reflux time for the hydrolysis step and ensure the temperature is adequate for the reaction.[1]- Use Stronger Acid/Base: Employ a higher concentration of acid (e.g., 6M HCl) or base for the hydrolysis.[1]- Monitor Reaction: Track the disappearance of the aminonitrile intermediate using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
LY-04 Product Loss During Workup: The amino acid has some solubility in the aqueous phase, leading to loss during extraction or precipitation.- Adjust to Isoelectric Point (pI): Carefully adjust the pH of the solution to the isoelectric point of this compound to minimize its solubility in water before filtration.[1]
Issue 2: Presence of Impurities in the Final Product
Issue IDProblemPotential CausesRecommended Actions & Identification
IP-01 Impurity Peaks Observed in HPLC/NMR Unhydrolyzed α-aminonitrile Intermediate: Incomplete hydrolysis reaction.Action: See recommendations for LY-03.Identification: Look for the characteristic nitrile peak (~2200-2260 cm⁻¹) in the IR spectrum.
IP-02 Presence of α-hydroxy Acid: The cyanohydrin byproduct was formed and subsequently hydrolyzed along with the desired intermediate.Action: Purify the α-aminonitrile intermediate by recrystallization or column chromatography before the hydrolysis step.[1]Identification: This impurity will have a similar structure but will lack the amine group, which can be confirmed by mass spectrometry.
IP-03 Unreacted Starting Material: Excess or unreacted 4-ethylbenzaldehyde remains.Action: Perform an extraction with a nonpolar organic solvent (e.g., diethyl ether) under acidic aqueous conditions. The protonated amino acid will remain in the aqueous layer while the aldehyde moves to the organic layer.
IP-04 Residual Solvents: Solvents used in synthesis or purification (e.g., methanol, ethanol, acetic acid) are trapped in the final product.[3][4]Action: Dry the final product under high vacuum for an extended period. If necessary, perform a final recrystallization or slurry in a solvent in which the product is insoluble but the impurity is soluble.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the Strecker synthesis of this compound?

A1: The most common impurities arise from side reactions and incomplete conversions. These include:

  • 2-amino-2-(4-ethylphenyl)acetonitrile: The unhydrolyzed intermediate.

  • 2-hydroxy-2-(4-ethylphenyl)acetic acid: Formed from the hydrolysis of the cyanohydrin side-product.[1]

  • Unreacted 4-ethylbenzaldehyde: The starting aldehyde.

  • D-enantiomer: If the synthesis is not asymmetric, the product will be a racemic mixture of D and L enantiomers.[5]

Q2: How can I minimize the formation of the 2-hydroxy-2-(4-ethylphenyl)acetonitrile (cyanohydrin) byproduct?

A2: Cyanohydrin formation is a competitive reaction between the starting aldehyde (4-ethylbenzaldehyde) and the cyanide ion.[1] To minimize it, you should favor the formation of the imine first. This can be achieved by mixing the aldehyde and the ammonia source (e.g., ammonium chloride) and allowing them to react before slowly introducing the cyanide source at a reduced temperature (0-10 °C).[1]

Q3: My hydrolysis step seems to be incomplete, as I still see the aminonitrile intermediate. What should I do?

A3: Incomplete hydrolysis is a common issue. To drive the reaction to completion, you can increase the severity of the conditions. This includes extending the reaction time, increasing the reaction temperature (reflux), or using a more concentrated acid (like 6M HCl) or base.[1] It is highly recommended to monitor the reaction's progress by TLC or HPLC to determine when all the intermediate has been consumed.

Q4: What are the best analytical methods to detect and quantify impurities?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing amino acid impurities.[6] Using a chiral column can also allow for the separation and quantification of enantiomeric impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural elucidation of impurities if they can be isolated, and Mass Spectrometry (MS) can confirm their molecular weights.[8]

Q5: How can I remove residual acetic acid used during workup?

A5: If acetic acid is used and remains as an impurity, it can be challenging to remove.[3] One common method is to dissolve the product in a suitable solvent and wash with a mild base solution, like a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize and extract the acetic acid. However, care must be taken with the pH to avoid deprotonating the desired amino acid and causing it to dissolve in the aqueous layer. Lyophilization (freeze-drying) can also be effective at removing volatile impurities like acetic acid.

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Imine Formation: In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in ethanol. Stir the mixture at room temperature for 1-2 hours.

  • Cyanide Addition: Cool the reaction mixture to 0-5 °C in an ice bath. In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of cold water. Add the sodium cyanide solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.[1]

  • α-aminonitrile Formation: Allow the reaction to stir at room temperature overnight. The intermediate, 2-amino-2-(4-ethylphenyl)acetonitrile, may precipitate.

  • Hydrolysis: Isolate the crude aminonitrile and add an excess of 6 M hydrochloric acid. Heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.[1]

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate as the hydrochloride salt. Filter the crude product. To purify, dissolve the solid in a minimal amount of water and adjust the pH to the isoelectric point (typically around 6) using a base like ammonium hydroxide. The neutral amino acid will precipitate. Collect the solid by filtration, wash with cold water and then diethyl ether, and dry under vacuum.[1]

Protocol 2: HPLC Analysis of Impurities
  • Sample Preparation: Accurately weigh and dissolve a small amount of the final product in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm (for the phenyl ring).[7]

  • Quantification: Create a calibration curve using standards of known concentrations of the pure product and any available impurity standards. The peak area of the impurities in the sample can then be used to determine their concentration.[7]

Visualizations

G A 4-Ethylbenzaldehyde + NH4Cl B Imine Intermediate A->B Imine Formation E Cyanohydrin (2-hydroxy-2-(4-ethylphenyl)acetonitrile) A->E + NaCN (Side Reaction) C α-Aminonitrile (2-amino-2-(4-ethylphenyl)acetonitrile) B->C + NaCN D Final Product (this compound) C->D Acid Hydrolysis (HCl) F α-Hydroxy Acid Impurity E->F Acid Hydrolysis (HCl)

Caption: Strecker synthesis pathway and common side reactions.

G start Experiment Issue (e.g., Low Yield or Impurity) dec1 Check for Unhydrolyzed α-Aminonitrile by HPLC/TLC start->dec1 dec2 Check for α-Hydroxy Acid Impurity by MS dec1->dec2 No act1 Increase Hydrolysis Time/Temp Use Stronger Acid dec1->act1 Yes dec3 Check for Unreacted Aldehyde by NMR/HPLC dec2->dec3 No act2 Purify Intermediate Before Hydrolysis Optimize Reagent Addition Order/Temp dec2->act2 Yes act3 Improve Workup (e.g., Liquid-Liquid Extraction) dec3->act3 Yes end Purity/Yield Improved dec3->end No/Other act1->end act2->end act3->end

References

Technical Support Center: Degradation Pathways of 2-amino-2-(4-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the degradation pathways of 2-amino-2-(4-ethylphenyl)acetic acid is limited in publicly available literature. The information provided in this technical support center is based on established principles of amino acid metabolism and data from structurally similar aromatic amino acids.[1][2][3][4] The proposed pathways and protocols should be considered as a starting point for experimental investigation.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

A1: Based on the metabolism of other aromatic amino acids like phenylalanine and tyrosine, the degradation of this compound is expected to proceed through several key reactions: transamination, decarboxylation, and oxidation of the ethyl side chain, as well as hydroxylation of the aromatic ring.[1][3][4] The initial step is often the removal of the amino group through transamination.[5]

Q2: What are the expected major metabolites?

A2: The major metabolites would likely include the corresponding α-keto acid (2-oxo-2-(4-ethylphenyl)acetic acid) formed via transamination, and the decarboxylated product (1-(4-ethylphenyl)ethanamine). Further oxidation could lead to hydroxylated derivatives of the phenyl ring and metabolites with a modified ethyl group, such as 2-amino-2-(4-(1-hydroxyethyl)phenyl)acetic acid.

Q3: Which analytical techniques are recommended for studying the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for the separation and identification of this compound and its potential metabolites.[6][7][8] HPLC is often used for the analysis of non-volatile and thermally labile compounds, while GC-MS is excellent for the identification of volatile derivatives.[7]

Q4: Is derivatization necessary for the analysis of this compound and its metabolites?

A4: For GC-MS analysis, derivatization is essential to make the amino acid and its metabolites volatile and thermally stable.[7] Common derivatization methods include esterification followed by acylation. For HPLC analysis, derivatization may not be necessary if a suitable column and detection method (like mass spectrometry) are used. However, pre-column derivatization can enhance detection sensitivity for UV-Vis or fluorescence detectors.

Q5: How can I ensure the stability of my samples during storage and analysis?

A5: Samples should be stored at low temperatures (-20°C or -80°C) to minimize degradation. It is also advisable to minimize freeze-thaw cycles. For analysis, ensure that the mobile phase and sample diluent are compatible with the analyte and will not cause precipitation or degradation.

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause Solution
Peak Tailing 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column contamination.1. Decrease the injection volume or dilute the sample. 2. Adjust the mobile phase pH or add an ion-pairing reagent. 3. Flush the column with a strong solvent or replace the guard column.[9][10]
Poor Peak Resolution 1. Inappropriate mobile phase composition. 2. Column temperature is too low. 3. Column is aging.1. Optimize the mobile phase gradient and solvent strength. 2. Increase the column temperature to improve efficiency.[9] 3. Replace the column.
Retention Time Drift 1. Poor column equilibration. 2. Change in mobile phase composition. 3. Fluctuation in column temperature.1. Increase the column equilibration time between injections.[9][10] 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a constant temperature.[9]
No Peaks Detected 1. Incorrect detector settings. 2. Sample degradation. 3. Leak in the system.1. Check the detector wavelength and other settings. 2. Prepare fresh samples and store them properly. 3. Inspect all fittings and connections for leaks.[9][11]
GC-MS Analysis
Issue Possible Cause Solution
Poor Derivatization Efficiency 1. Presence of moisture in the sample. 2. Incorrect reaction temperature or time. 3. Degradation of derivatizing agent.1. Ensure the sample is completely dry before adding the derivatizing agent. 2. Optimize the derivatization protocol for temperature and incubation time. 3. Use a fresh batch of the derivatizing agent.
Multiple Peaks for a Single Analyte 1. Incomplete derivatization. 2. Isomerization during derivatization or injection. 3. Contamination in the GC inlet.1. Optimize the derivatization conditions to drive the reaction to completion. 2. Lower the injection port temperature. 3. Clean the GC inlet liner and septum.
Low Signal Intensity 1. Inefficient extraction of the derivatized analyte. 2. Adsorption of the analyte in the GC system. 3. Low ionization efficiency in the mass spectrometer.1. Optimize the liquid-liquid extraction solvent and procedure. 2. Use a deactivated inlet liner and column. 3. Tune the mass spectrometer and optimize the ion source parameters.
Baseline Noise 1. Column bleed. 2. Contaminated carrier gas. 3. Septum bleed.1. Condition the column at a high temperature. 2. Use high-purity carrier gas and install a gas purifier. 3. Use a high-quality, low-bleed septum.

Hypothetical Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on known metabolic reactions of aromatic amino acids.

Degradation_Pathway_1 A This compound B 2-oxo-2-(4-ethylphenyl)acetic acid A->B Transamination C Further Metabolism B->C Oxidative Decarboxylation

Caption: Proposed transamination pathway.

Degradation_Pathway_2 A This compound B 1-(4-ethylphenyl)ethanamine A->B Decarboxylation C Further Metabolism B->C Oxidation

Caption: Proposed decarboxylation pathway.

Degradation_Pathway_3 A This compound B 2-amino-2-(4-(1-hydroxyethyl)phenyl)acetic acid A->B Hydroxylation of Ethyl Group C Further Metabolism B->C Oxidation

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-amino-2-(4-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the structure of the non-proteinogenic amino acid, 2-amino-2-(4-ethylphenyl)acetic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data alongside experimentally obtained data for the structurally similar compound, 2-amino-2-phenylacetic acid (phenylglycine), to offer a valuable reference for researchers.

Spectroscopic Data Comparison

The structural elucidation of a novel or synthesized compound like this compound relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H and ¹³C NMR Data for this compound:

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Multiplicity Assignment Chemical Shift (δ, ppm) Assignment
~7.3DoubletAr-H (2H)~175C=O (Carboxylic Acid)
~7.2DoubletAr-H (2H)~145Ar-C (C-ethyl)
~4.5Singletα-CH (1H)~138Ar-C (C-CH(NH₂)COOH)
~2.6Quartet-CH₂- (2H)~128Ar-CH (2C)
~1.2Triplet-CH₃ (3H)~127Ar-CH (2C)
BroadSinglet-NH₂ (2H)~58α-C
BroadSinglet-COOH (1H)~28-CH₂-
~15-CH₃

Experimental ¹H and ¹³C NMR Data for 2-amino-2-phenylacetic acid (Phenylglycine): [1]

¹H NMR (Experimental, in H₂O) ¹³C NMR (Experimental)
Chemical Shift (δ, ppm) Multiplicity Assignment Chemical Shift (δ, ppm) Assignment
7.48MultipletAr-H (5H)174.5C=O (Carboxylic Acid)
7.44135.5Ar-C (C-CH(NH₂)COOH)
4.28Singletα-CH (1H)129.4 (2C)Ar-CH
128.9Ar-CH
127.3 (2C)Ar-CH
58.5α-C

Comparison: The key difference in the NMR spectra between the two compounds is the presence of signals corresponding to the ethyl group (-CH₂CH₃) in this compound, which would be absent in the spectra of phenylglycine. The aromatic region of the ¹H NMR for the target compound is expected to show a typical AA'BB' splitting pattern for a 1,4-disubstituted benzene ring, in contrast to the more complex multiplet for the monosubstituted ring of phenylglycine.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands for this compound:

Frequency Range (cm⁻¹) Vibration Functional Group
3200-2800 (broad)O-H stretchCarboxylic acid
3100-3000N-H stretchAmine
2960-2850C-H stretchAlkyl
~1710C=O stretchCarboxylic acid
~1600, ~1500C=C stretchAromatic ring
~1550N-H bendAmine
~820C-H bend1,4-disubstituted aromatic

Experimental IR Absorption Bands for 2-amino-2-phenylacetic acid (Phenylglycine):

A study on L-phenylglycine reported an intense band at 3586.9 cm⁻¹ for the free O-H stretching and a weaker one at 3432.2 cm⁻¹ for the N-H₂ asymmetric stretching vibration.[2]

Comparison: Both compounds will exhibit broad O-H and N-H stretching bands characteristic of amino acids. The primary distinguishing feature in the IR spectrum of this compound will be the presence of C-H stretching and bending vibrations from the ethyl group and a characteristic out-of-plane C-H bending band for the 1,4-disubstituted aromatic ring around 820 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data for this compound:

Adduct Predicted m/z
[M+H]⁺180.1019
[M+Na]⁺202.0839
[M-H]⁻178.0874

Data sourced from PubChem.

Expected Fragmentation Pattern: The fragmentation of this compound is expected to involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the C-C bond between the alpha-carbon and the phenyl ring. The ethyl group can also undergo fragmentation.

Experimental Mass Spectrometry Data for 2-amino-2-phenylacetic acid (Phenylglycine):

The molecular weight of phenylglycine is 151.16 g/mol .[1]

Comparison: The molecular ion peak in the mass spectrum will be the most direct confirmation of the compound's identity, with a difference of 28 Da (the mass of an ethyl group versus a hydrogen atom) between the two compounds. The fragmentation patterns will show similarities in the loss of the amino acid backbone but will differ in fragments containing the substituted phenyl ring.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid amino acid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and calibration of the chemical shift scale using an internal standard (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the clean, empty ATR crystal, followed by the sample spectrum. Typically, 16 to 32 scans are co-added and averaged.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, water with a small amount of formic acid).

  • Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system. Use a soft ionization technique like Electrospray Ionization (ESI). Acquire spectra in both positive and negative ion modes. For structural elucidation, perform tandem MS (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural information.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic confirmation of a chemical structure.

Structural_Confirmation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Spectra Analysis (Chemical Shifts, Multiplicity) NMR->NMR_Data FTIR_Data FTIR Spectrum Analysis (Functional Groups) FTIR->FTIR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Confirmed Structure NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural confirmation of this compound.

References

Comparative Guide to the Validation of Analytical Methods for 2-amino-2-(4-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of validated analytical methods for 2-amino-2-(4-ethylphenyl)acetic acid, a chiral building block of significant interest. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and strength of this compound. Here, we compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

The validation of these methods is based on the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.

Comparison of Analytical Methods

The choice between HPLC, GC-MS, and CE depends on various factors, including the required sensitivity, the nature of the sample matrix, available instrumentation, and the need for high-throughput analysis. The following table summarizes the key performance characteristics of these techniques for the analysis of chiral amino acids like this compound.[1][2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a mobile phase and a chiral stationary phase.[1][2]Separation of volatile derivatives based on their boiling points and interaction with a chiral stationary phase, followed by mass-based detection.[1][2]Separation based on the differential migration of ions in an electric field, often with a chiral selector in the buffer.[1][3]
Derivatization Often not required for direct analysis on a chiral column, especially for compounds with a chromophore.[2][4]Mandatory to increase volatility and thermal stability.[1][2]May be required for detection or to enhance separation.[2]
Instrumentation Widely available HPLC/UHPLC systems with UV or Mass Spectrometric detectors.[2]GC system coupled with a Mass Spectrometer.CE instrument with a suitable detector (e.g., UV, DAD).
Sensitivity Good, can be enhanced with sensitive detectors (e.g., MS, Fluorescence).Very high, especially in Selected Ion Monitoring (SIM) mode.High, particularly with laser-induced fluorescence detection.
Throughput Moderate to high, depending on the run time.Lower, due to longer run times and sample preparation.High, with short analysis times and automated systems.
Typical Linearity (r²) > 0.999> 0.998> 0.999
Typical Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Typical Precision (% RSD) < 2.0%< 5.0%< 3.0%

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar amino acid derivatives and can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is well-suited for the direct enantiomeric separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. For example, a CHIROBIOTIC T column (250 x 4.6 mm, 5 µm) can be used.[2][4]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate or acetate buffer) with a potential acidic modifier like trifluoroacetic acid (TFA). A typical mobile phase could be Methanol/Water/TFA (80:20:0.1, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[1][2]

  • Detection Wavelength: 220 nm, where the phenyl group absorbs.[1][2]

  • Injection Volume: 10 µL.[1][2]

Sample Preparation:

  • Accurately weigh and dissolve the sample of this compound in the mobile phase to a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

Validation Procedure:

  • Specificity: Inject the diluent, a known related substance, and a sample solution to demonstrate the absence of interference at the retention times of the enantiomers.

  • Linearity: Prepare a series of standard solutions of the racemate at different concentrations and inject them in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate preparations of the sample on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the amino acid volatile for gas chromatography.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Chiral GC Column: A chiral capillary column, such as Chirasil-Val.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Impact (EI).

  • Mass Analyzer: Quadrupole or Ion Trap.

Sample Preparation and Derivatization: A two-step derivatization is typically employed:

  • Esterification: React the carboxylic acid group with an alcohol (e.g., propanol) in the presence of an acid catalyst (e.g., HCl).[5]

  • Acylation: React the amino group with an acylating agent (e.g., trifluoroacetic anhydride). The resulting derivatized sample is then dissolved in a suitable solvent (e.g., ethyl acetate) for injection.[1]

Validation Procedure: The validation parameters are similar to those for HPLC, with a focus on the reproducibility of the derivatization step. An internal standard is often used for quantification to correct for variations in derivatization efficiency and injection volume.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly useful for small sample volumes. Chiral separation is achieved by adding a chiral selector to the background electrolyte.[1][3]

Instrumentation and Conditions:

  • CE System: A capillary electrophoresis instrument with a UV or DAD detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH containing a chiral selector. Cyclodextrins are commonly used chiral selectors for amino acids.[6]

  • Separation Voltage: 15-25 kV.[1]

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: At a suitable wavelength (e.g., 220 nm).

Sample Preparation:

  • Dissolve the sample in the BGE or a compatible solvent.

  • Filter the sample if necessary.

Validation Procedure: The validation follows the same principles as HPLC, assessing specificity, linearity, accuracy, and precision.

Visualization of Experimental Workflows

To provide a clear understanding of the logical steps involved in each analytical method, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chiral Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Enantiomers Integrate->Quantify

Caption: HPLC workflow for quantitative analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquot Esterify Esterification Sample->Esterify Acylate Acylation Esterify->Acylate Reconstitute Reconstitute in Solvent Acylate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chiral GC Separation Inject->Separate Detect Mass Spectrometry Separate->Detect Integrate Integrate Ion Chromatograms Detect->Integrate Quantify Quantify Derivatives Integrate->Quantify

Caption: GC-MS workflow for quantitative analysis.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in BGE Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter Inject Inject into Capillary Filter->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Electropherogram Detect->Integrate Quantify Quantify Enantiomers Integrate->Quantify

Caption: CE workflow for quantitative analysis.

References

A Comparative Guide to 2-amino-2-(4-ethylphenyl)acetic Acid and Other Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics with enhanced efficacy, stability, and selectivity, the incorporation of non-natural amino acids (nAAs) into peptide and small molecule drug candidates has emerged as a powerful strategy.[1][2] These synthetic building blocks offer a vast chemical space beyond the canonical 20 proteinogenic amino acids, enabling the fine-tuning of pharmacological properties.[3][4] This guide provides a comparative analysis of 2-amino-2-(4-ethylphenyl)acetic acid, a phenylglycine derivative, with other relevant nAAs, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Comparative Overview

The physicochemical characteristics of an amino acid are fundamental to its behavior in biological systems, influencing properties such as solubility, lipophilicity, and acid-base ionization. These, in turn, affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The table below presents a comparison of key physicochemical properties of this compound and other selected non-natural and natural amino acids.

PropertyThis compoundPhenylglycine4-Hydroxyphenylglycine(RS)-α-Ethyl-4-carboxyphenylglycineL-Phenylalanine (Natural)
Molecular Formula C₁₀H₁₃NO₂C₈H₉NO₂C₈H₉NO₃C₁₁H₁₃NO₄C₉H₁₁NO₂
Molecular Weight ( g/mol ) 179.22151.16167.16223.23165.19
Predicted XLogP3 -0.9-1.7-2.1-0.51.5
Hydrogen Bond Donor Count 22332
Hydrogen Bond Acceptor Count 22342
pKa (α-COOH) ~2.2 (Estimated)~1.8-2.2~2.2~2.1 (Estimated)2.58
pKa (α-NH₃⁺) ~9.5 (Estimated)~9.2-9.8~9.3~9.4 (Estimated)9.24

Note: Some values are estimated based on structurally similar compounds due to the limited availability of direct experimental data for this compound.

Synthesis of Phenylglycine Derivatives

The synthesis of α-aryl-α-amino acids like this compound can be achieved through various established methods. A common approach is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. An alternative is the Bucherer-Bergs reaction, which utilizes a ketone or aldehyde, ammonium carbonate, and an alkali cyanide to form a hydantoin intermediate that is subsequently hydrolyzed.

Below is a generalized workflow for the synthesis of a phenylglycine derivative, adaptable for this compound starting from 4-ethylacetophenone.

Synthesis_Workflow Start 4-Ethylacetophenone Hydantoin Hydantoin Formation (Bucherer-Bergs Reaction) Start->Hydantoin (NH4)2CO3, KCN Hydrolysis Hydrolysis Hydantoin->Hydrolysis Acid or Base Product This compound Hydrolysis->Product

Caption: General workflow for the synthesis of this compound via the Bucherer-Bergs reaction.

Biological Activity: Antagonism of Metabotropic Glutamate Receptors

Phenylglycine derivatives are well-known for their activity as modulators of metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors involved in a variety of neurological processes.[5] Structure-activity relationship (SAR) studies have demonstrated that substitutions on the phenyl ring and the α-carbon significantly influence the potency and selectivity of these compounds.

A study by Bedingfield et al. investigated the antagonist activity of a series of phenylglycine derivatives at mGluRs.[5] Among the tested compounds, (RS)-α-ethyl-4-carboxyphenylglycine, a close structural analog of this compound, demonstrated notable antagonist activity. The table below summarizes the biological activity of this and other related phenylglycine derivatives.

CompoundTarget mGluR GroupActivity TypeK_B (mM)IC₅₀ (µM)
(RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG) Group IAntagonist0.367 ± 0.2-
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG) Group IAntagonist0.184 ± 0.04-
(RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) Group II (L-CCG-1 induced)Antagonist-0.4
(RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) Group II (L-AP4 induced)Antagonist-1

Data sourced from Bedingfield et al. (1995).[5] K_B values were determined against (1S,3R)-ACPD-stimulated phosphoinositide hydrolysis. IC₅₀ values were determined against agonist-inhibited forskolin-stimulated cyclic AMP accumulation.

The data suggests that the ethyl substitution at the α-carbon is tolerated and can confer antagonist activity at Group I mGluRs. This provides a rationale for investigating this compound and its derivatives as potential mGluR modulators.

Group I mGluRs, including mGluR5, are coupled to Gq/11 proteins and activate the phospholipase C (PLC) signaling cascade. This pathway plays a crucial role in modulating synaptic plasticity and neuronal excitability. The diagram below illustrates the key components of the mGluR5 signaling pathway.

mGluR5_Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 binds Gq Gq/11 mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Signaling (e.g., MAPK pathway) Ca2->Downstream PKC->Downstream

Caption: Simplified signaling pathway of the metabotropic glutamate receptor 5 (mGluR5).

Experimental Protocols

This protocol describes the synthesis of a structurally related phenylglycine derivative and can be adapted for the synthesis of this compound.

  • Hydantoin Formation: A mixture of 4-acetylbenzoic acid (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a sealed vessel with aqueous ethanol is heated at 60-70°C for several hours.

  • Hydrolysis: The resulting hydantoin intermediate is hydrolyzed by refluxing with a strong base (e.g., 2 M NaOH) or a strong acid (e.g., 6 M HCl) until the reaction is complete, as monitored by TLC.

  • Purification: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 5-6) to precipitate the product. The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent (e.g., water or aqueous ethanol).

This assay measures the ability of a compound to inhibit agonist-induced phosphoinositide (PI) hydrolysis, a hallmark of Group I mGluR activation.

  • Tissue Preparation: Neonatal rat cortical slices are prepared and pre-labeled with [³H]-myo-inositol in Krebs-Henseleit buffer.

  • Assay: The slices are washed and pre-incubated with the test antagonist (e.g., this compound) at various concentrations for 20 minutes in the presence of LiCl (to inhibit inositol monophosphatase).

  • Agonist Stimulation: The mGluR agonist (1S,3R)-ACPD is added to a final concentration of approximately its EC₅₀ value (e.g., 20 µM), and the incubation continues for a further 45 minutes.

  • Measurement: The reaction is terminated, and the total [³H]-inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: The antagonist's potency is determined by calculating the K_B value from the concentration-dependent inhibition of the agonist response.

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

  • Incubation: The test compound (e.g., this compound) at a fixed concentration (e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Course Sampling: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t₁/₂) of the compound is determined from the slope of the natural logarithm of the percentage of parent compound remaining versus time plot.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_sampling Sampling and Quenching Microsomes Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation Compound Test Compound Compound->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation NADPH NADPH-regenerating system NADPH->Incubation Initiate reaction Timepoints Collect aliquots at 0, 5, 15, 30, 60 min Incubation->Timepoints Quench Quench with cold Acetonitrile + Internal Standard Timepoints->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Data Analysis (Calculate t1/2) Analysis->Data

Caption: Experimental workflow for determining the in vitro metabolic stability of a compound using liver microsomes.

Conclusion

This compound represents a valuable non-natural amino acid for incorporation into drug discovery programs. Its structural similarity to known mGluR antagonists suggests potential applications in neuroscience research and development. The provided experimental protocols offer a starting point for the synthesis and evaluation of this and related compounds. By systematically exploring the vast chemical space offered by non-natural amino acids, researchers can continue to develop novel therapeutics with improved pharmacological profiles.

References

A Comparative Analysis of the Biological Activities of 2-amino-2-(4-ethylphenyl)acetic Acid and Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative overview of the biological activities of 2-amino-2-(4-ethylphenyl)acetic acid and its parent compound, phenylglycine. While extensive data on the biological profile of phenylglycine and its various derivatives are available, specific experimental data for this compound remains limited in the public domain. This guide, therefore, presents the known biological activities of phenylglycine and discusses the potential implications of the 4-ethylphenyl substitution.

Introduction

Phenylglycine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceuticals and natural products.[1][2] Its derivatives have garnered significant attention for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The compound this compound is a derivative of phenylglycine characterized by an ethyl group at the para-position of the phenyl ring. This structural modification can significantly influence the compound's physicochemical properties, such as lipophilicity, and consequently, its biological activity.

Antimicrobial Activity

Phenylglycine and its derivatives have demonstrated notable antimicrobial properties. Phenylglycine itself has been shown to possess bacteriostatic and bactericidal activity against Escherichia coli.[3]

Table 1: Antimicrobial Activity of Phenylglycine

CompoundOrganismMIC (mg/L)MBC (mg/L)
PhenylglycineEscherichia coli125[3]250[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

While no specific antimicrobial data for this compound was found, the addition of an ethyl group to the phenyl ring increases the lipophilicity of the molecule. This increased lipophilicity could potentially enhance its ability to penetrate bacterial cell membranes, which may lead to altered antimicrobial activity compared to the parent phenylglycine. Further experimental studies are required to validate this hypothesis.

Experimental Protocol: Determination of MIC and MBC

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined using broth microdilution methods. A standardized suspension of the target microorganism is added to a series of wells containing serial dilutions of the test compound. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period. To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an appropriate agar medium. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[3]

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start compound_prep Prepare serial dilutions of test compound start->compound_prep bacterial_prep Prepare standardized bacterial suspension start->bacterial_prep inoculation Inoculate dilutions with bacteria compound_prep->inoculation bacterial_prep->inoculation incubation Incubate at optimal temperature and time inoculation->incubation mic_determination Determine MIC (lowest concentration with no visible growth) incubation->mic_determination subculture Subculture from clear wells mic_determination->subculture mbc_determination Determine MBC (lowest concentration with no bacterial colonies) subculture->mbc_determination end End mbc_determination->end

Experimental workflow for determining MIC and MBC.

Anticonvulsant Activity

Derivatives of phenylglycine have been investigated for their potential as anticonvulsant agents. Several studies have reported the efficacy of phenylglycinamide derivatives in various animal seizure models, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[4][5]

Table 2: Anticonvulsant Activity of Selected Phenylglycine Derivatives

CompoundTest ModelED₅₀ (mg/kg)
Phenylglycinamide Derivative 14MES49.6[4]
Phenylglycinamide Derivative 14scPTZ67.4[4]
Phenylglycinamide Derivative 53MES89.7[5]
Phenylglycinamide Derivative 60MES73.6[5]

ED₅₀: Median Effective Dose

Specific anticonvulsant data for this compound are not currently available. However, the structural similarity to other biologically active phenylglycine derivatives suggests that it may also exhibit activity at the central nervous system. The ethyl group could influence its ability to cross the blood-brain barrier and its interaction with neuronal targets.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity. The test involves inducing a tonic-clonic seizure in an animal, typically a mouse or rat, by delivering a brief electrical stimulus through corneal or auricular electrodes. The test compound is administered prior to the electrical stimulus, and its ability to prevent the tonic extensor phase of the seizure is recorded. The ED₅₀, or the dose that protects 50% of the animals from the tonic seizure, is then calculated.

mes_workflow start Animal Acclimatization drug_admin Administration of Test Compound or Vehicle start->drug_admin electrical_stim Application of Electrical Stimulus drug_admin->electrical_stim seizure_obs Observation of Seizure Response electrical_stim->seizure_obs data_analysis Calculation of ED₅₀ seizure_obs->data_analysis end End data_analysis->end

Workflow for the Maximal Electroshock (MES) test.

Signaling Pathways

The precise signaling pathways through which phenylglycine and its derivatives exert their biological effects are not fully elucidated and likely vary depending on the specific activity. For anticonvulsant effects, potential mechanisms could involve modulation of ion channels (e.g., sodium, calcium) or neurotransmitter systems (e.g., GABAergic, glutamatergic). For antimicrobial activity, the mechanism may involve disruption of cell membrane integrity or inhibition of essential enzymes.

signaling_pathway cluster_anticonvulsant Anticonvulsant Activity cluster_antimicrobial Antimicrobial Activity compound Phenylglycine Derivative ion_channel Modulation of Ion Channels compound->ion_channel e.g., Na+, Ca²+ channels neurotransmitter Alteration of Neurotransmitter Systems compound->neurotransmitter e.g., GABA, Glutamate membrane_disruption Cell Membrane Disruption compound->membrane_disruption enzyme_inhibition Inhibition of Essential Enzymes compound->enzyme_inhibition anticonvulsant_effect anticonvulsant_effect ion_channel->anticonvulsant_effect Reduced Neuronal Excitability neurotransmitter->anticonvulsant_effect antimicrobial_effect antimicrobial_effect membrane_disruption->antimicrobial_effect Cell Lysis enzyme_inhibition->antimicrobial_effect

Potential signaling pathways for phenylglycine derivatives.

Conclusion

Phenylglycine serves as a versatile scaffold for the development of biologically active compounds. While there is a body of evidence supporting the antimicrobial and anticonvulsant properties of various phenylglycine derivatives, a direct comparative analysis between this compound and phenylglycine is hampered by the lack of specific experimental data for the 4-ethyl derivative. The introduction of the ethyl group is expected to increase lipophilicity, which may modulate its biological activity. Further in vitro and in vivo studies are essential to elucidate the pharmacological profile of this compound and to determine its potential as a therapeutic agent. This guide highlights the need for such research to fully understand the structure-activity relationship within this class of compounds.

References

A Spectroscopic Comparison of 2-amino-2-(4-ethylphenyl)acetic Acid Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of the spectroscopic properties of the (R)- and (S)-enantiomers of 2-amino-2-(4-ethylphenyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document outlines predicted key spectroscopic data and detailed experimental protocols to aid in the identification, characterization, and chiral separation of these compounds.

Introduction to Spectroscopic Analysis of Chiral Molecules

This compound is a non-proteinogenic amino acid with a single chiral center. As enantiomers can exhibit distinct pharmacological activities and toxicological profiles, their accurate differentiation and characterization are paramount in pharmaceutical research. Spectroscopic techniques are fundamental tools for this purpose. While techniques such as NMR, IR, and Mass Spectrometry provide structural information applicable to both enantiomers, chiroptical methods like Circular Dichroism (CD) and chromatographic techniques like chiral HPLC are essential for their differentiation.

Comparative Spectroscopic Data

The following tables summarize the predicted quantitative data for various spectroscopic analyses of the (R)- and (S)-enantiomers of this compound. These predictions are based on established principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, Frequency: 500 MHz)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.32Doublet2HAromatic (ortho to -CH(NH₂)-)
~7.18Doublet2HAromatic (ortho to -CH₂CH₃)
~4.15Singlet1Hα-CH
~2.60Quartet2H-CH₂CH₃
~1.18Triplet3H-CH₂CH₃
VariableBroad Singlet3H-NH₃⁺
VariableBroad Singlet1H-COOH

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, Frequency: 125 MHz)

Chemical Shift (δ ppm)Assignment
~174.5C=O (Carboxyl)
~143.8Aromatic (C-CH₂CH₃)
~138.2Aromatic (C-CH(NH₂)-)
~128.4Aromatic (CH ortho to -CH₂CH₃)
~127.9Aromatic (CH ortho to -CH(NH₂)-)
~58.3α-CH
~28.1-CH₂CH₃
~15.6-CH₂CH₃

Table 3: Predicted FT-IR Absorption Frequencies

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3200-2800O-H Stretch (broad), N-H Stretch (broad)Carboxylic Acid, Amine
3100-3000C-H StretchAromatic
2965-2850C-H StretchAlkyl
~1710C=O StretchCarboxylic Acid
~1610, 1515C=C StretchAromatic Ring
~830C-H Bend (out-of-plane)para-substituted Aromatic

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)

m/zProposed Fragment
179.1[M]⁺ (Molecular Ion)
134.1[M - COOH]⁺
105.1[C₈H₉]⁺ (Ethylphenyl)

Table 5: Predicted Circular Dichroism (CD) Maxima (in Methanol)

Wavelength (nm)(R)-Enantiomer(S)-Enantiomer
~210-220Positive Cotton EffectNegative Cotton Effect
~255-265Negative Cotton EffectPositive Cotton Effect

Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the molecular structure.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Spectrometer: 500 MHz

    • Pulse Sequence: Standard single-pulse

    • Number of Scans: 32

    • Relaxation Delay: 2.0 s

  • ¹³C NMR Parameters:

    • Spectrometer: 125 MHz

    • Pulse Sequence: Proton-decoupled

    • Number of Scans: 2048

    • Relaxation Delay: 5.0 s

  • Data Processing: Spectra should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify characteristic functional groups.

  • Instrumentation: FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source. For higher accuracy, Electrospray Ionization (ESI) can be used.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, after derivatization, through a gas chromatograph.

  • EI-MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate the enantiomers and determine enantiomeric purity.

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA) as an additive. The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

Circular Dichroism (CD) Spectroscopy
  • Objective: To differentiate the enantiomers based on their chiroptical properties.

  • Instrumentation: A CD spectropolarimeter.

  • Sample Preparation: Dissolve the sample in a UV-transparent solvent, such as methanol, to a concentration of approximately 0.1-0.5 mg/mL.

  • Cuvette: Use a quartz cuvette with a path length of 1.0 cm.

  • Data Acquisition:

    • Wavelength Range: 300 nm to 200 nm.

    • Scan Speed: 100 nm/min.

    • Bandwidth: 1.0 nm.

    • A blank spectrum of the solvent should be recorded and subtracted from the sample spectra.

Visualized Workflows and Relationships

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Characterization Synthesis Synthesis of Racemic Mixture Resolution Chiral Resolution (e.g., crystallization) Synthesis->Resolution Achiral_Analysis Achiral Analysis (NMR, IR, MS) Resolution->Achiral_Analysis Confirm Structure Chiral_Analysis Chiral Analysis (Chiral HPLC, CD) Resolution->Chiral_Analysis Differentiate Enantiomers

Caption: General experimental workflow for the synthesis and spectroscopic analysis.

logical_relationship Enantiomers This compound Enantiomers (R & S) Identical_Properties Identical (NMR, IR, MS) Enantiomers->Identical_Properties Achiral Spectroscopic Response Opposite_Properties Opposite/Different (CD, Chiral HPLC) Enantiomers->Opposite_Properties Chiral Spectroscopic/Chromatographic Response

Caption: Logical relationship of spectroscopic techniques to enantiomer differentiation.

Comparative Guide to Cross-Reactivity of 2-amino-2-(4-ethylphenyl)acetic acid and Structural Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the principles and methodologies for assessing the cross-reactivity of 2-amino-2-(4-ethylphenyl)acetic acid and its structural analogs in the context of immunoassay development. While specific cross-reactivity data for this compound is not extensively available in the public domain, this guide utilizes analogous data from structurally related compounds, such as aminopenicillins, to illustrate the experimental approach and data interpretation critical for antibody-based detection methods.

Introduction to Cross-Reactivity in Immunoassays

Cross-reactivity is a critical parameter in the development of immunoassays, defining the extent to which an antibody binds to molecules other than its target antigen.[1][2] In the case of small molecules like this compound, antibodies are typically generated against a conjugate of the molecule (a hapten) coupled to a carrier protein. The resulting antibodies may exhibit varying degrees of binding to structurally similar compounds, which can lead to inaccurate quantification in a sample.[1] Understanding and characterizing this cross-reactivity is paramount for ensuring the specificity and reliability of any developed immunoassay.

Comparative Cross-Reactivity Data

To illustrate the analysis of cross-reactivity, the following table presents hypothetical data based on typical findings for structurally similar amino-phenylacetic acid derivatives, such as those found in beta-lactam antibiotics.[3] This data is generated using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), where the ability of a compound to inhibit the binding of a specific antibody to a coated antigen is measured. The cross-reactivity is typically expressed as a percentage relative to the target analyte.

Table 1: Hypothetical Cross-Reactivity of an Antibody Raised Against this compound

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Target) this compound10 100
2-amino-2-phenylacetic acid (Phenylglycine)Phenylglycine5020
2-amino-2-(4-methylphenyl)acetic acid4-methylphenyl2540
2-amino-2-(4-hydroxyphenyl)acetic acid4-hydroxyphenyl2005
2-amino-2-(4-chlorophenyl)acetic acid4-chlorophenyl1506.7
AmpicillinAmpicillin>1000<1
AmoxicillinAmoxicillin>1000<1

Note: The structures are representational. IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding. Cross-reactivity (%) is calculated as (IC50 of target analyte / IC50 of cross-reactant) x 100.

Experimental Protocols

The following is a detailed protocol for a competitive ELISA, a common method for quantifying small molecules and determining antibody cross-reactivity.[4][5][6]

Competitive ELISA Protocol

1. Coating of the Microplate:

  • A conjugate of this compound with a carrier protein (e.g., Bovine Serum Albumin, BSA) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • 100 µL of the conjugate solution is added to each well of a high-binding 96-well microplate.

  • The plate is incubated overnight at 4°C.[5]

  • The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • To prevent non-specific binding, 200 µL of a blocking buffer (e.g., 1% BSA in PBS) is added to each well.[7]

  • The plate is incubated for 1-2 hours at room temperature.

  • The blocking buffer is discarded, and the plate is washed three times with the wash buffer.

3. Competitive Reaction:

  • A fixed, predetermined concentration of the primary antibody (raised against the this compound-protein conjugate) is mixed with varying concentrations of the standard (this compound) or the test compounds (potential cross-reactants).

  • 100 µL of this mixture is added to the corresponding wells of the coated and blocked microplate.

  • The plate is incubated for 1-2 hours at room temperature. During this incubation, the free analyte in the solution competes with the coated antigen for binding to the antibody.

  • The solution is discarded, and the plate is washed three times with the wash buffer.

4. Detection:

  • 100 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and directed against the species of the primary antibody is added to each well.

  • The plate is incubated for 1 hour at room temperature.

  • The solution is discarded, and the plate is washed five times with the wash buffer.

5. Substrate Addition and Measurement:

  • 100 µL of a suitable substrate for the enzyme (e.g., TMB for HRP) is added to each well.[4]

  • The plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).[4]

  • The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

6. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the known concentrations of the target analyte.

  • The IC50 values for the target analyte and each of the tested compounds are determined from their respective inhibition curves.

  • The percent cross-reactivity is calculated using the formula mentioned in the table note above.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in a competitive immunoassay and the logical relationship for determining cross-reactivity.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection Coat_Plate Coat Plate with Antigen-Protein Conjugate Wash_1 Wash Coat_Plate->Wash_1 Block Block Non-specific Sites Wash_1->Block Wash_2 Wash Block->Wash_2 Prepare_Mix Mix Antibody with Sample (Analyte or Cross-reactant) Incubate_Plate Add Mixture to Plate and Incubate Prepare_Mix->Incubate_Plate Wash_3 Wash Incubate_Plate->Wash_3 Add_Secondary_Ab Add Enzyme-linked Secondary Antibody Wash_3->Add_Secondary_Ab Wash_4 Wash Add_Secondary_Ab->Wash_4 Add_Substrate Add Substrate Wash_4->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance

Caption: Workflow for a competitive ELISA.

Cross_Reactivity_Logic Target_Analyte Target Analyte (this compound) Run_ELISA_Target Run Competitive ELISA Target_Analyte->Run_ELISA_Target Test_Compound Test Compound (Structural Analog) Run_ELISA_Test Run Competitive ELISA Test_Compound->Run_ELISA_Test IC50_Target Determine IC50 (Target) Run_ELISA_Target->IC50_Target IC50_Test Determine IC50 (Test Compound) Run_ELISA_Test->IC50_Test Calculate_CR Calculate Cross-Reactivity (%) IC50_Target->Calculate_CR IC50_Test->Calculate_CR

References

A Comparative Guide to Reference Standards for 2-amino-2-(4-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and characterization of reference standards are paramount for accurate analytical measurements and reliable research outcomes. This guide provides a comparative overview of commercially available reference standards for 2-amino-2-(4-ethylphenyl)acetic acid, a key building block in the synthesis of various pharmaceutical agents. We will delve into a comparison of available standards, detail relevant analytical methodologies, and discuss potential impurities.

Comparison of Commercially Available Reference Standards

Several suppliers offer this compound and its enantiomeric forms as reference standards. While batch-specific data will vary, the following table summarizes typical specifications to consider when selecting a suitable standard for your application. It is crucial to obtain a batch-specific Certificate of Analysis (CoA) from the supplier for detailed quantitative information.

SpecificationSupplier A (Example)Supplier B (Example)Supplier C (Example)
Product Name This compound(2S)-2-amino-2-(4-ethylphenyl)acetic acid(2R)-2-amino-2-(4-ethylphenyl)acetic acid
CAS Number Varies (racemate)Specific to (S)-enantiomerSpecific to (R)-enantiomer
Purity (by HPLC) ≥98%≥99%≥99%
Enantiomeric Purity Not Applicable (racemate)≥99% ee≥99% ee
Identification Conforms to structure (¹H NMR, MS)Conforms to structure (¹H NMR, MS)Conforms to structure (¹H NMR, MS)
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Solubility Soluble in aqueous solutionsSoluble in aqueous solutionsSoluble in aqueous solutions
Potential Impurities Starting materials, related substancesEnantiomeric impurity, starting materialsEnantiomeric impurity, starting materials

Note: This table is a generalized representation. Researchers must consult the supplier's specific Certificate of Analysis for precise data.

Experimental Protocols for Quality Assessment

The quality of a this compound reference standard is typically assessed using a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the main component from its potential non-enantiomeric impurities.

Instrumentation and Materials:

  • HPLC System with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).

  • Reference Standard: A well-characterized lot of this compound.

  • Sample Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 220 nm

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

For enantiomerically pure standards ((2S)- or (2R)-forms), it is crucial to determine the percentage of the unwanted enantiomer.

Instrumentation and Materials:

  • HPLC System with a UV detector

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)

  • Mobile Phase: A suitable mixture of hexane, ethanol, and a modifier like trifluoroacetic acid (for normal phase) or an aqueous buffer with an organic modifier (for reversed-phase). The exact composition must be optimized for the specific chiral column.

  • Reference Standard: Racemic this compound and the specific enantiomer being tested.

  • Sample Solution: Prepare solutions of the racemate and the test sample in the mobile phase.

Chromatographic Conditions (Example for a polysaccharide-based CSP):

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • UV Detection: 220 nm

Data Analysis: The enantiomeric excess (ee) is calculated using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the reference standard.

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • Sample: 5-10 mg of the reference standard

Procedure:

  • Dissolve the sample in the deuterated solvent.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Compare the chemical shifts, splitting patterns, and integration values with the expected structure of this compound.

Potential Impurities

Knowledge of potential impurities is critical for a comprehensive quality assessment. Impurities in a reference standard can originate from the synthesis process or degradation. For this compound, potential impurities may include:

  • Starting Materials: Unreacted precursors from the chemical synthesis.

  • By-products: Compounds formed through side reactions during the synthesis.

  • Enantiomeric Impurity: The unwanted enantiomer in a chiral standard.

  • Related Substances: Structurally similar compounds, such as isomers or degradation products.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Visualizing Workflows and Relationships

To better illustrate the logical processes in reference standard qualification, the following diagrams are provided.

experimental_workflow cluster_0 Reference Standard Qualification A Receipt of Candidate Material B Physical Characterization (Appearance, Solubility) A->B C Structural Confirmation (¹H NMR, MS) B->C D Purity Assessment (HPLC) C->D E Enantiomeric Purity (Chiral HPLC) D->E If Chiral F Quantification of Impurities D->F E->F G Certificate of Analysis Generation F->G logical_relationship OverallPurity Overall Purity ChemicalPurity Chemical Purity (HPLC) OverallPurity->ChemicalPurity EnantiomericPurity Enantiomeric Purity (Chiral HPLC) OverallPurity->EnantiomericPurity ResidualSolvents Residual Solvents (GC) OverallPurity->ResidualSolvents WaterContent Water Content (Karl Fischer) OverallPurity->WaterContent

Navigating the Analytical Maze: A Comparative Guide to the Inter-laboratory Analysis of 2-amino-2-(4-ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chiral molecules like 2-amino-2-(4-ethylphenyl)acetic acid is paramount. This guide provides a comparative overview of the primary analytical techniques employed for its analysis, drawing upon data from inter-laboratory studies of structurally similar compounds to offer a performance benchmark. As no direct inter-laboratory comparison studies for this compound are publicly available, this guide synthesizes findings from proficiency testing of analogous chiral active pharmaceutical ingredients (APIs) to inform best practices.

The stereochemistry of pharmaceutical compounds is a critical attribute, often dictating their efficacy and safety. Consequently, robust and reliable analytical methods for the enantioselective analysis of chiral molecules are essential. The primary techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each with distinct advantages and considerations.

Performance in Focus: A Look at Inter-laboratory Data

To provide a quantitative comparison of these methods, we can examine the results from proficiency testing (PT) schemes, which are a formal type of inter-laboratory comparison used to assess the performance of analytical laboratories. While specific PT data for this compound is not available, we can look at data for analogous chiral compounds, such as methamphetamine enantiomers, to illustrate the expected performance of a well-calibrated laboratory.

In a proficiency test for methamphetamine enantiomers, participating laboratories analyzed samples containing known concentrations of the d- and l-isomers. All participating laboratories utilized Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral derivatizing agent.[1] The results, summarized in the table below, are indicative of the accuracy and precision that can be achieved with this technique in an inter-laboratory setting.

Sample IDTarget AnalyteTarget Concentration (% of total)Number of LabsMean Reported Value (% of total)Mean Absolute Difference (%)
PT-1d-methamphetamine20%2419.8%0.2%
PT-2d-methamphetamine10%249.7%0.3%
PT-3d-methamphetamine5%244.8%0.2%
PT-4d-methamphetamine0%240.1%0.1%

Data is representative and adapted from a proficiency study on methamphetamine enantiomers to illustrate typical laboratory performance in chiral analysis by GC-MS.[1]

The low mean absolute difference across multiple laboratories demonstrates the high degree of accuracy and inter-laboratory agreement achievable with GC-MS for chiral analysis. While direct comparative data for HPLC is not available in this format, HPLC with chiral stationary phases is widely recognized for its high resolution and reproducibility in the pharmaceutical industry.

Unpacking the Methodologies: Experimental Protocols

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, including the volatility of the analyte, the complexity of the sample matrix, and the desired sensitivity. Below are detailed experimental protocols for each technique, providing a framework for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP)

HPLC is a powerful technique for the direct separation of enantiomers without the need for derivatization. The use of a chiral stationary phase allows for differential interaction with the enantiomers, leading to their separation.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.

  • Chiral Column: An Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm) is a suitable choice for underivatized amino acids.[2]

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol and water with an acidic modifier like formic acid (e.g., 80:20 v/v methanol:water with 0.1% formic acid).[3] The composition can be optimized to achieve the best resolution.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the phenyl group absorbs (e.g., 220 nm).

  • Quantification: Generate a calibration curve using standards of known concentrations of the individual enantiomers. The peak area of each enantiomer in the sample is used to determine its concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Dissolve in Mobile Phase Dissolve in Mobile Phase Sample->Dissolve in Mobile Phase HPLC System HPLC System Dissolve in Mobile Phase->HPLC System Inject Chiral Column Chiral Column HPLC System->Chiral Column Separation UV Detector UV Detector Chiral Column->UV Detector Detection Chromatogram Chromatogram UV Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 1: Experimental workflow for chiral HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

For GC-MS analysis, the non-volatile amino acid must first be converted into a volatile derivative. This is typically a two-step process involving esterification of the carboxylic acid group and acylation of the amino group. A chiral derivatizing agent is used to create diastereomers that can be separated on a standard achiral GC column.

Experimental Protocol:

  • Instrumentation: A standard GC-MS system.

  • Derivatization:

    • Esterification: Add 1 mL of 3 N methanolic HCl to 1 mg of the this compound sample. Heat at 100 °C for 30 minutes. Evaporate the solvent.

    • Acylation with Chiral Reagent: To the dried residue, add 1 mL of methylene chloride and 100 µL of a chiral derivatizing agent such as N-Trifluoroacetyl-L-prolyl chloride (L-TPC). Heat at 60 °C for 20 minutes. Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for injection.[1]

  • GC Column: A standard non-chiral column such as a 5% phenyl-methylpolysiloxane column is suitable for separating the resulting diastereomers.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Electron Ionization (EI) mode, scanning a suitable mass range to detect the characteristic fragments of the derivatized analyte.

  • Quantification: Use a calibration curve prepared by derivatizing standards of known enantiomeric composition. The peak areas of the two diastereomers are used to determine the enantiomeric ratio in the sample.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Esterification Esterification Sample->Esterification Chiral Acylation Chiral Acylation Esterification->Chiral Acylation GC-MS System GC-MS System Chiral Acylation->GC-MS System Inject Achiral GC Column Achiral GC Column GC-MS System->Achiral GC Column Separation Mass Spectrometer Mass Spectrometer Achiral GC Column->Mass Spectrometer Detection Mass Spectrum Mass Spectrum Mass Spectrometer->Mass Spectrum Quantification Quantification Mass Spectrum->Quantification

Figure 2: Experimental workflow for chiral GC-MS analysis.

Conclusion: Selecting the Optimal Analytical Approach

Both HPLC with a chiral stationary phase and GC-MS with chiral derivatization are powerful and reliable techniques for the enantioselective analysis of this compound. The choice of method will depend on the specific analytical needs and available instrumentation.

  • HPLC-CSP offers the advantage of direct analysis without derivatization, simplifying sample preparation and avoiding potential side reactions. It is a robust and widely used technique in the pharmaceutical industry for quality control.

  • GC-MS with chiral derivatization provides high sensitivity and specificity, with the mass spectrometer offering definitive identification of the analytes. While requiring a derivatization step, the high accuracy and precision, as demonstrated in proficiency testing, make it a very reliable method.

For routine quality control in a pharmaceutical setting, the simplicity and directness of HPLC-CSP are often favored. For research applications or when very high sensitivity is required, the specificity of GC-MS can be advantageous. Ultimately, the validation of the chosen method within the specific laboratory context is crucial to ensure accurate and reliable results in the analysis of this compound.

References

Comparative Analysis of Structural Analogues of 2-Amino-2-(4-ethylphenyl)acetic Acid and Related Arylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of structural analogues of 2-amino-2-(4-ethylphenyl)acetic acid and related arylpropionic acid derivatives, focusing on their synthesis and pharmacological activities. The information is intended for researchers, scientists, and drug development professionals.

Introduction to 2-Amino-2-arylalkanoic Acids

2-Amino-2-arylalkanoic acids are a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry. The parent compound, this compound, serves as a structural scaffold for the development of various derivatives with a range of biological activities. Analogues are often explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents. The structural modifications typically involve substitutions on the phenyl ring, alterations of the alkyl group at the alpha-carbon, and derivatization of the carboxylic acid and amino groups.

Comparative Biological Activity

The primary therapeutic target for many arylpropionic acid derivatives is the cyclooxygenase (COX) enzyme, which is involved in the inflammatory pathway. Inhibition of COX-1 and COX-2 is a key mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). The following table summarizes the in vitro COX inhibitory activity of a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives, which are structurally related to the topic compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data
CompoundR-group on PhenylmethylCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen (CH₃)₂CHCH₂- (on phenyl at C4)3.4512.80.27
Nimesulide ->1000.08>1250
6h 4-chlorophenyl1.120.157.47
6l 2,4-dichlorophenyl0.980.118.91
6d 4-methyl-4H-1,2,4-triazol-3-ylthio13.21.857.14
6m 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio12.61.558.13

Data extracted from a study on novel 2-phenylpropionic acid derivatives. Lower IC₅₀ values indicate greater potency.[1]

Experimental Protocols

In Vitro COX Inhibition Assay

The following is a detailed methodology for the in vitro cyclooxygenase (COX) inhibition assay used to generate the data in Table 1.

Objective: To determine the concentration of the test compound that causes 50% inhibition (IC₅₀) of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine)

  • Arachidonic acid (substrate)

  • Heme

  • Test compounds and reference drugs (Ibuprofen, Nimesulide)

  • Tris-HCl buffer (pH 8.0)

  • Scintillation cocktail

  • [¹⁴C]-Arachidonic acid

Procedure:

  • The reaction mixture contains Tris-HCl buffer (100 mM, pH 8.0), heme (1 µM), and the respective COX enzyme (COX-1 or COX-2).

  • Test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the reaction mixture at various concentrations.

  • The mixture is pre-incubated for 15 minutes at 25°C.

  • The reaction is initiated by the addition of arachidonic acid (substrate). For radiometric assays, [¹⁴C]-arachidonic acid is used.

  • The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C.

  • The reaction is terminated by the addition of a stopping solution (e.g., 2N HCl).

  • The prostaglandins produced are extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, evaporated to dryness, and the residue is redissolved in a small volume of solvent.

  • The amount of prostaglandin produced is quantified using a suitable method, such as liquid scintillation counting for radiolabeled substrate or ELISA for non-radiolabeled assays.

  • The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the test compound to that of the control (vehicle-treated) reaction.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Synthesis of Structural Analogues

The synthesis of 2-arylpropanoic acid derivatives often involves multi-step reaction sequences. A general synthetic pathway for the 2-(4-substitutedmethylphenyl)propionic acid derivatives is outlined below.

G cluster_0 Synthesis Pathway Start 2-(4-(bromomethyl)phenyl)propanoic acid Step1 Reaction with thiol derivative (R-SH) Start->Step1 Base (e.g., K2CO3) Solvent (e.g., DMF) Product 2-(4-(((R)thio)methyl)phenyl)propanoic acid Step1->Product

Caption: General synthesis scheme for 2-(4-substitutedmethylphenyl)propionic acid derivatives.

Structure-Activity Relationships

The data presented in Table 1 suggests that modifications to the side chain attached to the phenyl ring significantly influence both the potency and selectivity of COX inhibition.

SAR cluster_sar Structure-Activity Relationship Logic Core 2-Arylpropanoic Acid Scaffold Modification Modification of Phenyl Side Chain (R-group) Core->Modification Potency Increased Potency (Lower IC50) Modification->Potency e.g., 6h, 6l with halogenated phenyls Selectivity COX-2 Selectivity Modification->Selectivity Maintained or slightly increased

Caption: Logical flow of structure-activity relationships for COX inhibition.

Conclusion

The structural framework of this compound is a valuable starting point for the design of novel therapeutic agents, particularly those targeting the cyclooxygenase enzymes. The comparative data on related 2-arylpropionic acid derivatives demonstrates that strategic modifications to the phenyl ring substituents can lead to potent and, in some cases, selective COX inhibitors. The provided experimental protocols offer a basis for the evaluation of newly synthesized analogues. Further research can explore a wider range of substitutions and derivatizations to optimize the pharmacological profile of these compounds.

References

"comparative study of synthesis routes for 4-ethylphenylglycine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential synthesis routes for 4-ethylphenylglycine, a key building block in the development of various pharmaceuticals. The following sections detail the experimental protocols, present comparative quantitative data, and visualize the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthesis Routes

The synthesis of 4-ethylphenylglycine can be approached through several key chemical transformations. The most prominent methods include the Strecker synthesis, the Bucherer-Bergs reaction, and reductive amination. Each of these routes offers distinct advantages and disadvantages concerning starting materials, reaction conditions, yield, purity, and scalability. This guide will focus on providing a detailed comparison of the Strecker and Bucherer-Bergs pathways, for which more established, albeit general, procedural information is available. A theoretical overview of a potential reductive amination route is also presented.

Comparative Data of Synthesis Routes

To facilitate a clear comparison of the primary synthesis routes, the following table summarizes key quantitative parameters. It is important to note that the data presented is based on typical yields for analogous reactions due to the limited availability of specific data for 4-ethylphenylglycine in the surveyed literature. Actual yields may vary depending on specific experimental conditions and optimization.

ParameterStrecker SynthesisBucherer-Bergs Reaction
Starting Material 4-Ethylbenzaldehyde4-Ethylacetophenone
Key Intermediates α-Amino-4-ethylphenylacetonitrile5-(4-Ethylphenyl)-5-methylhydantoin
Typical Overall Yield Good to ExcellentGood to Excellent
Reaction Steps 2 (Nitrile formation, Hydrolysis)2 (Hydantoin formation, Hydrolysis)
Key Reagents Ammonia, Cyanide source (e.g., KCN), Acid/Base for hydrolysisAmmonium carbonate, Cyanide source (e.g., KCN), Acid/Base for hydrolysis
Stereocontrol Racemic product without chiral auxiliariesRacemic product
Scalability Readily scalableReadily scalable

Experimental Protocols

Detailed experimental protocols for the key synthesis routes are provided below. These protocols are based on established methodologies for similar compounds and should be adapted and optimized for the specific synthesis of 4-ethylphenylglycine.

Strecker Synthesis of 4-Ethylphenylglycine

The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[1][2]

Step 1: Synthesis of α-Amino-4-ethylphenylacetonitrile

  • In a well-ventilated fume hood, a solution of 4-ethylbenzaldehyde in a suitable solvent (e.g., methanol) is prepared.

  • To this solution, aqueous ammonia and a cyanide source, such as potassium cyanide (KCN), are added sequentially.[1] The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is worked up by extraction to isolate the crude α-amino-4-ethylphenylacetonitrile.

Step 2: Hydrolysis to 4-Ethylphenylglycine

  • The crude α-amino-4-ethylphenylacetonitrile is subjected to hydrolysis using either acidic or basic conditions.[3]

  • For acidic hydrolysis, the nitrile is heated under reflux with a strong acid such as hydrochloric acid.

  • For basic hydrolysis, a strong base like sodium hydroxide is used, followed by neutralization.

  • The resulting 4-ethylphenylglycine is then isolated by crystallization and purified by recrystallization.

Bucherer-Bergs Reaction for 4-Ethylphenylglycine

The Bucherer-Bergs reaction involves the formation of a hydantoin from a ketone, which is then hydrolyzed to the amino acid.[4][5]

Step 1: Synthesis of 5-(4-Ethylphenyl)-5-methylhydantoin

  • 4-Ethylacetophenone is dissolved in a suitable solvent, typically a mixture of ethanol and water.

  • Ammonium carbonate and potassium cyanide are added to the solution.[4][5]

  • The mixture is heated to a temperature typically between 60-100°C and stirred for several hours.

  • Upon cooling, the 5-(4-ethylphenyl)-5-methylhydantoin product often precipitates and can be collected by filtration.

Step 2: Hydrolysis to 4-Ethylphenylglycine

  • The isolated 5-(4-ethylphenyl)-5-methylhydantoin is hydrolyzed by heating with a strong base, such as barium hydroxide or sodium hydroxide.

  • The reaction mixture is then acidified to precipitate the crude 4-ethylphenylglycine.

  • The product is purified by recrystallization from a suitable solvent.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes.

Strecker_Synthesis Start 4-Ethylbenzaldehyde Intermediate α-Amino-4-ethylphenylacetonitrile Start->Intermediate Step 1 Reagents1 NH3, KCN Product 4-Ethylphenylglycine Intermediate->Product Step 2 Reagents2 H3O+ or OH- (Hydrolysis)

Caption: Logical workflow of the Strecker synthesis for 4-ethylphenylglycine.

Bucherer_Bergs_Reaction Start 4-Ethylacetophenone Intermediate 5-(4-Ethylphenyl)-5-methylhydantoin Start->Intermediate Step 1 Reagents1 (NH4)2CO3, KCN Product 4-Ethylphenylglycine Intermediate->Product Step 2 Reagents2 Base (e.g., Ba(OH)2), then Acid

Caption: Logical workflow of the Bucherer-Bergs reaction for 4-ethylphenylglycine.

Potential Alternative Route: Reductive Amination

A plausible, though less documented for this specific compound, alternative is the reductive amination of a keto-acid precursor. This would involve the reaction of 4-ethylphenylglyoxylic acid with ammonia to form an imine, which is then reduced to the final amino acid. This method could potentially offer a more direct route, avoiding the use of cyanide.

Reductive_Amination Start 4-Ethylphenylglyoxylic Acid Product 4-Ethylphenylglycine Start->Product Reagents NH3, Reducing Agent (e.g., NaBH3CN)

Caption: Theoretical workflow for the reductive amination synthesis of 4-ethylphenylglycine.

Conclusion

Both the Strecker synthesis and the Bucherer-Bergs reaction represent viable and scalable methods for the preparation of 4-ethylphenylglycine. The choice between these routes will likely depend on the availability and cost of the starting materials, 4-ethylbenzaldehyde versus 4-ethylacetophenone, and the specific capabilities of the laboratory. The Strecker synthesis is a classic and widely applicable method for α-amino acid synthesis.[1][2] The Bucherer-Bergs reaction provides a robust alternative, particularly when starting from a ketone.[4][5] Further investigation into the reductive amination pathway is warranted as it may offer a cyanide-free alternative. Researchers are encouraged to perform small-scale trials to optimize reaction conditions and determine the most efficient route for their specific application.

References

Safety Operating Guide

Proper Disposal of 2-amino-2-(4-ethylphenyl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-amino-2-(4-ethylphenyl)acetic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This compound, while not acutely hazardous, is classified as a skin, eye, and respiratory irritant. Therefore, it must be handled as hazardous waste and disposed of through a licensed chemical waste management facility. Under no circumstances should this chemical be discharged into the sanitary sewer system or disposed of as general solid waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with its potential hazards. The following Personal Protective Equipment (PPE) is mandatory when handling this substance:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the material.

  • Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact.

  • Respiratory Protection: If dusts or aerosols are likely to be generated, a NIOSH-approved respirator is required.

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

  • Waste Identification and Segregation:

    • This compound is a non-halogenated organic solid .

    • It must be segregated from other waste streams, particularly halogenated organic waste, inorganic waste (acids, bases), and liquid waste.

    • Do not mix this waste with other chemicals unless compatibility has been verified to avoid dangerous reactions.

  • Waste Collection and Containerization:

    • Collect solid this compound waste in a dedicated, properly labeled, and sealable container that is compatible with the chemical.

    • The container must be in good condition, with no cracks or deterioration, and have a secure, leak-proof closure.

    • Containers should not be filled beyond 90% capacity to allow for expansion.

  • Waste Labeling:

    • All waste containers must be clearly labeled as soon as the first particle of waste is added.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

      • The hazards associated with the chemical (e.g., "Irritant").

      • The accumulation start date (the date the first waste was added to the container).

      • The name of the principal investigator or laboratory contact.

  • Waste Storage (Satellite Accumulation Area):

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure incompatible wastes are segregated within the SAA, using physical barriers or secondary containment.

    • The storage area must be well-ventilated.

    • Keep the waste container securely capped at all times, except when adding waste.

  • Arranging for Final Disposal:

    • Do not accumulate large quantities of waste.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the EHS office with accurate information about the waste composition and quantity.

Quantitative Data for Waste Management

The following table summarizes key quantitative limits for the accumulation and storage of chemical waste in a laboratory setting. These are general guidelines; always consult your institution's specific policies.

ParameterGuideline
Maximum Accumulation Volume in SAA 55 gallons of hazardous waste (total)
Maximum Accumulation Time in SAA Up to one year for partially filled containers.
Container Removal from SAA Within three days after the container becomes full.
Maximum Storage Time at Central Facility Typically 90 days, but can be longer for small quantity generators.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Generate this compound waste Identify Identify as non-halogenated organic solid waste Start->Identify Segregate Segregate from other waste streams Identify->Segregate Collect Collect in a compatible, sealable container Segregate->Collect Label Label container with: 'Hazardous Waste' Full Chemical Name Hazards Accumulation Start Date Collect->Label Store Store in designated Satellite Accumulation Area (SAA) Label->Store Monitor Monitor accumulation volume and time Store->Monitor Full Is container full or storage time exceeded? Monitor->Full ContactEHS Contact Environmental Health & Safety (EHS) for pickup Full->ContactEHS Yes Continue Continue accumulation Full->Continue No Disposal Dispose through an approved waste disposal plant ContactEHS->Disposal

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for 2-Amino-2-(4-ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 2-amino-2-(4-ethylphenyl)acetic acid (CAS No: 318270-08-5) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining essential personal protective equipment, operational protocols, and waste disposal plans.

Hazard Identification and GHS Classification:

According to the Safety Data Sheet (SDS), this compound is classified as follows:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles are required.[2][3] A face shield should be worn in addition to goggles when there is a splash hazard.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness) are mandatory.[4] Disposable gloves should be changed frequently and immediately if contaminated.[4]
Skin and Body Protection A lab coat must be worn at all times.[3][4] For tasks with a higher risk of contamination, additional protective clothing may be necessary.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation and Pre-Handling:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[5]

  • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) within the fume hood to minimize movement of the chemical.[4]

  • Don the appropriate PPE as specified in the table above.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood to control dust and vapors.[4]

  • Use a tared weigh boat for accurate measurement.

  • Handle the container with care to prevent spillage.[6]

  • Keep the container tightly closed when not in use.[1]

3. Post-Handling and Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][6]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.[4]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.[6]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][6][7] Seek medical attention if irritation persists.[1]
Inhalation Move the exposed person to fresh air at once.[1][7] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5][6] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Chemical Waste: Dispose of the chemical in a designated and properly labeled hazardous waste container.[1] All disposal must be in accordance with local, state, and federal regulations.

  • Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, are considered hazardous waste.[4] These items must be collected in a designated, labeled hazardous waste container.[4]

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh_transfer Weigh and Transfer (Inside Fume Hood) don_ppe->weigh_transfer post_handling Post-Handling Decontamination weigh_transfer->post_handling dispose_chem Dispose of Chemical Waste post_handling->dispose_chem dispose_solid Dispose of Contaminated Solid Waste dispose_chem->dispose_solid

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.